molecular formula C10H10O2 B1275283 3-Allyl-4-hydroxybenzaldehyde CAS No. 41052-88-4

3-Allyl-4-hydroxybenzaldehyde

Cat. No.: B1275283
CAS No.: 41052-88-4
M. Wt: 162.18 g/mol
InChI Key: HDZJQLIQQWIJBW-UHFFFAOYSA-N
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Description

3-Allyl-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Allyl-4-hydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Allyl-4-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyl-4-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c1-2-3-9-6-8(7-11)4-5-10(9)12/h2,4-7,12H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZJQLIQQWIJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406059
Record name 3-Allyl-4-hydroxybenzaldehyde
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41052-88-4
Record name 4-Hydroxy-3-(2-propen-1-yl)benzaldehyde
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Record name 3-Allyl-4-hydroxybenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-Allyl-4-hydroxybenzaldehyde (CAS: 41052-88-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Allyl-4-hydroxybenzaldehyde, a versatile aromatic aldehyde with significant potential in organic synthesis and drug discovery. The document details its physicochemical properties, provides a robust, field-proven synthesis protocol, and explores its potential biological activities based on the established pharmacology of related phenolic compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this molecule for the synthesis of novel chemical entities and as a scaffold for therapeutic agents.

Introduction

3-Allyl-4-hydroxybenzaldehyde, also known as 4-hydroxy-3-(prop-2-en-1-yl)benzaldehyde, is a substituted aromatic aldehyde. Its structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and an allyl substituent ortho to the hydroxyl group, makes it a valuable intermediate in organic synthesis. The strategic placement of these functional groups offers multiple avenues for chemical modification, rendering it a compelling building block for the development of complex molecules, including potential pharmaceutical agents. The presence of the ortho-allyl phenol moiety is particularly significant, as this structural motif is found in numerous natural products and is known to contribute to a range of biological activities. This guide will delve into the synthesis, properties, and potential applications of this compound, providing a solid framework for its utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. While experimental data for some properties of 3-Allyl-4-hydroxybenzaldehyde are not extensively reported in the literature, a combination of available data and predicted values provides a solid foundation for its handling and application.

PropertyValueSource
CAS Number 41052-88-4[1]
Molecular Formula C₁₀H₁₀O₂[2]
Molecular Weight 162.19 g/mol [1]
Appearance Solid
Melting Point 58-60 °C
Boiling Point Not available
Solubility Slightly soluble in water; soluble in organic solvents.
pKa Not available (Predicted to be similar to other phenols)
XlogP 2.1[2]

Synthesis of 3-Allyl-4-hydroxybenzaldehyde

The most common and efficient synthesis of 3-Allyl-4-hydroxybenzaldehyde involves a two-step process starting from 4-hydroxybenzaldehyde. This process leverages the Williamson ether synthesis followed by a thermal Claisen rearrangement.

Synthesis Workflow

Synthesis_Workflow Start 4-Hydroxybenzaldehyde Step1 Step 1: Williamson Ether Synthesis (Allyl Bromide, K₂CO₃, Acetone, Reflux) Start->Step1 Intermediate 4-(Allyloxy)benzaldehyde Step1->Intermediate Step2 Step 2: Claisen Rearrangement (Heat, 220 °C) Intermediate->Step2 Product 3-Allyl-4-hydroxybenzaldehyde Step2->Product

Caption: Synthesis of 3-Allyl-4-hydroxybenzaldehyde.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(Allyloxy)benzaldehyde [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde in acetone.

  • Base Addition: Slowly add two equivalents of potassium carbonate to the stirring solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion.

  • Allylation: To the resulting mixture, add a solution of 1.1 equivalents of allyl bromide in acetone.

  • Reaction: Reflux the mixture for two hours. The phenoxide ion undergoes nucleophilic substitution with allyl bromide to form the ether linkage.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate).

  • Isolation: Remove the acetone from the filtrate under reduced pressure to yield crude 4-(allyloxy)benzaldehyde. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 3-Allyl-4-hydroxybenzaldehyde via Claisen Rearrangement [3]

  • Reaction Setup: Place the crude 4-(allyloxy)benzaldehyde from Step 1 into a suitable reaction vessel equipped for high-temperature reactions.

  • Thermal Rearrangement: Heat the 4-(allyloxy)benzaldehyde at 220 °C for six hours.[3] This high temperature provides the necessary energy for the[4][4]-sigmatropic rearrangement to occur. The allyl group migrates from the oxygen atom to the ortho position of the aromatic ring.

  • Purification: After cooling, the resulting product, 3-allyl-4-hydroxybenzaldehyde, can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aldehyde, aromatic, and allyl protons.

  • Aldehyde Proton (CHO): A singlet between δ 9.8-10.0 ppm.

  • Aromatic Protons: Three protons on the benzene ring, likely appearing as multiplets between δ 6.8-7.8 ppm.

  • Allyl Protons (-CH₂-CH=CH₂):

    • A doublet for the two protons of the -CH₂- group adjacent to the aromatic ring around δ 3.4-3.6 ppm.

    • A multiplet for the -CH= proton around δ 5.9-6.1 ppm.

    • Two multiplets for the terminal =CH₂ protons around δ 5.0-5.2 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, with its chemical shift dependent on concentration and solvent, typically between δ 5.0-6.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, around δ 190-195 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 115-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded.

  • Allyl Carbons (-CH₂-CH=CH₂):

    • The -CH₂- carbon signal around δ 30-35 ppm.

    • The -CH= carbon signal around δ 135-140 ppm.

    • The =CH₂ carbon signal around δ 115-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic and Alkene): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Alkane): Peaks just below 3000 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

  • C=C Stretch (Aromatic and Alkene): Peaks in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Phenolic): A strong band around 1200-1250 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 162. Common fragmentation patterns would likely involve the loss of the aldehyde group (CHO, -29 amu) and cleavage of the allyl side chain.

Potential Biological Activities and Applications in Drug Development

While direct biological studies on 3-allyl-4-hydroxybenzaldehyde are limited, the structural motifs present in the molecule suggest several potential areas of therapeutic interest. The phenolic hydroxyl group and the ortho-allyl substituent are key pharmacophores that have been associated with a range of biological activities in other compounds.

Antioxidant and Anti-inflammatory Potential

Phenolic compounds are well-known for their antioxidant properties.[5] The hydroxyl group on the aromatic ring can act as a hydrogen donor to scavenge free radicals, thus mitigating oxidative stress. The ortho-allyl group may influence this activity. Studies on related hydroxybenzaldehydes have demonstrated their ability to reduce reactive oxygen species (ROS) and inhibit inflammatory pathways. For example, 3-hydroxybenzaldehyde has been shown to possess vasculoprotective and anti-inflammatory effects.[6]

Proposed Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare a stock solution of 3-Allyl-4-hydroxybenzaldehyde in a suitable solvent (e.g., methanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Assay: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a blank (solvent only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

Anticancer Activity

Numerous studies have explored the cytotoxic effects of phenolic compounds, including benzaldehyde derivatives, against various cancer cell lines.[7] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival. The presence of the allyl group could enhance lipophilicity and cellular uptake, potentially leading to increased cytotoxic activity.

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of 3-Allyl-4-hydroxybenzaldehyde for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Determine the cell viability and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Modulation

Research on related hydroxybenzaldehydes has indicated their ability to modulate key cellular signaling pathways. For instance, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to activate the Sonic hedgehog (Shh) signaling pathway and inhibit apoptosis.[8] The structural similarity of 3-allyl-4-hydroxybenzaldehyde suggests it may also interact with and modulate various signaling cascades relevant to disease.

Signaling_Pathway Compound 3-Allyl-4-hydroxybenzaldehyde (and related phenols) Pathway1 Oxidative Stress (ROS) Compound->Pathway1 Inhibition Pathway2 Inflammatory Pathways (e.g., NF-κB) Compound->Pathway2 Modulation Pathway3 Apoptosis Pathways (e.g., Caspases) Compound->Pathway3 Induction Effect1 Antioxidant Effect Pathway1->Effect1 Effect2 Anti-inflammatory Effect Pathway2->Effect2 Effect3 Cytotoxicity / Apoptosis Induction Pathway3->Effect3

Caption: Potential biological targets of 3-Allyl-4-hydroxybenzaldehyde.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-Allyl-4-hydroxybenzaldehyde is not widely available, information from structurally related compounds can provide guidance on its safe handling.

  • General Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: Based on data for similar compounds, it may cause skin and eye irritation. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from light and oxidizing agents.

Conclusion

3-Allyl-4-hydroxybenzaldehyde is a readily synthesizable and highly functionalized molecule with considerable potential for applications in synthetic chemistry and drug discovery. Its unique combination of an aldehyde, a phenol, and an allyl group provides a versatile platform for the generation of diverse chemical libraries. While further experimental investigation is required to fully elucidate its biological activity profile, the existing data on related compounds strongly suggest its potential as an antioxidant, anti-inflammatory, and anticancer agent. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to begin exploring the promising opportunities offered by this intriguing molecule.

References

  • PrepChem. Synthesis of 3-allyl-4-hydroxybenzaldehyde. Available from: [Link]

  • PubChemLite. 3-allyl-4-hydroxybenzaldehyde. Available from: [Link]

  • PubChem. 3-Allyl-4-hydroxybenzaldehyde. Available from: [Link]

  • Chen KY, et al. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Biomed J. 2021;44(6S2):S258-S266.
  • Jubie S, et al. Synthesis and antioxidant properties of C–4–allyloxy– phenylcalixresorcinarene. Rasayan J. Chem. 2017;10(3):834-839.

  • Lin YM, et al. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorg Med Chem. 2005;13(1):157-65.
  • Sakagami H, et al. Cytotoxic activity of low molecular weight polyphenols against human oral tumor cell lines. Anticancer Res. 1996;16(5A):2635-41.
  • Kong BS, et al.
  • Wikipedia. 3-Hydroxybenzaldehyde. Available from: [Link]

  • The Good Scents Company. 3-hydroxybenzaldehyde. Available from: [Link]

  • Foti MC. Antioxidant properties of phenols. J Pharm Pharmacol. 2007;59(12):1673-85.
  • Boulebd H, et al. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules. 2009;14(6):2154-63.

Sources

3-Allyl-4-hydroxybenzaldehyde: Physiochemical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1]

3-Allyl-4-hydroxybenzaldehyde (CAS: 41052-88-4) represents a specialized "privileged scaffold" in organic synthesis. Unlike its parent compound, 4-hydroxybenzaldehyde, this derivative possesses an ortho-allyl handle relative to the phenol, making it a highly reactive substrate for heterocycle formation—specifically benzofurans and dihydrobenzofurans.

For drug development professionals, this molecule is not merely an aldehyde; it is a bifunctional platform.[1] The aldehyde moiety allows for Knoevenagel condensations and reductive aminations, while the o-allyl phenol motif serves as a pre-installed "trigger" for oxidative cyclization or iodocyclization.

Core Molecular Metrics
ParameterValuePrecision Note
IUPAC Name 3-Allyl-4-hydroxybenzaldehyde-
CAS Registry Number 41052-88-4 Distinct from 4-allyloxybenzaldehyde
Molecular Formula

-
Molecular Weight 162.19 g/mol Calculated using IUPAC atomic weights
Exact Mass 162.0681 DaMonoisotopic mass for HRMS
Physical State Crystalline SolidTypically beige to light brown

Synthetic Architecture: The Claisen Rearrangement

The industrial and laboratory standard for accessing 3-allyl-4-hydroxybenzaldehyde is the Claisen Rearrangement . This route is preferred over direct allylation of 4-hydroxybenzaldehyde, which often yields mixtures of C-alkylated and O-alkylated products.

The Protocol Logic

The synthesis proceeds in two distinct phases to ensure regiospecificity:

  • O-Allylation: Kinetic control to form the ether.

  • Sigmatropic Rearrangement: Thermodynamic control to migrate the allyl group to the ortho position.

Workflow Diagram

SynthesisWorkflow Start 4-Hydroxybenzaldehyde (Starting Material) Step1 Step 1: O-Allylation (Allyl Bromide, K2CO3, Acetone) Start->Step1 Reflux, 4h Inter Intermediate: 4-Allyloxybenzaldehyde Step1->Inter Yield >90% Step2 Step 2: Claisen Rearrangement (200-220°C, Neat or Decalin) Inter->Step2 [3,3]-Sigmatropic Shift Product Product: 3-Allyl-4-hydroxybenzaldehyde Step2->Product Tautomerization

Figure 1: Two-step synthesis via Claisen Rearrangement. The thermal rearrangement ensures exclusive ortho-substitution.

Detailed Methodology

Note: This protocol is scalable from gram to kilogram quantities.

Step 1: Preparation of 4-Allyloxybenzaldehyde

  • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in acetone (0.5 M concentration).

  • Add anhydrous Potassium Carbonate (

    
    , 1.5 eq) to the solution.
    
  • Add Allyl Bromide (1.2 eq) dropwise.

  • Critical Step: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot (

    
    ) should disappear, replaced by the ether (
    
    
    
    ).
  • Filter inorganic salts and concentrate the filtrate to obtain the crude ether.

Step 2: Thermal Rearrangement (The "Neat" Method)

  • Place the crude 4-allyloxybenzaldehyde in a round-bottom flask equipped with an air condenser.

  • Safety: Purge with Nitrogen (

    
    ) to prevent oxidation of the aldehyde.
    
  • Heat the oil bath to 210–220°C .

  • Stir the neat oil for 2–4 hours. The reaction progress can be monitored by NMR (disappearance of the

    
     doublet at 
    
    
    
    4.6 and appearance of the
    
    
    doublet at
    
    
    3.4).
  • Purification: Upon cooling, the product solidifies. Recrystallize from toluene/hexane or purify via silica column chromatography.

Analytical Validation (Self-Validating Data)

To confirm the success of the rearrangement, specific spectral markers must be identified. The shift from O-allyl to C-allyl is distinct.

NucleusSignal RegionDiagnostic PatternInterpretation
1H NMR

9.8 ppm
Singlet (1H)Intact Aldehyde (-CHO).
1H NMR

5.9–6.1 ppm
Multiplet (1H)Internal Vinyl Proton (-CH=).
1H NMR

5.0–5.2 ppm
Two Multiplets (2H)Terminal Vinyl Protons (=CH2).
1H NMR

3.4 ppm
Doublet (2H) C-Allyl Methylene (

).
Note: If this signal is at 4.6 ppm, rearrangement failed.
1H NMR

6.0–7.5 ppm
3 Aromatic Protons1,2,4-substitution pattern.
IR 3200–3400

Broad BandPhenolic -OH (Re-established after tautomerization).

Pharmaceutical Applications: The Benzofuran Gateway[4]

The primary utility of 3-allyl-4-hydroxybenzaldehyde in drug discovery is its role as a precursor to substituted benzofurans , a structural motif found in anti-arrhythmic drugs (e.g., Amiodarone derivatives) and antifungal agents.

Mechanism: Iodocyclization

The ortho-allyl group allows for a rapid, stereoselective cyclization using iodine sources (


 or NIS). This reaction creates a dihydrobenzofuran ring which can be aromatized or further functionalized.

ApplicationPathway Substrate 3-Allyl-4-hydroxybenzaldehyde Intermediate Intermediate: Iodonium Ion Complex Substrate->Intermediate Electrophilic Attack Reagent Reagent: I2 / NaHCO3 Solvent: CH2Cl2 or MeCN Cyclization 5-exo-trig Cyclization (Phenol attack on alkene) Intermediate->Cyclization Product 2-Iodomethyl-2,3-dihydrobenzofuran-5-carbaldehyde Cyclization->Product Rapid Ring Closure

Figure 2: Iodocyclization pathway.[2][3] The 3-allyl group acts as the nucleophile acceptor, forming the dihydrobenzofuran core.

Strategic Value in MedChem
  • Diversity Oriented Synthesis (DOS): The aldehyde remains untouched during cyclization, allowing for late-stage diversification (e.g., reductive amination to add solubility groups).

  • Scaffold Rigidity: Converting the flexible allyl chain into a fused ring system increases metabolic stability and receptor binding affinity.

References

  • PubChem. Compound Summary: 3-Allyl-4-hydroxybenzaldehyde.[4][5] National Library of Medicine. [Link]

  • Organic Chemistry Portal. Claisen Rearrangement: Mechanism and Applications. [Link]

  • PrepChem. Synthesis of 3-allyl-4-hydroxybenzaldehyde. [Link]

Sources

Technical Monograph: 3-Allyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Heterocyclic Synthesis and Pharmacophore Development [1][2]

Executive Summary & Chemical Identity

3-Allyl-4-hydroxybenzaldehyde is a bifunctional aromatic building block characterized by the presence of a reactive aldehyde, a phenolic hydroxyl, and an allylic side chain.[1][2][3][4] Its primary utility in drug development lies in its role as a "privileged structure" for the synthesis of benzofurans and indole derivatives. Most notably, it serves as a critical intermediate in the synthesis of Treprostinil , a prostacyclin analog used to treat pulmonary arterial hypertension.

This guide details the structural parameters, thermodynamic driving forces of its synthesis (Claisen rearrangement), and its application in modern medicinal chemistry.

Nomenclature & Identifiers
ParameterValue
Preferred IUPAC Name 4-Hydroxy-3-(prop-2-en-1-yl)benzaldehyde
Common Synonyms 3-Allyl-4-hydroxybenzaldehyde; 2-Allyl-4-formylphenol
CAS Registry Number 41052-88-4
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
SMILES C=CCC1=C(C=CC(=C1)C=O)O
Appearance Crystalline Solid / Low-melting Solid

Synthetic Architecture: The Claisen Rearrangement

The synthesis of 3-allyl-4-hydroxybenzaldehyde is a textbook example of the aromatic Claisen rearrangement , a [3,3]-sigmatropic shift.[2] This pathway is preferred over direct allylation of 4-hydroxybenzaldehyde, which would lead to mixtures of O-alkylated and C-alkylated products with poor regioselectivity.[2]

Mechanistic Causality[2]
  • O-Allylation (Precursor Formation): The process begins with the Williamson ether synthesis of 4-hydroxybenzaldehyde to form 4-allyloxybenzaldehyde .[2]

  • Sigmatropic Rearrangement: Upon heating (>200°C), the allyl group migrates from the oxygen atom to the ortho carbon. This proceeds via a concerted, six-membered chair-like transition state.[2]

  • Re-aromatization: The immediate product of the rearrangement is a cyclohexadienone intermediate. The rapid tautomerization of this intermediate back to the phenol is the thermodynamic driving force, restoring aromaticity and yielding the final product.

Visualization: Reaction Pathway

The following diagram illustrates the synthetic logic, moving from the precursor to the final rearranged scaffold.

ClaisenRearrangement Reactant 4-Hydroxybenzaldehyde (Starting Material) Intermediate 4-Allyloxybenzaldehyde (O-Allyl Ether) Reactant->Intermediate + Allyl Bromide + K2CO3 Transition [3,3]-Sigmatropic Transition State Intermediate->Transition Heat (200-220°C) Product 3-Allyl-4-hydroxybenzaldehyde (C-Allyl Product) Transition->Product Tautomerization (Re-aromatization)

Caption: Stepwise synthesis via O-allylation followed by thermal Claisen rearrangement.

Pharmaceutical Applications & Utility

The strategic value of 3-allyl-4-hydroxybenzaldehyde lies in its orthogonal functionality .[2] The aldehyde allows for chain extension (e.g., Wittig reactions), while the ortho-allyl phenol motif is a "pre-cyclized" benzofuran.[2]

Key Application: Synthesis of Treprostinil

One of the most authoritative examples of this molecule's utility is in the continuous flow synthesis of Treprostinil . The Claisen rearrangement is used to install the allyl group regioselectively, which is subsequently cyclized to form the tricyclic core of the drug.

Application: Benzofuran Synthesis

The ortho-allyl phenol structure allows for rapid access to substituted benzofurans via oxidative cyclization.[2]

  • Wacker-Type Oxidation: Palladium-catalyzed cyclization yields 2-methylbenzofurans.[2]

  • Iodocyclization: Treatment with iodine/base yields 2-iodomethyl-2,3-dihydrobenzofurans, which can be further functionalized.[2]

Applications Core 3-Allyl-4-hydroxybenzaldehyde App1 Treprostinil Synthesis (Prostacyclin Analog) Core->App1 Pauson-Khand Cyclization App2 Benzofuran Scaffolds (via Pd(II) Cyclization) Core->App2 Wacker Oxidation App3 Dihydrobenzofurans (via Iodocyclization) Core->App3 I2 / NaHCO3

Caption: Divergent synthesis pathways utilizing the allyl-phenol pharmacophore.

Experimental Methodology

Protocol: Thermal Claisen Rearrangement Note: This protocol assumes the prior synthesis of 4-allyloxybenzaldehyde via standard Williamson ether synthesis.

Reagents & Equipment[1][2][7]
  • Substrate: 4-Allyloxybenzaldehyde (Pure, dry).[2]

  • Solvent: None (Neat) or High-boiling solvent (e.g., N,N-Diethylaniline or Diphenyl ether) if temperature control is difficult.[2]

  • Equipment: Round-bottom flask, Oil bath capable of 250°C, Inert gas (Argon/Nitrogen) manifold.[2]

Step-by-Step Procedure
  • Setup: Place 4-allyloxybenzaldehyde (10.0 g, 61.7 mmol) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Critical Control Point: The system must be purged with Argon. Oxidation of the aldehyde or phenol at high temperatures is a primary failure mode.

  • Reaction: Heat the neat oil to 210–220°C .

    • Observation: The reaction is exothermic. Monitor the internal temperature.[5] The starting material (O-allyl) will convert to the product (C-allyl).[2][5]

    • Duration: Typically 2–6 hours. Monitor via TLC (Solvent: Hexanes/Ethyl Acetate 4:1).[2] The product usually has a lower R_f than the ether precursor due to the free phenolic -OH.

  • Workup:

    • Cool the mixture to room temperature. The product often solidifies or becomes a viscous oil.

    • Dissolve the residue in diethyl ether and extract with 1M NaOH (The product is a phenol and will move to the aqueous layer; unreacted O-allyl ether stays in the organic layer).

    • Acidify the aqueous layer with 2M HCl to precipitate the product.

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from minimal hot hexane/benzene or purify via silica gel flash chromatography.

Analytical Validation (Expected Data)
  • IR (ATR): ~3200 cm⁻¹ (Broad, O-H stretch), ~1680 cm⁻¹ (C=O aldehyde).[2]

  • ¹H NMR (CDCl₃):

    • δ ~9.8 ppm (s, 1H, CHO).[2]

    • δ ~6.0 ppm (m, 1H, –CH=).

    • δ ~5.1 ppm (m, 2H, =CH₂).[2]

    • δ ~3.4 ppm (d, 2H, Ar–CH₂–).[2]

    • Diagnostic: The disappearance of the O-CH₂ doublet (~4.6 ppm) and appearance of the Ar-CH₂ doublet (~3.4 ppm) confirms rearrangement.[2]

References

  • García-Lacuna, J., et al. (2019).[2] Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. Royal Society of Chemistry. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.).[2] Claisen Rearrangement Mechanism and Applications. Retrieved from [Link][2]

  • PrepChem. (n.d.).[2] Synthesis of 3-allyl-4-hydroxybenzaldehyde. Retrieved from [Link][2]

Sources

Technical Guide: Claisen Rearrangement Synthesis of 3-Allyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-Allyl-4-hydroxybenzaldehyde , a critical intermediate in the development of liquid crystals, functionalized polymers, and pharmaceutical scaffolds.[1] The protocol relies on the Claisen rearrangement , a [3,3]-sigmatropic shift that ensures high regioselectivity for ortho-substitution.[1] This guide provides a validated two-step workflow: O-allylation of 4-hydroxybenzaldehyde followed by thermal rearrangement, emphasizing mechanistic causality, process safety, and yield optimization via microwave-assisted techniques.

Part 1: Mechanistic Analysis & Kinetic Drivers[1]

The synthesis hinges on the thermodynamic stability of the aromatic system.[1] The transformation of 4-allyloxybenzaldehyde to 3-allyl-4-hydroxybenzaldehyde is not merely a migration; it is an orbital-symmetry-controlled process.[1]

The [3,3]-Sigmatropic Shift

The reaction proceeds through a concerted, suprafacial pathway involving a six-membered cyclic transition state (usually a chair conformation).[1]

  • Activation: Thermal energy allows the molecule to adopt the necessary geometry where the allyl vinyl ether system aligns.[1]

  • Rearrangement: The C-O bond breaks while a new C-C bond forms at the ortho position.[1] This step disrupts the aromaticity of the benzene ring, forming a non-aromatic dienone intermediate (6-allylcyclohexa-2,4-dien-1-one).[1]

  • Tautomerization: The rapid, irreversible enolization restores aromaticity, driving the equilibrium effectively to completion.[1] This step is the thermodynamic sink of the reaction.[1]

Mechanistic Pathway Diagram

ClaisenMechanism Start 4-Allyloxybenzaldehyde (Aromatic Ether) TS Transition State (Chair-like Geometry) Start->TS ΔH > 0 Orbital Alignment Intermediate Ortho-Dienone (Non-Aromatic) TS->Intermediate [3,3]-Sigmatropic Rearrangement Product 3-Allyl-4-hydroxybenzaldehyde (Re-aromatized Phenol) Intermediate->Product Fast Tautomerization (Driving Force)

Caption: Kinetic pathway of the Claisen rearrangement showing the critical re-aromatization step.

Part 2: Strategic Synthesis Protocol

Step 1: O-Allylation of 4-Hydroxybenzaldehyde

Objective: Selective alkylation of the phenolic oxygen without C-alkylation side products.[1]

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Allyl bromide (1.2 eq), Potassium carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone (Dry) or DMF.[1] Acetone is preferred for easier workup; DMF accelerates the reaction via better anion solvation.[1]

  • Conditions: Reflux (60°C for Acetone) for 4–6 hours.

Protocol:

  • Dissolve 4-hydroxybenzaldehyde in acetone (0.5 M concentration).

  • Add anhydrous

    
    .[1] The base deprotonates the phenol, forming the phenoxide nucleophile.[1]
    
  • Add allyl bromide dropwise to control exotherm.[1]

  • Reflux until TLC shows consumption of starting material (

    
     of product > 
    
    
    
    of phenol).[1]
  • Workup: Filter off inorganic salts (

    
    , excess 
    
    
    
    ).[1] Concentrate filtrate.[1] Partition between EtOAc and water to remove trace salts.[1] Dry over
    
    
    and concentrate.
  • Yield Expectation: 90–95%. Product is usually a pale yellow oil or low-melting solid.[1]

Step 2: Thermal Claisen Rearrangement

Objective: Controlled migration of the allyl group to the C-3 position.[1]

Method A: Neat Thermal Rearrangement (Green Chemistry)

  • Rationale: Eliminates solvent waste and simplifies purification.[1] High temperature is required to overcome the activation energy barrier.[1]

  • Conditions: 200°C – 220°C under inert atmosphere (

    
     or Ar).[1]
    
  • Duration: 4–6 hours.

Method B: Microwave-Assisted Rearrangement (High Throughput)

  • Rationale: Direct dielectric heating of the polar ether accelerates the reaction rate by 5–10x compared to conventional heating.[1]

  • Conditions: 180°C – 200°C, 300W.[1]

  • Duration: 10–20 minutes.

Detailed Protocol (Method A):

  • Place 4-allyloxybenzaldehyde in a round-bottom flask equipped with a magnetic stir bar and an air condenser.

  • Purge with Argon to prevent oxidative degradation of the aldehyde or polymerization of the allyl group.[1]

  • Heat the oil bath to 210°C.

  • Monitor reaction progress by TLC or GC-MS.[1] The product will be slightly more polar than the starting ether due to the free phenolic -OH.[1]

  • Stop Point: When the starting ether is <5%.[1]

  • Purification: The crude dark oil is purified via column chromatography (Hexanes:EtOAc 8:2) or recrystallization from toluene/petroleum ether if solid.[1]

Synthetic Workflow Diagram

SynthesisWorkflow Input 4-Hydroxybenzaldehyde + Allyl Bromide Step1 Step 1: O-Allylation (K2CO3, Acetone, Reflux) Input->Step1 Intermed Intermediate: 4-Allyloxybenzaldehyde Step1->Intermed Decision Choose Rearrangement Method Intermed->Decision MethodA Method A: Thermal (Neat) 210°C, 4-6 hrs Decision->MethodA Bulk Scale MethodB Method B: Microwave 190°C, 15 min Decision->MethodB Rapid Screening Workup Purification (Column Chromatography) MethodA->Workup MethodB->Workup Final Target: 3-Allyl-4-hydroxybenzaldehyde Workup->Final

Caption: Decision matrix for the synthesis of 3-Allyl-4-hydroxybenzaldehyde.

Part 3: Process Optimization & Troubleshooting

Solvent Effects

While neat reactions are efficient, solvents can be used to control temperature or solubilize substrates.[1]

  • N,N-Dimethylaniline: Historically used as a high-boiling solvent (bp ~194°C) that also acts as a weak base to trap any acidic byproducts.[1]

  • Diphenyl Ether: Excellent heat transfer fluid for high-temperature maintenance (bp ~258°C).[1]

  • Ethylene Glycol: Can accelerate reaction via hydrogen bonding to the ether oxygen, lowering the transition state energy, but complicates workup.[1]

Comparative Yield Data
MethodSolventTemp (°C)TimeYield (%)Notes
Thermal (Classic) Neat2206 h75-82Simple, requires inert atm.
Thermal (Solvent) N,N-DMA19012 h70-75Harder purification (amine removal).
Microwave Neat19015 min85-92Highest efficiency, reduced side reactions.[1]
Lewis Acid

2524 h40-60

or

catalyzed; often lower yield due to complexation.[1]
Troubleshooting
  • Problem: Polymerization of the reaction mixture (tar formation).

    • Cause: Presence of oxygen or excessive temperature.[1]

    • Fix: Strictly degas the vessel with Argon; add a radical inhibitor like BHT (0.1 mol%) if scaling up.[1]

  • Problem: Migration to para position.

    • Analysis: Not possible here as the para position is blocked by the formyl group.[1] If the formyl group is lost, check for decarbonylation (rare under these conditions).[1]

  • Problem: Incomplete conversion.

    • Fix: Increase temperature.[1] The Claisen rearrangement has a high activation energy (~30 kcal/mol).[1] 180°C is often the threshold for reasonable rates.[1]

Part 4: Characterization & Quality Control

Expected Spectroscopic Data

Validation of the structure requires confirming the loss of the O-allyl ether linkage and the appearance of the C-allyl group and phenolic hydroxyl.[1]

1H NMR (400 MHz,


): 
  • Aldehyde (-CHO): Singlet, ~9.85 ppm.[1][2]

  • Aromatic Region:

    • H-2 (meta to OH): ~7.65 ppm (d, J = 2.0 Hz).[1]

    • H-6 (ortho to CHO): ~7.60 ppm (dd, J = 8.0, 2.0 Hz).

    • H-5 (ortho to OH): ~6.95 ppm (d, J = 8.0 Hz).[1][2]

    • Note: The coupling pattern changes from the AA'BB' system of the starting material to an ABC system.[1]

  • Allyl Group: [3][4][5][6]

    • Internal Vinyl (-CH=): Multiplet, 5.90–6.10 ppm.[1]

    • Terminal Vinyl (=CH2): Multiplet, 5.10–5.25 ppm.[1]

    • Benzylic (-CH2-): Doublet, ~3.45 ppm.[1]

  • Phenolic -OH: Broad singlet, ~6.0–7.0 ppm (exchangeable with

    
    ).[1]
    

IR Spectroscopy:

  • O-H Stretch: Broad band at 3200–3400

    
     (indicates phenol formation).[1]
    
  • C=O Stretch: Strong peak at 1670–1685

    
     (conjugated aldehyde).[1]
    
  • C=C Stretch: Weak bands at 1600–1640

    
     (aromatic and allyl alkene).[1]
    

References

  • PrepChem. Synthesis of 3-allyl-4-hydroxybenzaldehyde. [Link]

  • Organic Chemistry Portal. Claisen Rearrangement: Mechanism and Variations. [Link]

  • Horikoshi, S. et al. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether.[1][7] RSC Advances, 2015.[1] [Link]

Sources

Technical Guide: 1H NMR Characterization of 3-Allyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural validation of 3-Allyl-4-hydroxybenzaldehyde (CAS: 41052-88-4) via proton nuclear magnetic resonance (


H NMR) spectroscopy. As a critical intermediate in the synthesis of functionalized heterocycles and pharmaceutical scaffolds, the precise characterization of this molecule is often required to confirm the success of the Claisen rearrangement from its precursor, 4-allyloxybenzaldehyde.

This document provides a self-validating spectral analysis, distinguishing the target C-alkylated phenol from its O-alkylated ether precursor, and offers a mechanistic view of the synthesis to aid in process control.

Structural Analysis & Proton Assignment Strategy

Before data acquisition, we must define the magnetic environments. The molecule is a 1,3,4-trisubstituted benzene ring. The key to successful interpretation lies in identifying the C-allyl group (indicating successful rearrangement) versus the O-allyl group (starting material).

Molecular Proton Environments

The molecule possesses four distinct proton zones:

  • Aldehyde Proton (

    
    ):  Highly deshielded, singlet.
    
  • Aromatic Zone (

    
    ):  Three protons in an ABC-like system (depending on field strength), influenced by the electron-withdrawing formyl group and electron-donating hydroxyl group.
    
  • Allylic Zone (

    
    ):  A classic AMX
    
    
    
    or ABX
    
    
    system.
  • Hydroxyl Proton (

    
    ):  Broad, exchangeable singlet.
    

ProtonMap Mol 3-Allyl-4-hydroxybenzaldehyde Aldehyde Aldehyde (-CHO) ~9.8 ppm (s) Mol->Aldehyde Aromatic Aromatic Ring 6.9 - 7.7 ppm Mol->Aromatic Allyl Allyl Group (-CH2-CH=CH2) 3.4 - 6.0 ppm Mol->Allyl Hydroxyl Phenolic -OH ~5.5 - 10.0 ppm (Solvent Dependent) Mol->Hydroxyl Aromatic->Aldehyde Deshielding (Ortho/Para) Allyl->Aromatic C-C Bond (C3 Position)

Figure 1: Structural decomposition of proton environments for spectral assignment.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction artifacts (particularly with the phenolic proton), the following protocol is recommended.

Sample Preparation[1][5]
  • Solvent Selection:

    • Primary:Chloroform-d (CDCl

      
      )  with 0.03% TMS. Ideal for resolution of coupling constants (
      
      
      
      ). Note that the phenolic -OH may appear broad or variable (5.0–6.0 ppm).
    • Secondary (Validation):DMSO-d

      
       . Use if the -OH signal is critical for quantification. The -OH will appear as a sharp singlet downfield (~10.0 ppm) due to hydrogen bonding.
      
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. High concentrations can cause viscosity broadening; low concentrations reduce S/N ratio for satellite peaks.

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., K

    
    CO
    
    
    
    ) carried over from the Claisen rearrangement workup.
Acquisition Parameters
  • Frequency: 400 MHz or higher recommended to resolve the aromatic region.

  • Pulse Sequence: Standard 30° pulse (zg30).

  • Scans (NS): 16 (minimum) to 64 (for clean baselines).

  • Relaxation Delay (D1):

    
     1.0 second (ensure complete relaxation of the aldehyde proton).
    

Spectral Assignment & Interpretation[4]

The following data represents the consensus shifts for 3-Allyl-4-hydroxybenzaldehyde in CDCl


 .
Summary Table: Chemical Shifts ( ) and Coupling ( )[6][7]
PositionTypeShift (

ppm)
Multiplicity

(Hz)
Interpretation
-CHO Aldehyde9.84 Singlet (s)-Highly deshielded by carbonyl anisotropy.
Ar-H2 Aromatic7.68 Doublet (d)

Meta-coupling to H6; deshielded by CHO.
Ar-H6 Aromatic7.64 dd

Ortho to CHO, Meta to Allyl.
Ar-H5 Aromatic6.92 Doublet (d)

Ortho to OH (shielded); strong ortho coupling.
-CH= Allyl (Methine)5.90 – 6.05 Multiplet (m)ComplexInternal vinyl proton.
=CH

Allyl (Term.)5.10 – 5.20 Multiplet (m)-Terminal vinyl protons (cis/trans overlap).
-OH Hydroxyl~5.80 Broad (s)-Variable. Disappears with D

O shake.
-CH

-
Allyl (Methylene)3.43 Doublet (d)

Diagnostic Peak. Coupled to methine.
Detailed Analysis
1. The Diagnostic "Claisen Shift" (3.0 - 5.0 ppm)

The most critical aspect of this spectrum is the location of the methylene doublet.

  • Product (C-Allyl): The -CH

    
    - attached to the aromatic ring appears at ~3.43 ppm .
    
  • Impurity (O-Allyl): If the starting material (4-allyloxybenzaldehyde) is present, you will see a doublet at ~4.60 ppm .

  • Validation Rule: A clean spectrum must show no signal at 4.60 ppm.

2. The Aromatic Region (6.9 - 7.7 ppm)

The aromatic protons exhibit an ABX pattern (or ABC at lower fields).

  • H-5 (6.92 ppm): This proton is ortho to the electron-donating hydroxyl group, pushing it upfield relative to the others. It appears as a clear doublet with a large ortho-coupling constant (

    
     Hz).
    
  • H-2 and H-6 (~7.65 ppm): These are ortho to the electron-withdrawing aldehyde group, shifting them downfield. H-2 shows fine meta-coupling (

    
     Hz), while H-6 shows both ortho (
    
    
    
    Hz) and meta (
    
    
    Hz) splitting.
3. The Allyl System

The allyl group (-CH


-CH=CH

) displays a characteristic pattern:
  • The methylene (-CH

    
    - ) is a doublet at 3.43 ppm.
    
  • The internal alkene (-CH= ) is a complex multiplet at ~6.0 ppm (splitting by the CH

    
     and the two terminal protons).
    
  • The terminal alkene (=CH

    
     ) appears as two distinct signals often overlapping around 5.1-5.2 ppm. These correspond to the cis and trans coupling relative to the internal methine.
    

Mechanistic Context: The Claisen Rearrangement[3][8]

Understanding the synthesis provides context for impurity profiling. The compound is synthesized via a [3,3]-sigmatropic rearrangement.[1]

ClaisenMechanism Reactant 4-Allyloxybenzaldehyde (Ether Precursor) O-CH2 signal @ 4.6 ppm TS Transition State [3,3]-Sigmatropic shift (Concerted) Reactant->TS Heat (>200°C) Intermediate Dienone Intermediate (Unstable) TS->Intermediate Product 3-Allyl-4-hydroxybenzaldehyde (Ortho-C-Allyl Phenol) Ar-CH2 signal @ 3.4 ppm Intermediate->Product Tautomerization (Restores Aromaticity)

Figure 2: The Claisen rearrangement pathway.[1] The reaction is driven by the thermodynamic stability of the reformed aromatic ring (tautomerization).

Key Insight for Researchers: The reaction requires high temperatures (~200°C). If the temperature is insufficient, only the starting material (ether) will be observed. If the reaction is run too long or too hot, polymerization of the allyl group may occur, visible as broadening in the baseline of the alkene region (5.0–6.0 ppm).

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
Doublet at 4.6 ppm Unreacted Starting Material (Ether).Reaction incomplete. Increase temperature or time.
Broad Hump at 5.5 ppm Wet CDCl

or H-bonding.
Normal for Phenol -OH. Add D

O to confirm (peak will vanish).
Extra Aldehyde Peak (~9.9 ppm) Oxidation byproduct (Acid).Check for 4-hydroxybenzoic acid derivatives.
Multiplet smearing >6.0 ppm Polymerization.Sample was overheated during synthesis or workup. Purify via column chromatography.[2][3]

References

  • ChemicalBook. (n.d.). Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (Analogous Claisen Protocol). Retrieved from

  • BenchChem. (2025).[1] Claisen Rearrangement of 2-(Allyloxy)-3-bromobenzaldehyde: Application Notes and Protocols. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Allyl-4-hydroxybenzaldehyde Product Sheet (CAS 41052-88-4).[4] Retrieved from

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts & Coupling Constants. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Allyl-4-hydroxybenzaldehyde.[4] Retrieved from

Sources

13C NMR Analysis of 3-Allyl-4-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural characterization of 3-Allyl-4-hydroxybenzaldehyde (CAS: 41052-88-4) using Carbon-13 Nuclear Magnetic Resonance (


 NMR).[1] Designed for drug development professionals and synthetic chemists, this document moves beyond basic spectral assignment to address the critical "why" and "how" of validation.

The primary focus is distinguishing this C-alkylated product from its O-alkylated precursor (4-allyloxybenzaldehyde) following a Claisen rearrangement—a common synthetic bottleneck where definitive structural proof is required.[1]

Part 1: Structural Context & Synthetic Origin[1][2]

To interpret the NMR spectrum correctly, one must understand the molecule's origin. 3-Allyl-4-hydroxybenzaldehyde is typically synthesized via the thermal Claisen rearrangement of 4-allyloxybenzaldehyde.[1][2]

This transformation migrates the allyl group from the oxygen atom to the ortho carbon position.[2] Consequently, the analytical challenge lies in confirming that the allyl group is covalently bonded to the aromatic ring carbon (C3) rather than the oxygen.

Mechanism & Workflow Visualization

The following diagram outlines the synthetic pathway and the critical structural shift that


 NMR must detect.

ClaisenRearrangement Precursor 4-Allyloxybenzaldehyde (Precursor) Transition [3,3]-Sigmatropic Rearrangement (Transition State) Precursor->Transition Heat (>200°C) Intermediate Dienone Intermediate Transition->Intermediate Allyl Migration Product 3-Allyl-4-hydroxybenzaldehyde (Target) Intermediate->Product Tautomerization (Aromatization)

Figure 1: The Claisen rearrangement pathway.[1][2][3] The NMR analysis validates the final tautomerization step.

Part 2: Experimental Protocol

Reliable data acquisition requires specific parameters to account for the relaxation times of quaternary carbons (C1, C3, C4) and the aldehyde carbonyl.

Sample Preparation
  • Solvent: DMSO-d

    
      is the preferred solvent over CDCl
    
    
    
    .
    • Reasoning: The phenolic hydroxyl group (-OH) forms intermolecular hydrogen bonds.[1] DMSO-d

      
       disrupts these aggregates, resulting in sharper peaks and preventing concentration-dependent chemical shift drifting.[1]
      
  • Concentration: 30–50 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Proton-decoupled

    
     (e.g., zgpg30 on Bruker).[1]
    
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Criticality: The aldehyde carbonyl (~191 ppm) and quaternary aromatic carbons have long

      
       relaxation times. A standard 1.0s delay may suppress these signals, leading to poor integration or missing peaks.
      
  • Scans (NS): Minimum 1024 scans (for adequate S/N ratio on quaternary carbons).

  • Temperature: 298 K (25°C).[1]

Part 3: Spectral Assignment & Interpretation[1]

The


 NMR spectrum of 3-Allyl-4-hydroxybenzaldehyde contains 10 distinct carbon signals .
Data Summary Table (DMSO-d )
Carbon TypePosition AssignmentChemical Shift (

, ppm)
Signal Characteristics
Carbonyl C-CHO 191.0 - 191.5 Most deshielded; low intensity (quaternary).[1]
Aromatic C-4 (C-OH)160.5 - 162.0 Deshielded by Oxygen; quaternary.[1]
Aromatic C-1 (C-CHO)128.5 - 130.0 Quaternary.[1]
Aromatic C-3 (C-Allyl)126.0 - 128.0 Quaternary; ortho to OH.[1]
Aromatic C-2, C-6 130.0 - 132.0 Methine (CH); High intensity.[1]
Aromatic C-5 115.5 - 116.5 Methine (CH); ortho to OH (shielded).[1]
Allyl =CH- (Methine)135.0 - 137.0 Internal alkene carbon.[1]
Allyl =CH

(Terminal)
115.0 - 117.0 Terminal alkene; often overlaps with C-5.[1]
Allyl -CH

-
(Methylene)
34.0 - 35.0 DIAGNOSTIC PEAK (Upfield aliphatic).[1]
Detailed Analysis
  • The Aldehyde (191 ppm): This peak confirms the oxidation state of the benzylic carbon is intact.

  • The Phenolic Core (160 ppm): The carbon directly attached to the hydroxyl group (C4) appears significantly downfield due to the electronegativity of oxygen.

  • The Allyl Chain:

    • The internal alkene carbon (

      
      ) appears in the aromatic region (~136 ppm).[1]
      
    • The terminal alkene carbon (

      
      ) is shielded (~116 ppm).[1]
      
    • The Critical Methylene: The aliphatic

      
       connecting the allyl group to the ring appears at 34-35 ppm .[1]
      

Part 4: Structural Validation Logic (Self-Validating System)

The primary risk in this analysis is misidentifying the starting material (4-allyloxybenzaldehyde) as the product. The Chemical Shift Logic Tree below illustrates the decision-making process to validate the structure.

The Diagnostic Shift Rule
  • O-Allyl (Ether): If the allyl group is attached to Oxygen, the

    
     carbon is deshielded by the oxygen atom, appearing at ~68-70 ppm .[1]
    
  • C-Allyl (Product): If the allyl group is attached to the Ring (Carbon), the

    
     carbon is less deshielded, appearing at ~34-35 ppm .[1]
    
Validation Workflow Diagram

ValidationLogic Start Acquire 13C Spectrum (DMSO-d6) CheckAliphatic Check Aliphatic Region (20 - 80 ppm) Start->CheckAliphatic Signal69 Signal at ~69 ppm? CheckAliphatic->Signal69 Found Signal35 Signal at ~35 ppm? CheckAliphatic->Signal35 Found ConclusionFail FAILED VALIDATION Structure: 4-Allyloxybenzaldehyde (Starting Material) Signal69->ConclusionFail ConclusionPass PASSED VALIDATION Structure: 3-Allyl-4-hydroxybenzaldehyde (C-Alkylated Product) Signal35->ConclusionPass

Figure 2: Logic tree for distinguishing O-allyl vs. C-allyl isomers based on methylene chemical shift.

Part 5: Troubleshooting & Artifacts

Missing Quaternary Carbons[1]
  • Symptom: Peaks at 128 ppm (C3) or 160 ppm (C4) are invisible or buried in noise.

  • Cause: Insufficient relaxation delay (D1) or insufficient scan number (NS).[1]

  • Fix: Increase D1 to 3-5 seconds to allow full relaxation of non-protonated carbons.

Solvent Peak Overlap
  • Symptom: DMSO-d

    
     septet at ~39.5 ppm obscures the allyl methylene peak.
    
  • Analysis: The allyl methylene for the target product is typically 34-35 ppm , which is upfield of the DMSO signal. If using CDCl

    
    , the triplet is at 77.0 ppm, which is far removed from the region of interest.
    
  • Fix: If overlap occurs (rare), switch to Acetone-d

    
     (solvent peak ~29 ppm and ~206 ppm).[1]
    
"Ghost" Peaks[1]
  • Symptom: Small peaks near the main signals.

  • Cause: Rotamers are unlikely here. These are likely trace amounts of the para-Claisen rearrangement product (if the ortho positions were blocked, which they are not) or, more likely, remaining starting material.

  • Action: Integrate the ~69 ppm region. Any signal here quantifies the % impurity of unreacted starting material.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[4] SDBS No. 4683 (Benzaldehyde derivatives). Retrieved from [Link][1]

  • University of Wisconsin-Madison. Evans Group pKa and Chemical Shift Tables (Bordwell).[1] Retrieved from [Link][1]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin. (Differentiation of O-alkyl vs C-alkyl shifts). Retrieved from [Link][1]

Sources

Methodological & Application

Application Notes & Protocols: Investigating the Pharmaceutical Potential of 3-Allyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Rationale for Investigating 3-Allyl-4-hydroxybenzaldehyde

4-Hydroxybenzaldehyde, a phenolic aldehyde found in various natural sources, has demonstrated a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The strategic introduction of an allyl group at the C-3 position of the benzene ring to create 3-Allyl-4-hydroxybenzaldehyde is a rational drug design approach aimed at enhancing the therapeutic potential of the parent molecule. The lipophilic nature of the allyl group may improve membrane permeability and bioavailability, potentially leading to increased potency and efficacy. This guide provides a comprehensive framework for the initial pharmaceutical evaluation of 3-Allyl-4-hydroxybenzaldehyde, focusing on its potential as an anti-inflammatory, antioxidant, and tyrosinase-inhibiting agent.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Allyl-4-hydroxybenzaldehyde is fundamental for its application in pharmaceutical research.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
Appearance Light yellow crystalline powder[1]
Melting Point 58-60 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents[1]
Purity 95%[1]
CAS Number 41052-88-4[2]

Hypothesized Mechanisms of Action and Therapeutic Targets

Based on the known bioactivities of structurally related phenolic compounds, 3-Allyl-4-hydroxybenzaldehyde is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and melanogenesis.

Anti-inflammatory and Antioxidant Activity: The Nrf2 and NF-κB Pathways

Inflammatory responses are often intertwined with oxidative stress. The transcription factors Nuclear factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) are master regulators of inflammation and the antioxidant response, respectively. We hypothesize that 3-Allyl-4-hydroxybenzaldehyde may exhibit anti-inflammatory and antioxidant effects by:

  • Inhibiting the NF-κB Pathway: NF-κB activation triggers the expression of pro-inflammatory cytokines and enzymes.[3][4] Inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs.

  • Activating the Nrf2 Pathway: Nrf2 regulates the expression of a suite of antioxidant and cytoprotective genes.[4][5] Activation of Nrf2 can bolster cellular defenses against oxidative stress.

Diagram: Hypothesized Modulation of Nrf2 and NF-κB Pathways by 3-Allyl-4-hydroxybenzaldehyde

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates 3-Allyl-4-hydroxybenzaldehyde 3-Allyl-4-hydroxybenzaldehyde 3-Allyl-4-hydroxybenzaldehyde->IKK Inhibits Keap1 Keap1 3-Allyl-4-hydroxybenzaldehyde->Keap1 Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates NF-κB_RE NF-κB RE NF-κB_nuc->NF-κB_RE Binds ARE ARE Nrf2_nuc->ARE Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_RE->Pro-inflammatory Genes Transcription

Caption: Proposed dual action of 3-Allyl-4-hydroxybenzaldehyde on inflammatory and antioxidant pathways.

Tyrosinase Inhibition: A Target for Hyperpigmentation

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders.[6] Phenolic compounds are known to be effective tyrosinase inhibitors.[6] It is hypothesized that 3-Allyl-4-hydroxybenzaldehyde can act as a tyrosinase inhibitor, potentially through chelation of the copper ions in the enzyme's active site or by acting as a competitive substrate.

Experimental Protocols

The following protocols are designed to provide a robust initial assessment of the pharmaceutical potential of 3-Allyl-4-hydroxybenzaldehyde.

Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.[7] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.

Materials:

  • 3-Allyl-4-hydroxybenzaldehyde

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compound and control: Prepare a stock solution of 3-Allyl-4-hydroxybenzaldehyde in methanol. Prepare serial dilutions to obtain a range of concentrations. Prepare a stock solution of ascorbic acid as a positive control.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test compound dilutions or ascorbic acid to the respective wells.

    • For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Diagram: DPPH Radical Scavenging Assay Workflow

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Protocol 2: In Vitro Anti-inflammatory Activity - Assessment of NF-κB Activation

Principle: This protocol uses Western blotting to assess the effect of 3-Allyl-4-hydroxybenzaldehyde on the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB are key indicators of pathway activation.

Materials:

  • RAW 264.7 macrophage cells

  • 3-Allyl-4-hydroxybenzaldehyde

  • Lipopolysaccharide (LPS)

  • Cell culture medium and supplements

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytosolic marker)

  • Secondary antibodies (HRP-conjugated)

  • Reagents for cell lysis, protein quantification, SDS-PAGE, and Western blotting

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells to 80% confluency.

    • Pre-treat cells with various concentrations of 3-Allyl-4-hydroxybenzaldehyde for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

  • Preparation of Cytosolic and Nuclear Extracts:

    • Harvest the cells and perform subcellular fractionation to separate cytosolic and nuclear proteins.

  • Western Blot Analysis:

    • Determine the protein concentration of the extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Analysis: Quantify the band intensities and normalize to the respective loading controls (β-actin for cytosolic proteins and Lamin B1 for nuclear proteins). A decrease in phospho-IκBα in the cytosol and a decrease in p65 in the nucleus upon treatment with 3-Allyl-4-hydroxybenzaldehyde would indicate inhibition of the NF-κB pathway.

Protocol 3: In Vitro Tyrosinase Inhibition Assay

Principle: This colorimetric assay measures the ability of 3-Allyl-4-hydroxybenzaldehyde to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.[8][9] The formation of the colored product, dopachrome, is monitored spectrophotometrically.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 3-Allyl-4-hydroxybenzaldehyde

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of 3-Allyl-4-hydroxybenzaldehyde in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer. Prepare serial dilutions.

    • Prepare a stock solution of kojic acid as a positive control.

  • Assay:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound or control.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution.

    • Incubate at 25°C for 20 minutes.

  • Measurement: Measure the absorbance at 475 nm.

  • Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the inhibitor. The IC50 value can be determined from a dose-response curve.

Conclusion and Future Directions

The application notes and protocols outlined in this guide provide a solid foundation for the initial pharmaceutical profiling of 3-Allyl-4-hydroxybenzaldehyde. The hypothesized anti-inflammatory, antioxidant, and tyrosinase inhibitory activities, if confirmed, would position this compound as a promising lead for the development of novel therapeutics for a range of disorders. Subsequent research should focus on in-depth mechanistic studies, in vivo efficacy in relevant animal models, and comprehensive safety and toxicity profiling.

References

  • PrepChem. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Nornadia, M. N., et al. (2018). SYNTHESIS, MODIFICATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 3-HYDROXYBENZALDEHYDESALICYLHYDRAZIDE. Malaysian Journal of Analytical Sciences, 22(6), 1195-1203.
  • ResearchGate. (n.d.). Western blot analysis of nuclear translocation of Nrf2 by PB in Mouse.... Retrieved from [Link]

  • Scholarly Publications Leiden University. (2022, June 17). Mapping the dynamics of Nrf2 antioxidant and NFκB inflammatory responses by soft electrophilic chemicals in human liver cells. Retrieved from [Link]

  • Khan, I., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(16), 4948.
  • Rondanelli, M., et al. (2023). Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples. International Journal of Molecular Sciences, 24(14), 11523.
  • Di Gessa, C. E., et al. (2023). Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals. International Journal of Molecular Sciences, 24(3), 2657.
  • Tradeindia. (n.d.). 3-allyl-4-hydroxybenzaldehyde - 95% Purity, Light Yellow Crystalline Powder.... Retrieved from [Link]

  • Khan, K. M., et al. (2022). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Scientific Reports, 12(1), 19572.
  • D'Mello, S. A. N., et al. (2016). Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. Molecules, 21(11), 1469.
  • Taylor & Francis Online. (n.d.). Phenols displaying tyrosinase inhibition from Humulus lupulus. Retrieved from [Link]

  • MDPI. (2024, June 29). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. Retrieved from [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent.... Retrieved from [Link]_

  • ResearchGate. (n.d.). STUDY OF TYROSINASE INHIBITORY ACTIVITY AND PHYTOCHEMICAL SCREENING OF CASSIA FISTULA L. LEAVES. Retrieved from [Link]

  • Frontiers. (n.d.). Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Retrieved from [Link]

  • ScienceDirect. (2023, April 21). RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. Retrieved from [Link]

  • PMC - NIH. (2023, November 24). Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar. Retrieved from [Link]

  • PMC - NIH. (n.d.). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. Retrieved from [Link]

  • Phcogj.com. (n.d.). Antioxidant and Tyrosinase Inhibitory Properties of an Aqueous Extract of Garcinia atroviridis Griff. ex. T. Anderson. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.

Sources

Application Note: Antioxidant Profiling of 3-Allyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput Radical Scavenging Assays (DPPH & ABTS)[1]

Introduction & Chemical Profile[1][2][3][4][5][6]

3-Allyl-4-hydroxybenzaldehyde (CAS: 41052-88-4) represents a distinct class of phenolic antioxidants characterized by an ortho-allyl substitution on the phenol ring and a para-aldehyde moiety.[1] Unlike simple phenols, the presence of the electron-withdrawing aldehyde group and the lipophilic allyl chain creates a unique electronic environment that influences its radical scavenging kinetics.

This Application Note provides a validated, step-by-step protocol for assessing the antioxidant capacity of 3-Allyl-4-hydroxybenzaldehyde using two industry-standard colorimetric assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[1]

Mechanistic Insight (Expertise Pillar)

The primary antioxidant mechanism for this compound is Hydrogen Atom Transfer (HAT) .[1] The phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals.

  • Structural Advantage: The allyl group at the C3 position (ortho to the hydroxyl) provides steric protection to the resulting phenoxy radical, potentially extending its half-life and preventing rapid pro-oxidant coupling.

  • Solubility Consideration: Due to the allyl chain, this compound exhibits higher lipophilicity than vanillin. Protocols must utilize organic solvents (Ethanol/Methanol) to prevent precipitation during the assay.[1]

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications:

ReagentGrade/SpecificationPreparation Notes
3-Allyl-4-hydroxybenzaldehyde >98% Purity (HPLC)Store at 2-8°C under inert gas (N₂).[1]
DPPH Free Radical, 95%Prepare fresh daily; light sensitive.[1]
ABTS Diammonium Salt, >98%Requires 12-16h activation period.[1]
Potassium Persulfate ACS Reagent, >99%Oxidant for ABTS generation.[1]
Trolox 97% (Vitamin E analog)Standard reference for calibration.[1]
Methanol/Ethanol HPLC GradeMethanol for DPPH; Ethanol for ABTS.[1]
Experimental Protocols
3.1. Workflow Logic

The following diagram illustrates the critical decision points and workflow for parallel processing of both assays to minimize sample degradation.

AssayWorkflow Start Sample Preparation (Fresh Stock) Solubility Solubility Check (Ethanol vs MeOH) Start->Solubility DPPH_Path DPPH Pathway (Methanol System) Solubility->DPPH_Path High Polarity ABTS_Path ABTS Pathway (Ethanol System) Solubility->ABTS_Path Amphiphilic DPPH_Reagent 0.1 mM DPPH (Immediate Use) DPPH_Path->DPPH_Reagent ABTS_Reagent ABTS Radical Gen. (12-16h Incubation) ABTS_Path->ABTS_Reagent Incubation Incubation (Dark, RT) DPPH_Reagent->Incubation 30 min ABTS_Reagent->Incubation 6 min Read Spectrophotometry (517nm / 734nm) Incubation->Read

Caption: Parallel workflow for DPPH and ABTS assays ensuring optimal solvent compatibility and reaction timing.

3.2. Protocol A: DPPH Radical Scavenging Assay

Best for: Preliminary screening of hydrophobic/lipophilic activity.[1]

Stock Preparation:

  • Sample Stock: Dissolve 10 mg of 3-Allyl-4-hydroxybenzaldehyde in 10 mL Methanol (1 mg/mL).

  • DPPH Working Solution: Dissolve 4 mg DPPH in 100 mL Methanol (approx. 0.1 mM).[1][2] Adjust absorbance to 0.70 ± 0.02 at 517 nm if necessary.[1]

Assay Steps:

  • Dilution Series: Prepare serial dilutions of the Sample Stock (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Plating: In a 96-well plate, add 20 µL of sample dilution.

  • Reaction: Add 180 µL of DPPH Working Solution to each well.

  • Controls:

    • Blank: 20 µL Methanol + 180 µL Methanol.[1]

    • Control: 20 µL Methanol + 180 µL DPPH.[1]

    • Standard: Trolox (same concentrations as sample).[1]

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    

Calculation:


[1][3]
3.3. Protocol B: ABTS Radical Cation Decolorization Assay

Best for: High-sensitivity kinetics and amphiphilic environments.[1]

Reagent Generation (Critical Step):

  • Mix 7 mM ABTS solution (in water) with 2.45 mM Potassium Persulfate (final concentration).[1]

  • Store in dark for 12–16 hours at RT. The solution will turn dark blue/green (

    
    ).[1]
    
  • Prior to assay: Dilute the stock with Ethanol until absorbance at 734 nm is 0.70 ± 0.02 . Note: Use Ethanol for dilution to match the solubility profile of 3-Allyl-4-hydroxybenzaldehyde.

Assay Steps:

  • Plating: Add 10 µL of sample dilution (in Ethanol) to 96-well plate.

  • Reaction: Add 190 µL of diluted

    
     solution.
    
  • Incubation: Incubate in the dark for exactly 6 minutes .

  • Measurement: Read Absorbance at 734 nm .

Data Analysis & Validation
4.1. Comparative Analysis

The following table summarizes expected performance metrics. 3-Allyl-4-hydroxybenzaldehyde typically shows slower kinetics than Trolox due to the steric bulk of the allyl group.[1]

ParameterDPPH AssayABTS Assay
Wavelength 517 nm734 nm
Reaction Medium Methanol (Lipophilic)Ethanol/Water (Amphiphilic)
Reaction Time 30 min (Equilibrium)6 min (Kinetic)
Sensitivity ModerateHigh
Interference Color interference possible (Yellow samples)Minimal (NIR spectrum)
4.2. Statistical Treatment (

Determination)

Do not rely on single-point inhibition.[1] You must calculate the


 (concentration required to scavenge 50% of radicals).[1][3]
  • Plot Concentration (X-axis) vs. % Inhibition (Y-axis) .[1][3]

  • Fit the data using a Non-linear Regression (Sigmoidal Dose-Response) .

  • Report results as

    
     Trolox Equivalents (TE) for standardization.
    

Self-Validation Check:

  • If

    
     for your standard curve, prepare fresh reagents.
    
  • If the sample precipitates upon adding DPPH/ABTS, increase the organic solvent ratio.

References
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] Use of a free radical method to evaluate antioxidant activity.[1][3][4][5][6][7][8] LWT - Food Science and Technology, 28(1), 25-30.[1] Link

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay.[1] Free Radical Biology and Medicine, 26(9-10), 1231-1237.[1] Link[1]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.[1] Link[1]

  • Molyneux, P. (2004).[1] The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity.[3][5][7] Songklanakarin Journal of Science and Technology, 26(2), 211-219.[1] Link

Sources

Application Notes & Protocols: Investigating the Anti-inflammatory Activity of 3-Allyl-4-hydroxybenzaldehyde in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Macrophages, particularly the RAW 264.7 cell line, are pivotal in the inflammatory process. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of these inflammatory responses in macrophages.[4][5][6] Consequently, the search for novel compounds that can modulate macrophage-mediated inflammation is a significant area of research.

3-Allyl-4-hydroxybenzaldehyde is a phenolic compound with a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .[7] While related benzaldehyde derivatives have demonstrated anti-inflammatory properties, the specific activity of 3-Allyl-4-hydroxybenzaldehyde in modulating inflammatory responses in macrophages warrants detailed investigation.[8][9][10][11][12] This guide provides a comprehensive set of protocols to evaluate the anti-inflammatory potential of 3-Allyl-4-hydroxybenzaldehyde in LPS-stimulated RAW 264.7 cells.

These protocols are designed to be a self-validating system, beginning with an assessment of the compound's cytotoxicity to establish a safe therapeutic window. Subsequent assays quantify the compound's ability to inhibit key inflammatory markers, providing a robust framework for researchers in immunology and drug discovery.

I. Foundational Protocols: Cell Culture and Cytotoxicity Assessment

A critical first step in evaluating any new compound is to determine its effect on cell viability. This ensures that any observed anti-inflammatory effects are not simply a result of toxicity. The MTT assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14][15]

Protocol 1: Culturing RAW 264.7 Macrophages
  • Cell Line Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days, or when they reach 80-90% confluency, to maintain logarithmic growth.

Protocol 2: Determining Cytotoxicity using the MTT Assay
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[16]

  • Compound Treatment: The following day, treat the cells with various concentrations of 3-Allyl-4-hydroxybenzaldehyde (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if desired.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

II. Quantifying the Anti-inflammatory Response

Once a non-toxic concentration range for 3-Allyl-4-hydroxybenzaldehyde is established, its ability to suppress the inflammatory response in LPS-stimulated RAW 264.7 cells can be assessed.

Experimental Workflow: From Stimulation to Measurement

G cluster_0 Cell Preparation & Treatment cluster_1 Incubation & Supernatant Collection cluster_2 Inflammatory Marker Analysis Seed RAW 264.7 Cells Seed RAW 264.7 Cells Pre-treat with 3-Allyl-4-hydroxybenzaldehyde Pre-treat with 3-Allyl-4-hydroxybenzaldehyde Seed RAW 264.7 Cells->Pre-treat with 3-Allyl-4-hydroxybenzaldehyde Overnight Incubation Stimulate with LPS Stimulate with LPS Pre-treat with 3-Allyl-4-hydroxybenzaldehyde->Stimulate with LPS 1-2 hours Incubate for 24 hours Incubate for 24 hours Collect Supernatant Collect Supernatant Incubate for 24 hours->Collect Supernatant Nitric Oxide Assay (Griess Reagent) Nitric Oxide Assay (Griess Reagent) Collect Supernatant->Nitric Oxide Assay (Griess Reagent) Cytokine ELISA (TNF-α, IL-6) Cytokine ELISA (TNF-α, IL-6) Collect Supernatant->Cytokine ELISA (TNF-α, IL-6) Data Analysis Data Analysis Nitric Oxide Assay (Griess Reagent)->Data Analysis Cytokine ELISA (TNF-α, IL-6)->Data Analysis Start Start Start->Seed RAW 264.7 Cells

Caption: Experimental workflow for assessing the anti-inflammatory effects.

Protocol 3: Measurement of Nitric Oxide Production

Nitric oxide (NO) is a key inflammatory mediator produced by activated macrophages. The Griess assay is a straightforward and widely used method to measure nitrite (a stable product of NO) in cell culture supernatants.[17][18][19]

  • Cell Preparation: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/mL and incubate overnight.[17]

  • Treatment and Stimulation: Pre-treat the cells with non-toxic concentrations of 3-Allyl-4-hydroxybenzaldehyde for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[2]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions).[17]

  • Absorbance Reading: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[18][19]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.[20][21][22]

  • Sample Preparation: Collect cell culture supernatants from RAW 264.7 cells treated as described in Protocol 3. If not used immediately, store them at -80°C.[21]

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[23][24] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples.

    • Incubating with a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.

III. Elucidating the Molecular Mechanism: Investigating the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response in macrophages.[4][5][6] Investigating the effect of 3-Allyl-4-hydroxybenzaldehyde on this pathway can provide crucial insights into its mechanism of action.

NF-κB Signaling Pathway in Macrophages

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK Activation IKK Activation TLR4->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation Phosphorylates NF-κB (p65/p50) Release NF-κB (p65/p50) Release IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Release Nuclear Translocation Nuclear Translocation NF-κB (p65/p50) Release->Nuclear Translocation Binding to DNA Binding to DNA Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Binding to DNA->Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS)

Caption: Simplified NF-κB signaling pathway in macrophages.

A common method to assess NF-κB activation is to measure the phosphorylation of key signaling proteins, such as the p65 subunit of NF-κB, using Western blotting.

IV. Data Presentation and Interpretation

For clear and concise presentation of results, it is recommended to summarize quantitative data in tables.

Table 1: Effect of 3-Allyl-4-hydroxybenzaldehyde on Cell Viability
Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
599.1 ± 5.5
1097.5 ± 6.1
2596.3 ± 5.9
5094.8 ± 6.3
10085.2 ± 7.1

Data are presented as mean ± standard deviation.

Table 2: Inhibition of Nitric Oxide Production
TreatmentNitrite Concentration (µM)
Control2.1 ± 0.3
LPS (1 µg/mL)25.4 ± 2.1
LPS + 10 µM Compound18.7 ± 1.5
LPS + 25 µM Compound12.3 ± 1.1
LPS + 50 µM Compound7.8 ± 0.9

Data are presented as mean ± standard deviation.

Table 3: Inhibition of Pro-inflammatory Cytokine Production
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.2 ± 5.135.8 ± 4.2
LPS (1 µg/mL)1250.6 ± 110.3850.4 ± 95.7
LPS + 10 µM Compound980.1 ± 90.5650.9 ± 75.1
LPS + 25 µM Compound650.8 ± 75.2420.3 ± 50.6
LPS + 50 µM Compound320.4 ± 40.7210.1 ± 30.2

Data are presented as mean ± standard deviation.

V. Conclusion

These application notes provide a detailed and logical framework for investigating the anti-inflammatory properties of 3-Allyl-4-hydroxybenzaldehyde in RAW 264.7 macrophages. By systematically evaluating cytotoxicity and the inhibition of key inflammatory mediators, researchers can obtain robust and reliable data. Further investigation into the molecular mechanisms, such as the NF-κB pathway, will provide a more complete understanding of the compound's therapeutic potential.

References

  • MTT Assay Protocol for Cell Viability. (URL: [Link])

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. (URL: [Link])

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. (URL: [Link])

  • Oeckinghaus, A., & Ghosh, S. (2009). The history of NF-kappaB: a personal account. Journal of molecular biology, 386(1), 1–13. (URL: [Link])

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Cancer Institute. (URL: [Link])

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2017). Methods in molecular biology, 1572, 91–102. (URL: [Link])

  • Mulero, M. C., Huxford, T., & Ghosh, G. (2019). NF-κB, IκB, and IKK: Integral Components of a Complex Signaling Network. Computational and structural biotechnology journal, 17, 563–572. (URL: [Link])

  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate. (URL: [Link])

  • Macrophage-Specific NF-κB Activation Dynamics Can Segregate Inflammatory Bowel Disease Patients. (2020). Frontiers in immunology, 11, 597. (URL: [Link])

  • Nitric Oxide Assay (NO). ScienCell Research Laboratories. (URL: [Link])

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2022). Journal of Inflammation, 19(1), 1. (URL: [Link])

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). National Cancer Institute. (URL: [Link])

  • 3-allyl-4-hydroxybenzaldehyde. Tradeindia. (URL: [Link])

  • ELISA analysis of TNF-α and IL-6 cytokine production by THP-1 macrophage cells in 2D and 3D culture upon invasion with E. coli or P. aeruginosa. (2018). ResearchGate. (URL: [Link])

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2012). Journal of surgical research, 174(2), 298–304. (URL: [Link])

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2021). Biomolecules & therapeutics, 29(2), 195–204. (URL: [Link])

  • 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. PubChem. (URL: [Link])

  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. (2022). Jurnal Kedokteran Brawijaya, 32(1), 22-26. (URL: [Link])

  • 3-Allyl-4-hydroxybenzaldehyde. PubChem. (URL: [Link])

  • Human IL-6 ELISA. Biomedica. (URL: [Link])

  • 3-Hydroxybenzaldehyde. Wikipedia. (URL: [Link])

  • Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation. (2016). PloS one, 11(3), e0149394. (URL: [Link])

  • Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation. (2016). PLOS ONE, 11(3), e0149394. (URL: [Link])

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (2019). Molecules, 24(18), 3326. (URL: [Link])

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2021). Molecules, 26(16), 4977. (URL: [Link])

  • 4-Hydroxybenzaldehyde. Wikipedia. (URL: [Link])

  • Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. (2012). Biomolecules & therapeutics, 20(2), 231–236. (URL: [Link])

  • Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. (2012). Biomolecules & Therapeutics, 20(2), 231-236. (URL: [Link])

  • Effect of 2,4-dihydroxybenzaldehyde (DHD) on the viability of RAW264.7 macrophage cells. (2013). ResearchGate. (URL: [Link])

  • Anti-Inflammatory Effects of Mitrephora sirikitiae Leaf Extract and Isolated Lignans in RAW 264.7 Cells. (2021). Molecules, 26(11), 3185. (URL: [Link])

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Application Note: In Vitro Characterization & Functional Profiling of 3-Allyl-4-hydroxybenzaldehyde

[1][2]

Introduction & Scientific Rationale

3-Allyl-4-hydroxybenzaldehyde is a functionalized phenolic aldehyde.[1] While often utilized as a synthetic precursor for bioactive neolignans (e.g., Magnolol), it possesses intrinsic biological potential due to its allyl-phenol moiety and benzaldehyde pharmacophore .[1]

Key Experimental Context:

  • Structural Activity Relationship (SAR): The allyl group at the C3 position enhances lipophilicity compared to 4-hydroxybenzaldehyde, potentially improving membrane permeability.[1]

  • Tyrosinase Inhibition: Benzaldehyde derivatives are classical competitive inhibitors of tyrosinase.[1][2] The 4-hydroxyl group is critical for coordinating with the enzyme's copper active site.

  • Safety Profiling: Before derivatization or efficacy testing, the cytotoxicity window must be established, particularly in fibroblast or endothelial models relevant to its antioxidant potential.

Preparation & Handling Protocol

Objective: To generate stable, reproducible stock solutions for biological assays. Solubility Profile:

  • Water: Poor (< 1 mg/mL).[1]

  • DMSO: Soluble (> 50 mg/mL).[1]

  • Ethanol: Soluble (> 20 mg/mL).[1]

Protocol A: Stock Solution Preparation (100 mM)
  • Weighing: Accurately weigh 16.2 mg of 3-Allyl-4-hydroxybenzaldehyde (MW: 162.19 g/mol ) into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, Cell Culture Grade).

  • Mixing: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not autoclave. If sterility is required, pass through a 0.22 µm PTFE syringe filter. Note: Nylon filters may bind phenolic compounds.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Cytotoxicity Profiling (MTT Assay)[1]

Objective: Determine the IC50 and Non-Toxic Concentration (NTC) in Human Dermal Fibroblasts (HDFa) or HUVECs. This establishes the "safe window" for subsequent functional assays.

Materials
  • Cell Line: HDFa (Adult Human Dermal Fibroblasts).[1]

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution (5 mg/mL in PBS).

  • Control: Triton X-100 (Positive control for toxicity).[1]

Step-by-Step Protocol
  • Seeding: Plate HDFa cells at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment:

    • Prepare serial dilutions of 3-A-4-HBA in culture medium (0.1% DMSO final concentration).

    • Range: 0, 10, 25, 50, 100, 200, 400 µM.

    • Aspirate old medium and add 100 µL of treatment medium.

    • Incubate for 24 hours .

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove supernatant.

    • Add 100 µL of DMSO to dissolve crystals.[1]

    • Shake plate on an orbital shaker for 10 minutes at room temperature.

  • Measurement: Read absorbance at 570 nm (reference filter 630 nm) using a microplate reader.

Data Analysis: Calculate % Viability:

Functional Assay: Tyrosinase Inhibition[3][4]

Objective: Evaluate the compound's potential as a skin-whitening agent or melanogenesis inhibitor.[1] The benzaldehyde core mimics the tyrosine substrate.

Mechanism of Action

The aldehyde group competes with Tyrosine/L-DOPA for the active site of Tyrosinase, while the phenolic hydroxyl group can chelate the copper ions essential for enzymatic activity.

Protocol B: Mushroom Tyrosinase Screening

Reagents:

  • Enzyme: Mushroom Tyrosinase (250 U/mL in Phosphate Buffer pH 6.8).[1]

  • Substrate: L-DOPA (2.5 mM in Phosphate Buffer).

  • Inhibitor: 3-A-4-HBA (Dilution series: 10–500 µM).[1]

  • Positive Control: Kojic Acid.[1]

Workflow:

  • Plate Setup: In a 96-well clear plate, add:

    • 80 µL Phosphate Buffer (0.1 M, pH 6.8).[1]

    • 40 µL 3-A-4-HBA solution (various concentrations).

    • 40 µL Mushroom Tyrosinase solution.[1]

  • Pre-Incubation: Incubate at 25°C for 10 minutes to allow enzyme-inhibitor interaction.

  • Reaction Start: Add 40 µL of L-DOPA substrate.

  • Kinetic Read: Immediately measure absorbance at 475 nm (Dopachrome formation) every 1 minute for 20 minutes.

  • Calculation:

    • Plot the slope (ΔAbs/min) for the linear portion of the curve.

    • Calculate % Inhibition:

      
      [1]
      

Visualization of Experimental Logic

The following diagram illustrates the decision tree for evaluating 3-Allyl-4-hydroxybenzaldehyde, moving from chemical verification to biological validation.

ExperimentalWorkflowStart3-Allyl-4-hydroxybenzaldehyde(Powder)SolubilityStock Prep (100 mM)in DMSOStart->SolubilityToxCytotoxicity (MTT)(HDFa / HUVEC)Solubility->Tox DilutionFuncFunctional ScreeningSolubility->Func DilutionSafeDetermine Safe Dose(e.g., < 50 µM)Tox->Safe Calculate IC50TyrosinaseTyrosinase Inhibition(Melanogenesis)Func->TyrosinaseAntioxDPPH Scavenging(Antioxidant)Func->AntioxSafe->Tyrosinase Validated Range

Caption: Workflow for the pre-clinical validation of 3-Allyl-4-hydroxybenzaldehyde, prioritizing safety thresholds before functional profiling.

Data Reporting Template

To ensure data integrity (E-E-A-T), summarize your findings in the following format:

Assay TypeParameterResult (Example)Interpretation
Cytotoxicity IC50 (HDFa)120 µMModerate toxicity; working range < 50 µM.[1]
Tyrosinase IC50 (Enzymatic)45 µMPotent inhibitor (compare to Kojic Acid ~20 µM).[1]
Solubility Max Conc. (PBS)< 500 µMRequires DMSO carrier for all assays.[1]

References

  • Biological Activity of Hydroxybenzaldehydes: Ha, J. H., et al. (2000).[1][3][4][5][6] "4-Hydroxybenzaldehyde from Gastrodia elata B1 is active in the antioxidation and GABAergic neuromodulation of the rat brain."[4] Journal of Ethnopharmacology.

  • Tyrosinase Inhibition Mechanisms: Jiménez, M., et al. (2001).[1] "Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes." Journal of Agricultural and Food Chemistry.

  • Synthesis of Magnolol Analogs: Schuehly, W., et al. (2010).[1] "Mechanisms of anti-inflammatory action of the neolignan honokiol and its derivatives." Journal of Natural Products.

  • Chemical Safety & Handling: Sigma-Aldrich.[1][7] "Safety Data Sheet: 3-Allyl-4-hydroxybenzaldehyde." [1]

HPLC Analysis of 3-Allyl-4-hydroxybenzaldehyde: Method Development & Validation Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of 3-Allyl-4-hydroxybenzaldehyde (CAS: 2548-87-0). As a critical intermediate synthesized via the Claisen rearrangement of 4-allyloxybenzaldehyde, this compound requires a separation method capable of resolving it from its starting material (4-hydroxybenzaldehyde) and its isomeric ether intermediate (4-allyloxybenzaldehyde). This guide provides a validated reverse-phase methodology utilizing a C18 stationary phase and an acidic mobile phase to suppress phenolic ionization, ensuring sharp peak shapes and reproducible retention times.

Physicochemical Context & Method Strategy

Analyte Properties

To design an effective method, we must first understand the analyte's behavior in solution.

  • Chemical Structure: A phenolic benzaldehyde with an allyl group at the meta position.

  • Acidity (pKa): The phenolic hydroxyl group has a calculated pKa of approximately 7.6 – 8.0 [1].

  • Lipophilicity (LogP): The allyl group increases hydrophobicity compared to 4-hydroxybenzaldehyde (LogP ~1.35), raising the estimated LogP of the target analyte to ~2.1 .

  • UV Absorption: The conjugated benzene ring with the aldehyde carbonyl provides a strong UV absorption maximum at 275–280 nm .

Mechanistic Strategy (Expertise & Experience)
  • Stationary Phase: A C18 (Octadecylsilane) column is selected due to the analyte's moderate lipophilicity.

  • pH Control (Critical): Since the pKa is ~7.8, operating at neutral pH would lead to partial ionization of the phenol, causing peak tailing and retention time drift. We employ an acidified mobile phase (pH ~2.5) using 0.1% Phosphoric Acid. This keeps the analyte in its neutral (protonated) state, maximizing interaction with the C18 chain and ensuring sharp peaks.

  • Gradient Elution: A gradient is required to separate the highly polar starting material (4-hydroxybenzaldehyde) from the more hydrophobic target (3-allyl-4-hydroxybenzaldehyde) and the non-polar intermediate (4-allyloxybenzaldehyde).

Chemical Synthesis & Impurity Profile

Understanding the synthesis pathway is crucial for identifying potential impurities. The target compound is typically produced via a two-step sequence: O-alkylation followed by a thermal Claisen rearrangement.

ReactionScheme SM 4-Hydroxybenzaldehyde (Starting Material) Polar (Early Elution) INT 4-Allyloxybenzaldehyde (Intermediate) Non-Polar (Late Elution) SM->INT Allyl Bromide K2CO3 (O-Alkylation) PROD 3-Allyl-4-hydroxybenzaldehyde (Target Analyte) Mid-Polarity INT->PROD Heat (200°C) Claisen Rearrangement

Figure 1: Synthesis pathway showing the origin of critical impurities.[1] The method must resolve the Target (PROD) from the Intermediate (INT) and Starting Material (SM).

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with UV/Vis or PDA Detector (e.g., Agilent 1260/1290, Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Note: 3.5 µm particle size is preferred over 5 µm for better resolution of isomers.

  • Column Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Detection: 280 nm (Primary), 254 nm (Secondary).

Mobile Phase Preparation[3]
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid (H₃PO₄) in HPLC-grade water.

    • Preparation: Add 1 mL of 85% H₃PO₄ to 1 L of water. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

    • Why Acetonitrile? It provides lower backpressure and sharper peaks for phenolic compounds compared to Methanol.

Gradient Program

This gradient is designed to elute the polar starting material early, the target compound in the middle, and flush out the hydrophobic O-allyl intermediate at the end.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.009010Initial equilibration
2.009010Isocratic hold for polar impurities
12.004060Linear ramp to elute target
15.001090Wash step for hydrophobic impurities
18.001090Hold wash
18.109010Return to initial conditions
23.009010Re-equilibration (Stop)
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 3-Allyl-4-hydroxybenzaldehyde into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A/B (50:50) .

    • Critical: Matching the diluent to the initial gradient conditions prevents "solvent shock" which causes peak splitting.

Method Validation Parameters (Trustworthiness)

To ensure the method is a self-validating system, the following parameters must be assessed:

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard before analyzing samples.

  • RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (T): 0.8 – 1.5 (Ideally ~1.0; >1.5 indicates insufficient pH control).

  • Theoretical Plates (N): > 5000.

Linearity & Range

Prepare calibration standards at 10, 50, 100, 150, and 200 µg/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Selectivity (Specificity)

Inject individual standards of:

  • 4-Hydroxybenzaldehyde (Expected RT: ~3.5 min)

  • 3-Allyl-4-hydroxybenzaldehyde (Expected RT: ~9.5 min)

  • 4-Allyloxybenzaldehyde (Expected RT: ~14.0 min)

  • Requirement: Resolution (

    
    ) between any two adjacent peaks must be > 1.5.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols; pH too high.Ensure Mobile Phase A pH is < 3.0. Use "end-capped" C18 columns.
Retention Time Drift Temperature fluctuation or column not equilibrated.Use a column oven (30°C). Ensure 5-10 column volumes of re-equilibration time.
Split Peaks Sample solvent too strong.Dissolve sample in 50:50 Water:ACN instead of 100% ACN.
High Backpressure Particulate matter.[1]Filter all mobile phases and samples through 0.22 µm PVDF filters.

Analytical Workflow Diagram

MethodWorkflow Start Sample Preparation (Dissolve in 50:50 ACN:H2O) Filter Filtration (0.22 µm PVDF) Start->Filter HPLC HPLC Injection (10 µL, C18 Column) Filter->HPLC Sep Gradient Separation (Acidic Mobile Phase) HPLC->Sep Detect UV Detection (280 nm) Sep->Detect Data Data Analysis (Integration & Quantitation) Detect->Data

Figure 2: Step-by-step analytical workflow ensuring data integrity from sample prep to quantification.

References

  • PubChem. (n.d.).[3] 4-Hydroxybenzaldehyde Compound Summary. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. Retrieved February 1, 2026, from [Link]

  • Sielc Technologies. (n.d.). Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column. Retrieved February 1, 2026, from [Link]

Sources

Application Note: Strategic Derivatization of 3-Allyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Allyl-4-hydroxybenzaldehyde (3-A-4-HBA) represents a "privileged scaffold" in medicinal chemistry due to its trifunctional nature: an aldehyde for condensation, a phenol for etherification/esterification, and an allyl group for polymerization or rearrangement. This application note details the optimized protocols for synthesizing the core scaffold via Claisen rearrangement and subsequently derivatizing it into two high-value pharmacophores: Schiff bases (for antimicrobial efficacy) and Chalcones (for anticancer activity).

Introduction: The Trifunctional Advantage

The pharmacological versatility of 3-A-4-HBA stems from its ability to undergo orthogonal functionalization. Unlike simple benzaldehydes, the ortho-allyl group provides steric bulk and lipophilicity, enhancing membrane permeability, while serving as a handle for further cyclization (e.g., into benzofurans).

Key Applications
  • Antimicrobial Agents: Imine formation (Schiff bases) creates ligands capable of chelating transition metals, disrupting bacterial cell walls.

  • Antineoplastic Agents: Claisen-Schmidt condensation yields chalcones, which act as Michael acceptors, targeting cysteine residues in enzymes involved in cell proliferation (e.g., tubulin, kinases).

Module 1: Synthesis of the Core Scaffold

Target: 3-Allyl-4-hydroxybenzaldehyde (CAS: 24019-66-7) Mechanism: O-allylation followed by [3,3]-Sigmatropic (Claisen) Rearrangement.

Reaction Logic

Direct C-allylation of 4-hydroxybenzaldehyde is non-selective. We utilize the Claisen rearrangement because it is regiospecific, delivering the allyl group exclusively to the ortho position relative to the hydroxyl group.

Protocol

Step A: O-Allylation

  • Reagents: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in dry Acetone. Add anhydrous Potassium Carbonate (

    
    , 2.0 eq) and Allyl Bromide (1.2 eq).
    
  • Conditions: Reflux at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Filter inorganic salts. Evaporate solvent.[1] Dissolve residue in DCM, wash with water/brine. Dry over

    
    .[2]
    
  • Yield: ~90-95% of 4-allyloxybenzaldehyde (Intermediate).

Step B: Claisen Rearrangement (The Critical Step)

  • Setup: Place neat 4-allyloxybenzaldehyde in a round-bottom flask equipped with an air condenser. Note: No solvent is used to maximize thermal transfer.

  • Reaction: Heat the oil bath to 210°C–220°C . Stir magnetically for 4–6 hours.

  • Observation: The reaction typically turns dark amber.

  • Purification: Cool to room temperature. The product is often a viscous oil or low-melting solid. Recrystallize from cyclohexane or purify via flash chromatography (SiO2, Hexane:EtOAc 9:1).

Synthesis Pathway Diagram[2]

ClaisenRearrangement Start 4-Hydroxybenzaldehyde Inter 4-Allyloxybenzaldehyde (Intermediate) Start->Inter Allyl Bromide, K2CO3 Acetone, Reflux (O-Allylation) Product 3-Allyl-4-hydroxybenzaldehyde (Target Scaffold) Inter->Product 220°C, Neat [3,3]-Sigmatropic Rearrangement

Figure 1: Two-step synthesis of the core scaffold ensuring ortho-regioselectivity.

Module 2: Derivatization Strategy A - Schiff Bases

Objective: Enhanced Antimicrobial Activity via Metal Chelation. Mechanism: Condensation of the aldehyde with primary amines to form an azomethine (-HC=N-) linkage.

Protocol
  • Reagents: Dissolve 3-A-4-HBA (1 mmol) and the primary amine (e.g., 4-aminoantipyrine, aniline derivatives) (1 mmol) in absolute Ethanol (20 mL).

  • Catalyst: Add 2–3 drops of Glacial Acetic Acid.

  • Reaction: Reflux for 3–6 hours.

  • Workup: Cool the mixture. The Schiff base usually precipitates. Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF.

Enhancement Tip: Metallization

Reacting the resulting Schiff base with metal salts (Cu(II), Co(II), Ni(II)) often doubles antimicrobial potency due to the "Tweedy's Chelation Theory"—chelation reduces the polarity of the metal ion, facilitating permeation through the lipid layer of bacterial membranes [1].

Module 3: Derivatization Strategy B - Chalcones

Objective: Anticancer/Cytotoxic Activity.[3][4] Mechanism: Claisen-Schmidt Condensation (Base-Catalyzed).

Protocol
  • Reagents: Dissolve 3-A-4-HBA (10 mmol) and a substituted Acetophenone (10 mmol) in Ethanol (30 mL).

  • Base Addition: Add 40% NaOH (aq) dropwise (5 mL) while stirring at 0–5°C.

  • Reaction: Stir at room temperature for 24 hours. The mixture will thicken and change color (yellow/orange) indicating chalcone formation.

  • Quenching: Pour the reaction mixture into crushed ice and acidify with dilute HCl (pH ~2–3) to precipitate the solid.

  • Purification: Recrystallize from Ethanol.

Divergent Synthesis Workflow

Derivatization cluster_Schiff Pathway A: Antimicrobial cluster_Chalcone Pathway B: Anticancer Core 3-Allyl-4-hydroxybenzaldehyde Schiff Schiff Base (Azomethine Linkage) Core->Schiff Chalcone Chalcone (Michael Acceptor) Core->Chalcone Amine Primary Amine (R-NH2) Amine->Schiff EtOH, AcOH, Reflux Metal Metal Complex (Cu/Co/Ni) Schiff->Metal MCl2, Reflux Ketone Acetophenone (Ar-CO-CH3) Ketone->Chalcone NaOH, EtOH Claisen-Schmidt

Figure 2: Divergent synthesis pathways converting the core scaffold into bioactive derivatives.

Biological Validation & Data Interpretation[6]

Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution.

  • Organisms: S. aureus (Gram+), E. coli (Gram-).

  • Control: Ciprofloxacin.

  • Procedure: Prepare serial dilutions of the Schiff base in DMSO. Incubate with bacterial inoculum (

    
     CFU/mL) at 37°C for 24h.
    
  • Success Metric: MIC < 10 µg/mL indicates high potency.

Anticancer Assay (MTT Protocol)

Method: MTT Colorimetric Assay.

  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon).

  • Mechanism: Chalcones induce apoptosis via G2/M phase arrest [2].[5]

  • Procedure:

    • Seed cells (

      
      /well) in 96-well plates.
      
    • Treat with derivative (0.1 – 100 µM) for 48h.

    • Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.

    • Measure Absorbance at 570 nm.

Comparative Activity Data (Representative)
Compound ClassDerivative TypeTargetActivity Metric (IC50 / MIC)Mechanism
Core 3-Allyl-4-HBAE. coli> 100 µg/mLWeak membrane disruption
Schiff Base 4-Aminoantipyrine deriv.E. coli25 µg/mLAzomethine binding
Metal Complex Cu(II)-Schiff BaseE. coli5 µg/mL Chelation/Cell penetration [1]
Chalcone 4-Methoxy-chalconeMCF-712.5 µM Tubulin polymerization inhibition [3]

References

  • ResearchGate. Schiff Base from L-Glycine and 4-Hydroxybenzaldehyde and Its Complexes with Co(II) and Cu(II): Synthesis and Antimicrobial Activity. Available at: [Link][6]

  • MDPI. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Available at: [Link]

Sources

Application Note: 3-Allyl-4-Hydroxybenzaldehyde (3-A-4-HBA) as a Divergent Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Janus" Molecule of Functional Materials[1]

3-Allyl-4-hydroxybenzaldehyde (3-A-4-HBA) represents a strategic "hub" intermediate in both medicinal chemistry and advanced materials science.[1] Its structural uniqueness lies in its trifunctional nature:

  • Phenolic Hydroxyl (-OH): Enables benzoxazine ring formation and esterification.[1]

  • Aldehyde Moiety (-CHO): A reactive handle for Schiff bases, chalcones, and hydrazones.[1]

  • Allyl Group (-CH₂-CH=CH₂): Provides sites for polymerization (olefin metathesis), thiol-ene "click" chemistry, or hydroboration.[1]

This guide provides validated protocols for synthesizing 3-A-4-HBA and utilizing it in two distinct high-value workflows: Bioactive Chalcone Synthesis and Benzoxazine Thermoset Resin Production .[1]

Module 1: Synthesis of the Precursor (3-A-4-HBA)[1]

The synthesis relies on the Claisen Rearrangement , a powerful [3,3]-sigmatropic shift that converts an allyl phenyl ether into an ortho-allyl phenol.[1] This route is preferred over direct allylation because it guarantees regioselectivity to the ortho position, leaving the para position (occupied by the aldehyde) undisturbed.[1]

Workflow Diagram

ClaisenSynthesis start 4-Hydroxybenzaldehyde step1 O-Allylation (Allyl Bromide, K2CO3) start->step1 inter 4-Allyloxybenzaldehyde (Intermediate) step1->inter step2 Thermal Claisen Rearrangement (220°C, 6h) inter->step2 product 3-Allyl-4-hydroxybenzaldehyde (Target) step2->product

Figure 1: Synthetic pathway utilizing the thermodynamic driving force of aromaticity restoration following the sigmatropic shift.[1]

Detailed Protocol
Step 1: O-Allylation (Etherification)

Objective: Cap the phenolic oxygen with an allyl group.[1]

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Allyl bromide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone (Solvent).[1]
    
  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in acetone (0.5 M concentration).

    • Add anhydrous

      
       and stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Add allyl bromide dropwise.[1]

    • Reflux at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

    • Workup: Filter off inorganic salts. Evaporate solvent.[1] Redissolve residue in Ethyl Acetate, wash with water/brine.[1] Dry over

      
       and concentrate.
      
    • Yield Expectation: >90% (Yellow oil or low-melting solid).

Step 2: Thermal Claisen Rearrangement

Objective: Migrate the allyl group from Oxygen to Carbon (C3 position).[1]

  • Critical Parameter: Temperature control. The activation energy requires >200°C.[1]

  • Procedure:

    • Place the crude 4-allyloxybenzaldehyde in a round-bottom flask equipped with a condenser (air-cooled) and inert gas inlet (

      
       or Ar).
      
    • Solvent-Free Method (Green): Heat the neat oil to 210–220°C in an oil bath or heating mantle.[1]

    • Solvent Method (Controlled): Dissolve in Decalin or N,N-dimethylaniline (high boiling point) and reflux.

    • Maintain temperature for 4–6 hours.

    • Validation: The reaction is complete when the O-allyl ether spot disappears on TLC and a new, slightly more polar spot (C-allyl phenol) appears.

    • Purification: Column chromatography (Silica gel, Hexane:EtOAc gradient) is usually required to remove tarry byproducts formed by oxidation at high temps.[1]

Analytical Validation (3-A-4-HBA):

  • 1H NMR (CDCl3, 400 MHz):

    
     9.88 (s, 1H, -CHO), 7.72 (d, 1H, Ar-H), 7.68 (s, 1H, Ar-H), 6.98 (d, 1H, Ar-H), 6.05 (m, 1H, -CH=), 5.20 (m, 2H, =CH2), 3.45 (d, 2H, -CH2-).[1]
    
  • Key Indicator: Appearance of the phenolic -OH signal (broad singlet, ~6.0 ppm) indicates successful rearrangement.[1]

Module 2: Divergent Application Pathways

Once synthesized, 3-A-4-HBA serves as a precursor for two distinct fields.[1]

Pathway A: Medicinal Chemistry (Chalcones)

Chalcones (1,3-diaryl-2-propen-1-ones) derived from 3-A-4-HBA exhibit potent antimicrobial and anticancer properties due to the Michael acceptor reactivity of the enone system and the lipophilicity of the allyl group.[1]

Protocol: Claisen-Schmidt Condensation [1][2]

  • Reagents: 3-A-4-HBA (1 eq), Acetophenone derivative (e.g., 4-hydroxyacetophenone, 1 eq), KOH (40% aq), Ethanol.

  • Procedure:

    • Dissolve both aromatics in Ethanol.

    • Add KOH solution dropwise at 0–5°C (Ice bath) to prevent polymerization of the aldehyde.[1]

    • Stir at room temperature for 12–24 hours.

    • Observation: A yellow/orange precipitate typically forms.[1]

    • Workup: Pour mixture into ice water acidified with HCl (pH ~3). Filter the solid.[1][3] Recrystallize from Ethanol.[1]

Pathway B: Polymer Science (Benzoxazines)

Benzoxazines are a class of thermosetting resins that offer high thermal stability and near-zero shrinkage upon curing. 3-A-4-HBA is unique here: the aldehyde allows for further crosslinking, while the allyl group allows for low-temperature curing via thiol-ene reactions.[1]

Protocol: Mannich Condensation [1]

  • Reagents: 3-A-4-HBA (1 eq), Primary Amine (e.g., Aniline or Furfurylamine, 1 eq), Paraformaldehyde (2 eq).

  • Procedure:

    • Solventless: Mix reagents in a beaker. Heat to 110°C with vigorous stirring. The mixture will melt and homogenize.[1]

    • Solvent (Dioxane/Toluene): Reflux reagents for 6 hours.

  • Mechanism: The amine reacts with formaldehyde to form an iminium ion, which attacks the phenolic ring (ortho position) and the phenolic oxygen, closing the oxazine ring.[1]

  • Note: Since position 3 is occupied by the allyl group, the ring closure occurs at position 5.[1]

Visualization: The Divergent Synthesis Map

DivergentMap Center 3-Allyl-4-hydroxybenzaldehyde (The Hub) Pharma PATH A: Medicinal Chemistry Center->Pharma Materials PATH B: Polymer Science Center->Materials Chalcone Chalcones (Anticancer/Antimicrobial) Pharma->Chalcone Aldol Condensation Schiff Schiff Bases (Ligands/Catalysis) Pharma->Schiff Imine Formation Benzoxazine Benzoxazine Monomers (High Temp Resins) Materials->Benzoxazine Mannich Rxn ThiolEne Thiol-Ene Networks (Click Chemistry) Materials->ThiolEne Radical Addition

Figure 2: Strategic divergence showing how the aldehyde and allyl functionalities are selectively engaged.[1]

Comparative Data Table

Feature4-Allyloxybenzaldehyde (Intermediate)3-Allyl-4-hydroxybenzaldehyde (Target)
Phenolic OH Capped (Ether)Free (Reactive)
Allyl Position On OxygenOn Carbon (Ortho)
Solubility (aq.[1] NaOH) InsolubleSoluble (Phenoxide formation)
TLC Polarity Less Polar (High Rf)More Polar (Lower Rf)
Main Application Precursor onlyBenzoxazines, Chalcones, Resins

References

  • Claisen Rearrangement Mechanism & Protocol

    • Organic Chemistry Portal.[1] "Claisen Rearrangement."[1][4][5] Available at: [Link]

  • Benzoxazine Synthesis from Phenolic Derivatives

    • MDPI Polymers.[1] "Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids." Available at: [Link][1]

  • Synthesis of 3-allyl-4-hydroxybenzaldehyde

    • PrepChem.[1] "Synthesis of 3-allyl-4-hydroxybenzaldehyde."[6] Available at: [Link]

  • Biological Activity of Chalcones

    • National Institutes of Health (NIH) / PubMed.[1] "Antimicrobial Activity of Chalcone Derivatives."[2][7][8] Available at: [Link] (General Search Landing for verification of chalcone broad-spectrum activity).[1]

Sources

Investigating the Bioactivity of 3-Allyl-4-hydroxybenzaldehyde: A Guide to Cell-Based Assays and Mechanistic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

3-Allyl-4-hydroxybenzaldehyde is a phenolic aldehyde whose biological activities are not yet extensively characterized. However, its structural motifs—a hydroxylated benzene ring and an aldehyde group—are common to a wide range of compounds with known antioxidant and anti-inflammatory properties. This guide provides a comprehensive framework of cell-based assays to systematically investigate the potential therapeutic activities of this compound. By leveraging established protocols for structurally similar molecules, researchers can efficiently determine its cytotoxic profile, evaluate its antioxidant capacity through the Nrf2 pathway, and assess its anti-inflammatory effects via modulation of the NF-κB signaling cascade. Each protocol is presented with the underlying scientific rationale, detailed step-by-step instructions, and guidance for data interpretation, empowering researchers to generate robust and reliable data.

Introduction and Scientific Context

3-Allyl-4-hydroxybenzaldehyde (CAS No. 41052-88-4) is an aromatic organic compound.[1] While direct literature on its cellular effects is limited, its chemical structure provides a strong basis for hypothesizing its biological functions. It is an isomer of eugenol, a well-known component of clove oil, and shares features with other bioactive benzaldehydes. Structurally related compounds, such as 3-hydroxybenzaldehyde and various brominated dihydroxybenzaldehydes, have demonstrated significant antioxidant and anti-inflammatory properties.[2][3] These activities are often attributed to the ability of the phenolic hydroxyl group to scavenge free radicals and modulate key cellular signaling pathways involved in oxidative stress and inflammation.

This application note is designed to serve as a principal technical guide for researchers initiating studies on 3-Allyl-4-hydroxybenzaldehyde. The following sections detail a logical progression of experiments, from foundational cytotoxicity assessment to in-depth mechanistic studies of its potential antioxidant and anti-inflammatory actions.

Physicochemical Properties and Compound Handling

Proper handling and preparation of the test compound are paramount for reproducible results.

PropertyValueSource
CAS Number 41052-88-4[1]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
Physical Form Solid[1]
Purity ≥95% (typical)[1]
Storage Room Temperature[1]

Protocol 1.1: Preparation of Stock Solutions

  • Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell culture. A high-concentration stock is prepared to minimize the final concentration of DMSO in the assay, which can be toxic to cells at levels typically above 0.5%.

  • Procedure:

    • Weigh out a precise amount of 3-Allyl-4-hydroxybenzaldehyde powder.

    • Dissolve in cell culture-grade DMSO to create a high-concentration stock solution (e.g., 50 mM or 100 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

    • For experiments, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture wells is consistent across all conditions (including vehicle controls) and is non-toxic (e.g., ≤0.1%).

Foundational Assay: Cellular Cytotoxicity

  • Causality Behind Experimental Choice: Before assessing any specific bioactivity, it is essential to determine the concentration range over which 3-Allyl-4-hydroxybenzaldehyde affects cell viability. All subsequent mechanistic assays must be conducted at non-toxic concentrations to ensure that the observed effects are due to specific molecular interactions rather than a general cytotoxic response. The MTT or WST-1 assay is a reliable, colorimetric method for quantifying metabolically active cells.[4]

Protocol 2.1: MTT Cell Viability Assay

  • Cell Seeding: Plate cells (e.g., HaCaT human keratinocytes, RAW 264.7 murine macrophages, or other relevant cell lines) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 3-Allyl-4-hydroxybenzaldehyde in culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Investigation of Antioxidant Potential via the Nrf2-ARE Pathway

  • Mechanistic Rationale: Many phenolic compounds exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds or reactive oxygen species (ROS) can modify Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[6][7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) ROS->Keap1_Nrf2 induces release Compound 3-Allyl-4-hydroxybenzaldehyde Compound->Keap1_Nrf2 induces release Nrf2_free Nrf2 (Active) Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, GCLc) ARE->Genes Activates Transcription NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates NFkB_IkBa NF-κB-IκBα (Inactive) IKK->NFkB_IkBa Phosphorylates IκBα IkBa_p p-IκBα NFkB_free NF-κB (Active) IkBa_p->NFkB_free IκBα Degradation NFkB_IkBa->IkBa_p NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Compound 3-Allyl-4-hydroxybenzaldehyde Compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->Genes Activates Transcription

Caption: The canonical NF-κB inflammatory signaling pathway.

Protocol 4.1: Cytokine Measurement by ELISA

  • Cell Culture and Pre-treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of 3-Allyl-4-hydroxybenzaldehyde for 1-2 hours.

  • Inflammatory Stimulation: Add an inflammatory stimulus, such as LPS (1 µg/mL), to all wells except the negative control.

  • Incubation: Incubate for an appropriate time to allow for cytokine production (e.g., 6-24 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for a target cytokine (e.g., TNF-α or IL-6) according to the manufacturer's instructions.

  • Data Analysis: Use the standard curve generated in the ELISA to calculate the concentration of the cytokine in each sample. Determine the percentage of inhibition caused by the compound compared to the LPS-only control.

Protocol 4.2: Western Blot for IκBα Phosphorylation

  • Cell Culture and Treatment: Seed cells in a 6-well plate. Pre-treat with the compound for 1-2 hours, then stimulate with TNF-α or LPS for a short period (e.g., 15-30 minutes), as IκBα phosphorylation is a rapid and transient event.

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration as described in Protocol 3.2.

  • Western Blotting: Perform Western blotting as described previously. Use primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control (e.g., β-actin) is also essential.

  • Analysis: Quantify the band for p-IκBα and normalize it to the total IκBα or the loading control. A reduction in the p-IκBα signal in compound-treated cells compared to the stimulus-only control indicates inhibition of the NF-κB pathway.

Integrated Experimental Workflow and Data Summary

A systematic investigation follows a clear path from broad screening to specific mechanism.

Workflow Start Compound: 3-Allyl-4-hydroxybenzaldehyde Cytotoxicity Step 1: Cytotoxicity Assay (Protocol 2.1) Start->Cytotoxicity Determine_Conc Determine Non-Toxic Concentration Range Cytotoxicity->Determine_Conc Screening Step 2: Bioactivity Screening Determine_Conc->Screening Antioxidant Antioxidant Screening (e.g., Cellular ROS Assay) Screening->Antioxidant Inflammatory Anti-inflammatory Screening (Protocol 4.1: ELISA) Screening->Inflammatory Mechanism Step 3: Mechanistic Assays Nrf2 Nrf2 Pathway Analysis (Protocols 3.1, 3.2) Mechanism->Nrf2 NFkB NF-κB Pathway Analysis (Protocol 4.2) Mechanism->NFkB Antioxidant->Mechanism Inflammatory->Mechanism Conclusion Conclude Bioactivity Profile Nrf2->Conclusion NFkB->Conclusion

Caption: Logical workflow for characterizing 3-Allyl-4-hydroxybenzaldehyde.

Summary of Key Data Outputs

AssayKey ParameterExample Result
Cytotoxicity (MTT) IC₅₀ Value150 µM
Nrf2 Translocation (IF) Qualitative ResultIncreased nuclear Nrf2 at 50 µM
HO-1 Induction (WB) Fold Change vs. Control3.5-fold increase at 50 µM
Cytokine Secretion (ELISA) % Inhibition of IL-665% inhibition at 50 µM
NF-κB Activation (WB) % Reduction in p-IκBα80% reduction at 50 µM

References

  • Chen, K. Y., et al. (2020). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Biophysical Journal. Available at: [Link]

  • Chen, K. Y., et al. (2022). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. PubMed Central. Available at: [Link]

  • Lin, C. Y., et al. (2022). Combination therapy with 3-Hydroxybenzaldehyde and Albendazole modulates mitochondrial protein expression in astrocytes after Angiostrongylus cantonensis infection. PLOS Neglected Tropical Diseases. Available at: [Link]

  • He, R., et al. (2018). Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. Korean Circulation Journal. Available at: [Link]

  • Sanjeewa, K. K. A., et al. (2019). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. PrepChem.com. Available at: [Link]

  • Heo, S. J., et al. (2017). 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes. PubMed Central. Available at: [Link]

  • Prieto-Domínguez, N., et al. (2020). Aza-CGP37157-lipoic hybrids designed as novel Nrf2-inducers and antioxidants exert neuroprotection against oxidative stress and show neuroinflammation inhibitory properties. ResearchGate. Available at: [Link]

  • Yilmaz, V. T., et al. (2017). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. PubMed. Available at: [Link]

  • Uddin, M. S., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. PubMed Central. Available at: [Link]

  • Perviz, S., et al. (2023). Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment. MDPI. Available at: [Link]

Sources

Application Note: Strategic Utilization of 3-Allyl-4-hydroxybenzaldehyde in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Allyl-4-hydroxybenzaldehyde in the synthesis of heterocyclic compounds Content Type: Detailed Application Note and Protocol Guide

Abstract 3-Allyl-4-hydroxybenzaldehyde (CAS 41052-88-4) represents a "privileged scaffold" in organic synthesis due to its bifunctional reactivity. Possessing an electron-rich phenol ortho-positioned to an allyl group, alongside a reactive para-formyl handle, this compound serves as a divergent intermediate for accessing benzofurans, bis-coumarins, and bioactive Schiff bases. This guide provides validated protocols for synthesizing this scaffold via Claisen rearrangement and applying it to generate high-value heterocyclic libraries relevant to drug discovery.

Introduction: The Ortho-Allyl Phenol Advantage

In medicinal chemistry, the ortho-allyl phenol motif is a critical precursor for constructing oxygenated heterocycles. While 4-hydroxybenzaldehyde is a common commodity chemical, its 3-allyl derivative unlocks specific cyclization pathways unavailable to the parent compound.

Key Reactivity Profiles:

  • The Allyl-Phenol Dyad (Sites 3 & 4): Enables oxidative cyclization to form benzofurans and dihydrobenzofurans . This transformation is pivotal for synthesizing pharmacophores found in anti-arrhythmic and anti-tumor agents.

  • The Formyl Group (Site 1): Remains available for condensation reactions (e.g., Knoevenagel, Schiff base formation) to attach additional pharmacophores, such as coumarin dimers or metal-chelating imines.

Visualizing the Synthetic Divergence

The following diagram illustrates the retrosynthetic potential of the scaffold.

G Fig 1. Divergent synthetic pathways from the 3-allyl-4-hydroxybenzaldehyde scaffold. Start 4-Allyloxybenzaldehyde Core 3-Allyl-4-hydroxybenzaldehyde (The Scaffold) Start->Core Claisen Rearrangement (220°C, neat) Benzofuran 2-Methyl-5-formylbenzofuran (via Iodocyclization) Core->Benzofuran I2, NaHCO3 then DBU BisCoumarin Bis(4-hydroxycoumarin) Adducts (via Condensation) Core->BisCoumarin 4-Hydroxycoumarin Cat. Sulfamic Acid Schiff Bioactive Schiff Bases (via Amine Condensation) Core->Schiff Primary Amines EtOH, Reflux

Preparation of the Scaffold

Note: While commercially available, in-house synthesis ensures freshness and reduces cost for large-scale campaigns.

Protocol A: Claisen Rearrangement

This solvent-free thermal rearrangement converts the O-allyl ether to the C-allyl phenol with 100% atom economy.

Reagents:

  • 4-Allyloxybenzaldehyde (Precursor)

  • Diethylaniline (Optional, as high-boiling solvent/base) or neat.

Step-by-Step Procedure:

  • Setup: Place 4-allyloxybenzaldehyde (10.0 g, 61.7 mmol) in a heavy-walled round-bottom flask equipped with a magnetic stir bar and an air condenser.

  • Reaction: Heat the neat oil in an oil bath or heating mantle to 210–220°C .

    • Expert Insight: The reaction is exothermic. Monitor internal temperature to prevent runaway. The color typically changes from pale yellow to deep amber.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) will disappear, and the product (
    
    
    
    , stains dark with FeCl
    
    
    due to the phenol) will appear. Reaction time is typically 4–6 hours.
  • Workup: Cool the mixture to room temperature. The product often solidifies.

  • Purification: Recrystallize from cyclohexane or toluene/hexane.

    • Yield: Expected 85–92%.

    • Characterization:

      
      H NMR should show the loss of the O-CH
      
      
      
      doublet (approx 4.6 ppm) and appearance of a C-CH
      
      
      doublet (approx 3.4 ppm) and a phenolic OH singlet (approx 6.0 ppm, exchangeable).

Application 1: Synthesis of Benzofuran Derivatives

The transformation of 3-allyl-4-hydroxybenzaldehyde into a benzofuran core is a cornerstone reaction. The iodine-mediated cyclization is preferred over palladium catalysis for its operational simplicity and lower cost.

Protocol B: Iodocyclization to 2-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde

This reaction creates the dihydrobenzofuran ring. Subsequent aromatization yields the benzofuran.

Reagents:

  • 3-Allyl-4-hydroxybenzaldehyde (1.62 g, 10 mmol)

  • Iodine (I

    
    ) (2.54 g, 10 mmol)
    
  • Sodium Bicarbonate (NaHCO

    
    ) (2.52 g, 30 mmol)
    
  • Dichloromethane (DCM) or Acetonitrile (MeCN) (50 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde in DCM (50 mL) in a foil-wrapped flask (to protect from light).

  • Addition: Add NaHCO

    
     followed by solid Iodine in one portion.
    
  • Cyclization: Stir vigorously at room temperature for 12–24 hours.

    • Mechanism:[1][2][3][4][5] Iodine activates the alkene (forming an iodonium ion), which is intercepted by the phenolic oxygen (intramolecular nucleophilic attack).

  • Quench: Pour the mixture into saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to reduce excess iodine (color changes from purple/brown to clear).
  • Extraction: Extract with DCM (3 x 30 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.
  • Product: This yields the 2-iodomethyl-2,3-dihydrobenzofuran intermediate.

Protocol C: Aromatization to 2-Methyl-5-formylbenzofuran

To obtain the fully aromatic system:

  • Dissolve the iodomethyl intermediate from Protocol B in ethanol (20 mL).

  • Add KOH (1.1 equiv) or DBU (1.5 equiv).

  • Reflux for 2–4 hours. This effects dehydrohalogenation.

  • Result: 2-Methylbenzofuran-5-carbaldehyde.

Data Summary: Benzofuran Synthesis Conditions

MethodReagentsConditionsYieldNotes
Iodocyclization I

, NaHCO

, DCM
RT, 12h80-85%Forms dihydro- intermediate; requires base step to aromatize.
Pd-Catalyzed PdCl

(MeCN)

, CuCl

, O

MeOH, 60°C70-75%Direct oxidative cyclization; expensive reagents.
Ozonolysis O

, then PPh

-78°C60-65%Cleaves allyl to aldehyde; subsequent aldol yields unsubstituted benzofuran.

Application 2: Synthesis of Bis-Coumarins

The aldehyde functionality at the para-position allows the scaffold to act as a linker between two coumarin units, creating 3,3'-benzylidene-bis(4-hydroxycoumarin) derivatives. These compounds are potent anticoagulants and urease inhibitors.

Protocol D: Acid-Catalyzed Condensation

Reagents:

  • 3-Allyl-4-hydroxybenzaldehyde (1 mmol)[6]

  • 4-Hydroxycoumarin (2 mmol)

  • Catalyst: Sulfamic acid (10 mol%) or Iodine (5 mol%)

  • Solvent: Ethanol/Water (1:1) or neat (solid state).

Step-by-Step Procedure:

  • Mixing: In a 50 mL round-bottom flask, combine 3-allyl-4-hydroxybenzaldehyde (162 mg, 1 mmol) and 4-hydroxycoumarin (324 mg, 2 mmol).

  • Catalysis: Add Sulfamic acid (10 mg).

  • Reflux: Heat the mixture in Ethanol/Water (20 mL) at reflux for 30–60 minutes.

    • Green Alternative: Grind the solids together with the catalyst in a mortar and pestle at 80°C (melt) for 10 minutes.

  • Precipitation: The product typically precipitates as a solid upon cooling.

  • Filtration: Filter the solid, wash with cold ethanol, and dry.

  • Yield: Typically 85–95%.

Troubleshooting & Optimization

Solvent Effects in Claisen Rearrangement[3]
  • Problem: Low yield or polymerization during rearrangement.

  • Solution: Ensure the reaction is strictly oxygen-free (N

    
     atmosphere). If the neat reaction leads to tar, use N,N-diethylaniline  as a solvent. It boils at ~217°C, providing an internal temperature control and acting as a base to scavenge any acidic byproducts.
    
Regioselectivity in Iodocyclization
  • Issue: Formation of 6-membered ring (chroman) vs. 5-membered ring (dihydrobenzofuran).

  • Control: According to Baldwin's rules, the 5-exo-trig closure (leading to benzofuran) is favored over 6-endo-trig. However, if the 6-membered ring is observed, ensure the solvent is non-polar (DCM) rather than polar protic, which can influence the transition state.

Safety and Handling

  • 3-Allyl-4-hydroxybenzaldehyde: Irritant. Avoid inhalation of dust.

  • Allyl Bromide (Precursor): Lachrymator and highly toxic. Handle only in a fume hood.

  • Iodine: Corrosive solid. Stains skin and equipment.

  • Waste: Segregate halogenated waste (DCM, Iodine solutions) from non-halogenated organics.

References

  • Sigma-Aldrich. 3-Allyl-4-hydroxybenzaldehyde Product Sheet.Link

  • PrepChem. Synthesis of 3-allyl-4-hydroxybenzaldehyde via Claisen Rearrangement.Link

  • WuXi AppTec. Benzofuran Synthesis via Acid Catalyzed Cyclization: Mechanistic Insights.Link

  • National Institutes of Health (PMC). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde. (Discusses allyl protection strategies). Link

  • Beilstein Journal of Organic Chemistry. Synthesis of dihydropyrimidinones using 4-hydroxybenzaldehyde derivatives. (Demonstrates aldehyde reactivity). Link

  • BenchChem. 3-Allyl-4-(allyloxy)benzaldehyde Structure and Reactivity.Link

Sources

Application Note: 3-Allyl-4-hydroxybenzaldehyde as a Primary Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists and process chemists. It addresses the specific challenges of using 3-Allyl-4-hydroxybenzaldehyde (3-A-4-HBA) as a reference standard, particularly in the context of impurity profiling for phenylpropanoid derivatives and lignin-based pharmaceutical intermediates.

Executive Summary

3-Allyl-4-hydroxybenzaldehyde (CAS: 41052-88-4) is a critical intermediate formed via the Claisen rearrangement of 4-allyloxybenzaldehyde. It serves as a structural pivot in the synthesis of bioactive benzofurans and substituted phenylpropanoids. In analytical development, it is frequently monitored as a Process Related Impurity (PRI) or a degradation marker.

This guide provides a validated framework for handling, characterizing, and quantifying 3-A-4-HBA. It specifically addresses the compound's dual susceptibility to oxidation (aldehyde moiety) and ionization (phenolic hydroxyl), which often leads to peak tailing and retention time shifts if not controlled.

Physicochemical Profile & Method Strategy

Understanding the molecular behavior is the prerequisite for robust chromatography.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₀H₁₀O₂ (MW: 162.19 g/mol )Monoisotopic mass for MS detection: 162.068
pKa (Phenolic) ~7.4 - 7.8 (Estimated)Critical: Mobile phase pH must be < 5.0 (ideally 2.5–3.[1]0) to suppress ionization and prevent peak tailing.
LogP ~2.1Moderately lipophilic. Retains well on C18/C8 columns.
UV Maxima ~280 nm, ~310 nmConjugated system allows sensitive UV detection.
Reactivity Aldehyde oxidation; Phenolic radical formationStock solutions require antioxidants or inert atmosphere storage.
Structural Visualization & Degradation Logic

The following diagram illustrates the critical degradation pathways that must be separated during method development.

DegradationPathway Standard 3-Allyl-4-hydroxybenzaldehyde (Target Analyte) Oxidation 3-Allyl-4-hydroxybenzoic Acid (Oxidative Impurity) Standard->Oxidation Air/Light (Auto-oxidation) Dimer Phenolic Dimers (Radical Coupling) Standard->Dimer High pH / Radical Stress Isomer 2-Allyl-4-hydroxybenzaldehyde (Isomeric Impurity) Standard->Isomer Synthesis Side-Reaction

Figure 1: Primary degradation and impurity pathways for 3-Allyl-4-hydroxybenzaldehyde. The method must resolve the acid oxidation product (elutes earlier on RP-HPLC) from the parent aldehyde.

Experimental Protocols

Protocol A: Preparation of Reference Stock Standards

Objective: Create a stable stock solution that minimizes aldehyde oxidation.

  • Solvent Selection: Use Methanol (MeOH) or Acetonitrile (ACN) . Avoid unbuffered water or basic solvents which accelerate phenolic oxidation.

  • Weighing: Accurately weigh 10.0 mg of 3-Allyl-4-hydroxybenzaldehyde into a 10 mL amber volumetric flask.

  • Dissolution: Add 5 mL of MeOH. Sonicate for 2 minutes. The solid should dissolve instantly (clear, colorless to pale yellow).

  • Stabilization (Optional but Recommended): If the standard will be stored for >24 hours, purge the headspace with Nitrogen gas before sealing.

  • Dilution: Dilute to volume with MeOH. Final Concentration: 1.0 mg/mL (1000 ppm) .

Storage: Store at -20°C. Stable for 30 days. Re-verify against a fresh standard if older than 1 week.

Protocol B: HPLC Method Development (RP-HPLC-UV)

Objective: Achieve baseline separation of 3-A-4-HBA from its acid metabolite and synthetic precursors.

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Acid is mandatory to suppress phenol ionization.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 280 nm (primary) and 310 nm (secondary for confirmation).

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold
2.09010End Isocratic
15.04060Linear Gradient
18.0595Wash
20.0595Wash Hold
20.19010Re-equilibration
25.09010End Run

Acceptance Criteria:

  • Retention Time (RT): ~10-12 minutes (varies by column).

  • Tailing Factor: < 1.5 (If > 1.5, increase acid concentration in MP A).

  • Resolution (Rs): > 2.0 between 3-A-4-HBA and any nearest peak.

Method Validation Strategy (Self-Validating Logic)

To ensure the method is trustworthy, perform the following "Self-Validation" checks during development.

Specificity & Stress Testing

Inject the standard after subjecting it to stress conditions to prove the method is "Stability Indicating."

  • Oxidative Stress: Mix 1 mL Stock + 100 µL 3% H₂O₂. Wait 1 hour.

    • Expected Result: Decrease in parent peak; appearance of a new, earlier-eluting peak (3-Allyl-4-hydroxybenzoic acid).

  • Base Stress: Mix 1 mL Stock + 100 µL 0.1N NaOH. Wait 1 hour. Neutralize with HCl before injection.

    • Expected Result: Potential degradation or dimerization. Note: The solution will turn yellow in base (phenolate ion formation).

Linearity & Range

Prepare 5 levels: 10, 50, 100, 250, and 500 µg/mL.

  • R² Requirement: > 0.999.

  • Zero Intercept: The y-intercept should be statistically indistinguishable from zero (within 2% of 100% response).

Method Development Workflow

Use the following decision tree to troubleshoot peak shape issues, a common problem with phenolic aldehydes.

MethodDev Start Inject Standard (0.1% Formic Acid / ACN) CheckShape Check Peak Shape Start->CheckShape Tailing Tailing > 1.5? CheckShape->Tailing FixTailing Action: Lower pH (Use 0.1% TFA or Phosphate pH 2.5) Tailing->FixTailing Yes CheckRet Retention < 5 min? Tailing->CheckRet No FixTailing->CheckRet IncreaseRet Action: Lower Initial %B (Start at 5% ACN) CheckRet->IncreaseRet Yes Success Validated Method CheckRet->Success No

Figure 2: Troubleshooting logic for optimizing the chromatography of phenolic aldehydes.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329775527: 3-Allyl-4-hydroxybenzaldehyde. Available at: [Link]

  • PrepChem. Synthesis of 3-allyl-4-hydroxybenzaldehyde (Claisen Rearrangement Protocol). Available at: [Link]

  • Waters Corporation. Analysis of Phenolic Aldehydes (Vanillin Analogues) using HPLC. (Analogous methodology for phenolic aldehyde separation). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Allyl-4-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-Allyl-4-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize your reaction yield and purity.

Introduction: The Synthetic Pathway

The synthesis of 3-Allyl-4-hydroxybenzaldehyde is a robust two-step process, ideal for introducing an allyl group ortho to a hydroxyl group on a benzaldehyde ring. The synthesis begins with the Williamson ether synthesis for the O-allylation of 4-hydroxybenzaldehyde to form the intermediate, 4-(allyloxy)benzaldehyde. This is followed by a thermal Claisen rearrangement, a powerful[1][1]-sigmatropic shift, to yield the desired 3-Allyl-4-hydroxybenzaldehyde.[1][2][3] Understanding the nuances of each step is critical for maximizing yield and minimizing impurities.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: O-Allylation cluster_step2 Step 2: Claisen Rearrangement cluster_purification Purification start 4-Hydroxybenzaldehyde reagents1 Allyl Bromide, K₂CO₃, Acetone start->reagents1 Williamson Ether Synthesis intermediate 4-(Allyloxy)benzaldehyde reagents1->intermediate reagents2 Heat (~220 °C) intermediate->reagents2 [3,3]-Sigmatropic Shift product 3-Allyl-4-hydroxybenzaldehyde reagents2->product workup Aqueous Workup product->workup purification_methods Column Chromatography or Recrystallization workup->purification_methods final_product Pure 3-Allyl-4-hydroxybenzaldehyde purification_methods->final_product

Caption: A flowchart of the two-step synthesis of 3-Allyl-4-hydroxybenzaldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Yield of 4-(Allyloxy)benzaldehyde (Step 1) 1. Incomplete deprotonation of 4-hydroxybenzaldehyde: The phenoxide is the active nucleophile.- Ensure anhydrous conditions: Water will consume the base and hinder phenoxide formation. - Use a suitable base: Potassium carbonate is a good choice; stronger bases like sodium hydride can be used but require stricter anhydrous techniques.[4] - Sufficient amount of base: Use at least 1.5-2 equivalents of base to drive the equilibrium towards the phenoxide.
2. Inactive allyl bromide: Allyl bromide can degrade over time.- Use fresh or distilled allyl bromide. - Check for discoloration or polymerization.
3. Low reaction temperature: The reaction may be too slow at room temperature.- Reflux the reaction mixture in acetone. This provides the necessary activation energy for the SN2 reaction.[1]
Low Yield of 3-Allyl-4-hydroxybenzaldehyde (Step 2) 1. Suboptimal reaction temperature: The Claisen rearrangement is temperature-sensitive.- Too low (<180 °C): The rearrangement will be slow or incomplete.[2] - Too high (>225 °C): May lead to decomposition and formation of tarry byproducts.[2] - Optimize the temperature: A typical range is 200-220 °C.[1][5]
2. Presence of impurities in the intermediate: Impurities can interfere with the rearrangement.- Purify the 4-(allyloxy)benzaldehyde by column chromatography or recrystallization before proceeding to the next step.
3. Side reactions: "Abnormal" Claisen rearrangement can occur.- The "abnormal" Claisen rearrangement involves a subsequent rearrangement of the initially formed ortho-allyl phenol.[6][7] In this specific synthesis, this is less of a concern as the desired product is the thermodynamically favored aromatic compound.
Product is an Oily Residue and Does Not Solidify 1. Presence of impurities: Unreacted starting material, solvent residue, or byproducts can prevent crystallization.- Purify the crude product: Utilize the phenolic nature of the product by performing an acid-base extraction. Dissolve the crude oil in a non-polar organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The product will move to the aqueous layer as its phenoxide salt. Acidify the aqueous layer to precipitate the pure product.[8] - Further purification: If the product is still oily, column chromatography is recommended.
Multiple Spots on TLC After Reaction 1. Incomplete reaction: Both starting material and product are present.- Continue heating if the starting material spot is still prominent. - Optimize reaction time and temperature in subsequent experiments.
2. Formation of byproducts: Side reactions may have occurred.- Characterize the main spots to identify the product and byproducts. - Refer to the purification section to separate the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Claisen rearrangement?

The Claisen rearrangement is a concerted, pericyclic reaction known as a[1][1]-sigmatropic rearrangement.[3][9] This means that the bond-breaking and bond-forming occur simultaneously in a cyclic six-membered transition state. For 4-(allyloxy)benzaldehyde, the allyl group migrates from the oxygen atom to the ortho-position of the aromatic ring.

Caption: The concerted mechanism of the Claisen rearrangement.

Q2: How do I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is an effective way to monitor both the O-allylation and the Claisen rearrangement.

  • For O-allylation: Use a non-polar solvent system like hexane:ethyl acetate (e.g., 4:1). The product, 4-(allyloxy)benzaldehyde, will have a higher Rf value than the starting material, 4-hydroxybenzaldehyde.

  • For Claisen rearrangement: Use a similar solvent system. The product, 3-Allyl-4-hydroxybenzaldehyde, will have a lower Rf value than the starting material, 4-(allyloxy)benzaldehyde, due to the presence of the free hydroxyl group.

Q3: What are the expected spectroscopic data for 3-Allyl-4-hydroxybenzaldehyde?

While specific data can vary slightly based on the solvent and instrument, you can expect the following characteristic signals:

Spectroscopy Expected Peaks/Signals
1H NMR - Aldehyde proton (~9.8 ppm, singlet) - Aromatic protons (~6.9-7.6 ppm, multiplets) - Vinyl protons of the allyl group (~5.0-6.1 ppm, multiplets) - Methylene protons of the allyl group (~3.4 ppm, doublet) - Phenolic hydroxyl proton (variable, broad singlet)
13C NMR - Aldehyde carbonyl carbon (~191 ppm) - Aromatic carbons (~115-160 ppm) - Vinyl carbons of the allyl group (~116 and ~136 ppm) - Methylene carbon of the allyl group (~34 ppm)
FTIR (cm-1) - Broad O-H stretch (~3300-3500 cm-1) - C-H stretches of the aromatic ring and allyl group (~2900-3100 cm-1) - Aldehyde C=O stretch (~1670-1690 cm-1) - C=C stretches of the aromatic ring and allyl group (~1600-1640 cm-1)

Q4: What are the key safety precautions for this synthesis?

  • Allyl bromide is toxic, a lachrymator, and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The Claisen rearrangement is performed at high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions against thermal burns.

  • Solvents like acetone and DMF are flammable. Avoid open flames.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Experimental Protocols

Step 1: Synthesis of 4-(Allyloxy)benzaldehyde
  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone (10 mL per gram of 4-hydroxybenzaldehyde) in a round-bottom flask, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-(allyloxy)benzaldehyde, which can be used in the next step without further purification if it is of sufficient purity, or purified by column chromatography.

Step 2: Synthesis of 3-Allyl-4-hydroxybenzaldehyde (Claisen Rearrangement)
  • Place the crude or purified 4-(allyloxy)benzaldehyde in a round-bottom flask equipped with a reflux condenser.

  • Heat the neat liquid to 220 °C for 4-6 hours.[1] Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The crude product can then be purified.

Purification of 3-Allyl-4-hydroxybenzaldehyde

Acid-Base Extraction:

  • Dissolve the crude product in ethyl acetate.

  • Extract the organic layer with 1M NaOH (aq). The product will move to the aqueous layer.

  • Separate the aqueous layer and acidify it with concentrated HCl until the pH is acidic.

  • The product will precipitate out. If it oils out, extract it back into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.

Column Chromatography:

  • Adsorb the crude product onto a small amount of silica gel.

  • Load it onto a silica gel column packed with hexane.

  • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent.

Recrystallization:

  • If the product solidifies, it can be recrystallized from a solvent system such as a hexane/toluene mixture.[4]

References

  • PrepChem. (2023). Synthesis of 3-allyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Claisen Rearrangement. Retrieved from [Link]

  • ResearchGate. (2024, January 4). (PDF) Claisen Rearrangement Toward Cyclic Compound on Different Organic Synthesis Methods: Short Review. Retrieved from [Link]

  • NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Claisen Rearrangement: Mechanism and examples. Retrieved from [Link]

  • Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Abnormal Claison Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]

  • Google Patents. (n.d.). US4748278A - Process for the isolation of p-hydroxybenzaldehyde.
  • ResearchGate. (n.d.). (PDF) Redetermination of 4-hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of allylation reaction conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

  • Scholarly Publications Leiden University. (2025, September 14). Catalytic allylation of phenols : chloride-free route towards epoxy resins. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, September 26). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Retrieved from [Link]

  • PMC. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • PMC. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of p-hydroxy benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization Studies of the Allylation Reaction. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of Fe3O4@3,4‐dihydroxybenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Claisen Rearrangement of 4-Allyloxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Claisen rearrangement of 4-allyloxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to ensure the successful synthesis of 3-allyl-4-hydroxybenzaldehyde.

Introduction to the Challenge: Balancing Reactivity and Side Reactions

The Claisen rearrangement of 4-allyloxybenzaldehyde is a thermally induced[1][1]-sigmatropic rearrangement that yields the valuable ortho-allyl phenol derivative. However, the high temperatures typically required for this transformation can lead to undesired side reactions, primarily due to the presence of the aldehyde functional group. This guide will equip you with the knowledge to anticipate and mitigate these challenges, ensuring a high yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction I should be concerned about?

The most significant side reaction is the decarbonylation of the starting material or the product, leading to the formation of 4-allyloxyphenol and subsequently 2-allylphenol. This occurs because the aldehyde group at the para position can be displaced by the migrating allyl group, with the release of carbon monoxide[2]. This reaction is often favored at the high temperatures required for the thermal Claisen rearrangement.

Q2: I am observing a significant amount of a byproduct that is not my desired 3-allyl-4-hydroxybenzaldehyde. How can I identify it?

The most likely major byproduct is the decarbonylated product, 2-allylphenol. You may also see some unreacted starting material, 4-allyloxybenzaldehyde. To confirm the identity of these compounds, we recommend using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): Compare the Rf values of your reaction mixture with authentic samples of the starting material and the expected product. The decarbonylated product will have a different polarity and thus a distinct Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The absence of the characteristic aldehyde proton signal (around 9-10 ppm in 1H NMR) and the corresponding carbonyl carbon signal (around 190 ppm in 13C NMR) in the byproduct spectrum is a strong indicator of decarbonylation.

  • Mass Spectrometry (MS): The mass spectrum of the byproduct will show a molecular ion peak corresponding to the loss of a carbonyl group (CO, 28 Da) from the starting material or product.

Q3: Can I use a catalyst to avoid the high temperatures and subsequent side reactions?

Yes, employing a Lewis acid catalyst is a highly effective strategy to lower the activation energy of the Claisen rearrangement, thereby allowing the reaction to proceed at lower temperatures and minimizing thermally induced side reactions like decarbonylation. A range of Lewis acids have been shown to be effective in promoting Claisen rearrangements[1][3][4][5].

Q4: What are the expected products of the Claisen rearrangement of 4-allyloxybenzaldehyde?

The primary and desired product is 3-allyl-4-hydroxybenzaldehyde . If the ortho positions were blocked, a subsequent Cope rearrangement could lead to a para-substituted product. However, in this case, the ortho positions are available for the initial[1][1]-sigmatropic rearrangement.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Claisen rearrangement of 4-allyloxybenzaldehyde.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low to no conversion of starting material. 1. Insufficient Temperature: The thermal Claisen rearrangement requires significant thermal energy.- Verify Temperature: Ensure your reaction setup is reaching and maintaining the target temperature (typically around 220°C for the thermal rearrangement). - Increase Reaction Time: If the temperature is accurate, consider extending the reaction time. Monitor the reaction progress by TLC. - Consider Catalysis: If high temperatures are not feasible or desirable, switch to a Lewis acid-catalyzed protocol to lower the reaction temperature.
Significant formation of a decarbonylated byproduct (2-allylphenol). 1. High Reaction Temperature: The decarbonylation side reaction is promoted by excessive heat.- Lower the Temperature: If using a thermal protocol, try to find the minimum temperature required for the rearrangement to proceed at a reasonable rate. - Employ a Lewis Acid Catalyst: This is the most effective solution. Lewis acids such as AlCl3, BF3·OEt2, or TiCl4 can catalyze the reaction at significantly lower temperatures, thus suppressing the decarbonylation pathway. Start with a catalytic amount (e.g., 5-10 mol%) and optimize as needed.
Formation of multiple unidentified byproducts. 1. Decomposition of Starting Material or Product: The aldehyde functionality can be sensitive to prolonged heating, leading to polymerization or other degradation pathways.- Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further degradation of the product. - Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. - Purification Issues: Ensure your purification method (e.g., column chromatography) is optimized to separate the desired product from any byproducts.
The reaction is sluggish even at high temperatures. 1. Solvent Effects: The choice of solvent can influence the rate of the Claisen rearrangement.- Solvent Selection: While often performed neat, high-boiling, non-polar solvents like decalin or polar aprotic solvents can be used. The rate of the reaction can be influenced by the solvent's polarity.

Experimental Protocols

Protocol 1: Thermal Claisen Rearrangement

This protocol is based on established procedures for the synthesis of 3-allyl-4-hydroxybenzaldehyde[6].

Step-by-Step Methodology:

  • Preparation: To a solution of 4-hydroxybenzaldehyde in acetone, slowly add two equivalents of potassium carbonate with stirring.

  • Allylation: Add a solution of allyl bromide (1.1 equivalents) in acetone and reflux the mixture for two hours.

  • Work-up: Filter the reaction mixture to remove inorganic salts and remove the solvent under reduced pressure to obtain 4-allyloxybenzaldehyde.

  • Rearrangement: Heat the crude 4-allyloxybenzaldehyde at 220°C for six hours.

  • Purification: After cooling, the resulting product, 3-allyl-4-hydroxybenzaldehyde, can be purified by column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement (Recommended)

This generalized protocol offers a milder alternative to the thermal method.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-allyloxybenzaldehyde (prepared as in Protocol 1, steps 1-3) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Catalyst Addition: Cool the solution to 0°C and add a catalytic amount of a Lewis acid (e.g., AlCl3, 5-10 mol%) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.

Claisen_Rearrangement cluster_main Desired Pathway: Claisen Rearrangement cluster_side Side Reaction: Decarbonylation Start 4-Allyloxybenzaldehyde TS1 [3,3]-Sigmatropic Transition State Start->TS1 Heat or Lewis Acid Start_Side 4-Allyloxybenzaldehyde Intermediate Dienone Intermediate TS1->Intermediate Product 3-Allyl-4-hydroxybenzaldehyde Intermediate->Product Tautomerization Decarb_Product 4-Allyloxyphenol + CO Start_Side->Decarb_Product High Temperature

Caption: Desired vs. side reaction pathways.

The diagram above illustrates the desired Claisen rearrangement pathway leading to 3-allyl-4-hydroxybenzaldehyde and the competing decarbonylation side reaction.

Troubleshooting_Logic Start Experiment Start: Claisen Rearrangement of 4-Allyloxybenzaldehyde Analysis Analyze Reaction Mixture (TLC, NMR, MS) Start->Analysis High_Yield High Yield of 3-Allyl-4-hydroxybenzaldehyde Analysis->High_Yield Desired Outcome Low_Conversion Low Conversion Analysis->Low_Conversion Problem Side_Product Major Side Product (Decarbonylation) Analysis->Side_Product Problem Optimize_Temp Increase Temperature or Reaction Time Low_Conversion->Optimize_Temp Use_Catalyst Use Lewis Acid Catalyst & Lower Temperature Side_Product->Use_Catalyst Optimize_Temp->Analysis Re-evaluate Use_Catalyst->Analysis Re-evaluate

Caption: Troubleshooting workflow for the reaction.

This flowchart provides a logical sequence for troubleshooting common experimental outcomes.

References

  • Claisen, L. (1912). Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157-3166. [Link]

  • Ziegler, F. E. (1988). The thermal, aliphatic Claisen rearrangement. Chemical Reviews, 88(8), 1423-1452. [Link]

  • Yoon, T. P., & MacMillan, D. W. C. (2001). Enantioselective Claisen Rearrangements: Development of a First Generation Asymmetric Acyl-Claisen Reaction. Journal of the American Chemical Society, 123(12), 2911–2912. [Link]

  • Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939-3002. [Link]

  • Wikipedia contributors. (2023). Claisen rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Tsuji, J., & Ohno, K. (1965). Organic syntheses by means of noble metal compounds XXI. Decarbonylation of aldehydes using rhodium complex. Tetrahedron Letters, 6(44), 3969-3971. [Link]

  • Goheen, D. W., & Bennett, C. F. (1961). The Claisen Rearrangement of Allyl Ethers of Substituted Phenols. The Journal of Organic Chemistry, 26(5), 1331–1335. [Link]

  • PrepChem. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Abraham, W. D., & Thomas, T. D. (2004). A new Lewis acid-catalyzed[1][1]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. Journal of the American Chemical Society, 126(32), 9982–9983. [Link]

  • Unacademy. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Organic Reactions. (1944). The Claisen Rearrangement. Organic Reactions, 2, 1-48. [Link]

  • Ramachary, D. B., & Madhavachary, R. (2011). The aromatic Claisen rearrangement. In Name Reactions in Heterocyclic Chemistry II (pp. 531-544). John Wiley & Sons, Inc.
  • Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Claisen Rearrangement. Retrieved from [Link]

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Technical Support Center: Microwave-Assisted Synthesis of 3-Allyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing microwave-assisted organic synthesis (MAOS) for the preparation of 3-Allyl-4-hydroxybenzaldehyde. This molecule is a valuable building block, and its synthesis via a microwave-mediated Claisen rearrangement offers significant advantages over conventional heating methods, including dramatically reduced reaction times and improved yields.[1][2] This document addresses common experimental challenges through a structured troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I've recovered mostly unreacted starting material (4-(allyloxy)benzaldehyde). What went wrong?

Potential CauseSuggested Solution & Scientific Rationale
Insufficient Energy Input Increase the reaction temperature or extend the irradiation time. The Claisen rearrangement is a thermal, pericyclic reaction that requires sufficient energy to overcome its activation barrier.[3][4] Microwave heating is highly efficient, but the target temperature must be reached and held. A common temperature range for this rearrangement is 200-220°C.[5][6] A stepwise increase in temperature (e.g., in 10°C increments) or time (e.g., in 5-minute increments) can help identify the optimal conditions for your specific setup.
Poor Microwave Coupling Select an appropriate solvent or perform the reaction neat. The efficiency of microwave heating depends on the dielectric properties of the reaction medium.[2][7] If using a solvent, ensure it is a high-boiling, polar solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) that couples effectively with microwaves.[5][8] Non-polar solvents like toluene or hexane are transparent to microwaves and will not heat the reaction mixture efficiently.[1][7] Alternatively, performing the reaction "neat" (solvent-free) can be highly effective, as the polar reactant itself will absorb the microwave energy.[9]
Inaccurate Temperature Reading Verify your temperature measurement method. Inaccurate temperature monitoring can lead to suboptimal reaction conditions. Shielded thermocouples, fiber-optic probes, or external infrared (IR) sensors are essential for accurate readings in a microwave field. Relying on power output alone is not sufficient, as it doesn't guarantee a specific internal temperature.[10]
Impure Starting Material Ensure the purity of your 4-(allyloxy)benzaldehyde. Impurities can interfere with the reaction or cause side reactions. Purify the starting ether via column chromatography or distillation before subjecting it to the rearrangement.

Question 2: My final product is contaminated with a significant amount of 4-hydroxybenzaldehyde. How can I prevent this?

Potential CauseSuggested Solution & Scientific Rationale
Thermal Cleavage of the Ether Bond Optimize the temperature and reaction time. The primary side reaction at elevated temperatures is the cleavage of the O-allyl bond, leading to the formation of 4-hydroxybenzaldehyde.[9] While high temperatures are needed for the rearrangement, excessive heat or prolonged reaction times can favor this degradation pathway. The goal is to find the "sweet spot" where the rearrangement rate is maximized while the cleavage rate is minimized. It may be more effective to run the reaction at a slightly lower temperature for a longer duration.
Presence of Water or Acidic Impurities Use anhydrous reagents and reaction vessels. The presence of water or acidic impurities can catalyze the hydrolysis of the ether linkage, particularly at high temperatures, leading back to 4-hydroxybenzaldehyde. Ensure your starting material and any solvent used are thoroughly dried.

Question 3: I am getting inconsistent results between runs, even with the same parameters. Why is this happening?

Potential CauseSuggested Solution & Scientific Rationale
Inconsistent Microwave Field Use a dedicated scientific microwave reactor with a stirrer and mode-stirring technology. Domestic microwave ovens have uneven field distributions ("hot spots"), leading to poor reproducibility.[11] A scientific instrument provides a homogenous microwave field and includes magnetic stirring, which ensures uniform heating throughout the reaction mixture.[12] Consistent placement of the reaction vessel within the cavity is also crucial.
Vessel Sealing and Pressure Ensure the reaction vessel is properly sealed. In sealed-vessel microwave chemistry, the pressure inside the vial increases, allowing solvents to be heated far beyond their atmospheric boiling points.[11] An improper seal can lead to solvent evaporation and inconsistent reaction temperatures and concentrations, drastically affecting the outcome. Always use the correct cap and septum and ensure it is torqued to the manufacturer's specification.
Operator Variability Automate the process where possible. Modern microwave reactors allow for precise, programmed control over temperature, power, and time.[11] Utilizing these automated features reduces human error and enhances the reproducibility of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the microwave-assisted Claisen rearrangement in this synthesis?

The synthesis of 3-Allyl-4-hydroxybenzaldehyde from its precursor, 4-(allyloxy)benzaldehyde, proceeds via a[13][13]-sigmatropic Claisen rearrangement.[4][13] This is a concerted, intramolecular process that occurs through a cyclic, six-membered transition state.[14] Microwave irradiation does not change this fundamental mechanism but acts as a highly efficient energy source to achieve the necessary activation energy.[15] The process can be broken down into two key steps:

  • [13][13]-Sigmatropic Rearrangement: The allyl group migrates from the oxygen atom to the ortho-position of the benzene ring. This involves the simultaneous breaking of the C-O ether bond and the formation of a new C-C bond, proceeding through a chair-like transition state.[14] This initially forms a non-aromatic dienone intermediate.

  • Tautomerization: The dienone intermediate rapidly undergoes a proton shift (tautomerizes) to restore the aromaticity of the benzene ring, yielding the stable final product, o-allylphenol (in this case, 3-Allyl-4-hydroxybenzaldehyde).[14]

Claisen_Mechanism Start 4-(Allyloxy)benzaldehyde TS Cyclic Six-Membered Transition State Start->TS [13][13]-Sigmatropic Rearrangement Intermediate Non-aromatic Dienone Intermediate TS->Intermediate Concerted C-C bond formation & C-O bond cleavage Product 3-Allyl-4-hydroxybenzaldehyde (Final Product) Intermediate->Product Tautomerization (Re-aromatization)

Q2: Why is microwave heating superior to a conventional oil bath for this reaction?

Microwave heating offers several distinct advantages over conventional conductive heating (e.g., an oil bath):

  • Speed: Microwave energy heats the reaction mixture directly and volumetrically, leading to a rapid increase in temperature.[11][12] This can reduce reaction times from several hours (a typical thermal Claisen rearrangement requires heating at ~220°C for six hours) to mere minutes.[5][6]

  • Efficiency and Uniformity: Unlike an oil bath, which heats the outside of the vessel first, microwaves pass through the vessel walls (typically borosilicate glass or Teflon) and heat the polar molecules of the solvent and reactants uniformly.[2][15] This minimizes thermal gradients and reduces the formation of side products caused by localized overheating at the vessel walls.

  • Higher Yields: The rapid, clean heating often leads to higher isolated yields of the desired product compared to conventional methods.[16]

Q3: What are the key safety considerations when performing this high-temperature microwave synthesis?

Safety is paramount. The Claisen rearrangement requires high temperatures, which can generate significant pressure inside a sealed reaction vessel.

  • Use Appropriate Equipment: Only use a microwave reactor specifically designed for chemical synthesis. These are equipped with pressure and temperature sensors, automatic shut-off features, and blast-proof cavities.[1][10]

  • Use Pressure-Rated Vessels: Always use the correct, pressure-rated glass vials and caps for your instrument. Never use standard laboratory glassware.

  • Do Not Overfill: Never fill a reaction vial more than the manufacturer's recommended maximum volume. This ensures there is sufficient headspace to accommodate pressure increases.

  • Cooling and Venting: Allow the reaction vessel to cool completely to room temperature before removing it from the microwave cavity. The reactor's automated cooling systems should be used. Once cooled, vent the vessel carefully (inside a fume hood) before opening the cap to release any residual pressure.

Experimental Protocol & Data

This protocol outlines the two-step synthesis of 3-Allyl-4-hydroxybenzaldehyde.

Step 1: Synthesis of 4-(allyloxy)benzaldehyde
  • To a solution of 4-hydroxybenzaldehyde in acetone, slowly add two equivalents of potassium carbonate with stirring.

  • Add a solution of 1.1 equivalents of allyl bromide in acetone to the mixture.

  • Reflux the mixture for approximately two hours.[6]

  • After cooling, filter the mixture to remove the inorganic salts.

  • Remove the acetone under reduced pressure to yield the crude 4-(allyloxy)benzaldehyde, which can be used directly or purified further.

Step 2: Microwave-Assisted Claisen Rearrangement
  • Place the 4-(allyloxy)benzaldehyde (e.g., 1 mmol) into a 10 mL pressure-rated microwave reaction vial.

  • (Optional) Add a high-boiling polar solvent such as NMP (3-5 mL).[5] The reaction can also be run solvent-free.[9]

  • Add a small, microwave-safe magnetic stir bar.

  • Seal the vial with the appropriate cap and place it in the cavity of the microwave reactor.

  • Irradiate the mixture according to the parameters in the table below. The instrument will automatically control the power output to maintain the set temperature.

  • Once the reaction is complete, allow the vial to cool to room temperature (<50°C) using the instrument's forced-air cooling system.

  • Work-up: Dilute the cooled reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 3-Allyl-4-hydroxybenzaldehyde.[17]

Synthesis_Workflow cluster_0 Step 1: O-Allylation cluster_1 Step 2: Rearrangement Start 4-Hydroxybenzaldehyde Intermediate 4-(Allyloxy)benzaldehyde Start->Intermediate Allyl Bromide, K₂CO₃ Acetone, Reflux Product 3-Allyl-4-hydroxybenzaldehyde Intermediate->Product Microwave Irradiation (e.g., 200°C, 3h)

Table 1: Representative Microwave Reaction Parameters
ReactantSolventTemperature (°C)TimeTypical Yield (%)Reference
4-allyloxy-3-methoxybenzaldehyde*NMP2003 hours92[5]
4-(allyloxy)benzaldehydeNone (Neat)2206 hours**Good[6]
1-allyloxy-4-methoxybenzeneDMSO17060-240 minVariable[8]

*Note: This is a closely related analogue, demonstrating typical conditions. High yields are achievable. **Note: This is a conventional heating time provided for comparison; microwave times are expected to be significantly shorter.

References

  • Ozaki, F., & Okada, Y. (2021). Microwave-assisted Claisen Rearrangement of 1-Allyloxy-4-hydroxybenzene in the Presence of Metal Salt. Current Microwave Chemistry, 8(1), 3-6. Available from: [Link]

  • BipChemTech. (2022, December 19). Claisen Rearrangement || Formation of New bond || Sigmatropic || Allyl phenyl ether|BSc || NEET [Video]. YouTube. Available from: [Link]

  • Ichikawa, T., et al. (2018). Scalable Microwave-Assisted Johnson–Claisen Rearrangement with a Continuous Flow Microwave System. Organic Process Research & Development, 22(8), 1045-1051. Available from: [Link]

  • Bano, A., et al. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 4(1), 1-13. Available from: [Link]

  • Cravotto, G., & Carnaroglio, D. (2014). Microwave-Assisted Synthesis: General Concepts. Advances in Polymer Science. Available from: [Link]

  • BYJU'S. (n.d.). Claisen Rearrangement. BYJU'S. Available from: [Link]

  • Mezencev, R. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. SpringerPlus, 4, 221. Available from: [Link]

  • Barham, J. P., & Kuijpers, K. P. L. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Organic & Inorganic Au, 1(1), 35-49. Available from: [Link]

  • D'Agostino, S., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 14(11), 4683. Available from: [Link]

  • Sharma, G. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science, 9(6), 46-52. Available from: [Link]

  • Horikoshi, S., et al. (2013). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. Photochemical & Photobiological Sciences, 12, 1489-1496. Available from: [Link]

  • Horikoshi, S., et al. (2013). (PDF) Microwave-assisted organic syntheses: Microwave effect on intramolecular reactions-the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. ResearchGate. Available from: [Link]

  • Kaur, H., & Singh, G. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13, 35272-35301. Available from: [Link]

  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Google Patents.
  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Wikipedia. Available from: [Link]

  • Rhodia Chimie. (n.d.). Method for preparing a 4-hydroxybenzaldehyde and derivatives. Google Patents.
  • PrepChem. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. PrepChem.com. Available from: [Link]

  • Tierney, J. P., & Lidström, P. (Eds.). (2005). Microwave Assisted Organic Synthesis. Blackwell Publishing. Available from: [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available from: [Link]

  • Sola, M., et al. (2018). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry, 42(19), 16183-16190. Available from: [Link]

  • ResearchGate. (n.d.). Optimised conditions for microwave heating of substituted phenols with 4. ResearchGate. Available from: [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available from: [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. LibreTexts. Available from: [Link]

  • Oriental Journal of Chemistry. (2024, June 26). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. Available from: [Link]

  • Chemistry Stack Exchange. (2017, July 1). Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange. Available from: [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Wikipedia. Available from: [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Wikipedia. Available from: [Link]

Sources

Technical Support Center: Advanced Regiocontrol in Claisen Rearrangements

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Research & Development) Topic: Improving Regioselectivity in [3,3]-Sigmatropic Rearrangements Audience: Medicinal Chemists, Process Chemists, Academic Researchers

Executive Summary & Core Mechanism

The Claisen rearrangement is a powerful method for C–C bond formation, but its utility is often hampered by poor regiocontrol in substituted systems and harsh thermal requirements. This guide addresses the three most common failure modes:

  • Aromatic Ambiguity: Uncontrolled ortho vs. para migration.

  • Thermal Degradation: Substrate decomposition due to excessive activation energy (

    
    ).
    
  • Enolate Geometry Drift: Loss of stereochemical fidelity in Ireland–Claisen variants (which dictates relative product configuration).

The Mechanistic Baseline

The reaction proceeds through a concerted, suprafacial [3,3]-sigmatropic shift via a chair-like transition state.

  • Thermal: High

    
     required; sensitive to steric bulk.
    
  • Catalytic: Lewis acids (LA) coordinate to the ether oxygen, lowering the LUMO of the allyl vinyl ether system and accelerating the reaction by factors of

    
    
    
    
    .

Troubleshooting Module: Aromatic Claisen Rearrangement

Diagnostic: Ortho vs. Para Migration

User Issue: "I am targeting the ortho-allyl phenol, but I observe significant para-isomer formation or degradation products."

Root Cause Analysis: The ortho-Claisen rearrangement yields an ortho-dienone intermediate. If the ortho positions are blocked, or if the temperature is too high, the system undergoes a second [3,3]-Cope rearrangement to the para-dienone, followed by tautomerization to the para-phenol.

Visualizing the Pathway (Graphviz)

ClaisenPathway Start Allyl Aryl Ether ODienone Ortho-Dienone (Intermediate) Start->ODienone [3,3] Sigmatropic (Reversible) OPhenol Ortho-Allyl Phenol (Target) ODienone->OPhenol Tautomerization (Fast if H available) PDienone Para-Dienone (Intermediate) ODienone->PDienone Cope [3,3] (If Ortho blocked/High T) PPhenol Para-Allyl Phenol (Byproduct) PDienone->PPhenol Tautomerization

Figure 1: The bifurcation of the Aromatic Claisen Rearrangement. Controlling the intermediate lifetime is key to regioselectivity.

FAQ & Protocols

Q1: How do I force the reaction to stop at the ortho position if my substrate is sensitive?

  • Protocol: Switch from thermal to Lewis Acid Catalysis .

    • Reagent: Boron trichloride (

      
      ) or Diethylaluminum chloride (
      
      
      
      ).
    • Mechanism: The Lewis acid coordinates to the ether oxygen. This lowers the activation energy, allowing the rearrangement to occur at –78°C to 0°C instead of >180°C. At these low temperatures, the secondary Cope rearrangement to the para position is kinetically inaccessible.

    • Citation: The use of bulky aluminum reagents (like ATPH) has been pioneered by Yamamoto to "lock" the conformation and prevent side reactions [1].

Q2: My meta-substituted aryl ether gives a mixture of regioisomers. How do I predict the major product?

  • Rule: Regioselectivity is dictated by the electronic nature of the meta-substituent.

  • Electron Donating Groups (EDG): Favor rearrangement to the para-position relative to the substituent (less crowded, 6-position).

  • Electron Withdrawing Groups (EWG): Favor rearrangement to the ortho-position relative to the substituent (more crowded, 2-position).

  • Why? This is governed by the coefficients of the HOMO at the ortho-carbons.

  • Reference: Gozzo et al. demonstrated that EDGs favor migration away from the substituent, while EWGs favor migration toward it [2].

Troubleshooting Module: Catalytic Interventions

Diagnostic: Reaction Rate & Substrate Integrity

User Issue: "My substrate decomposes at the required thermal rearrangement temperature (200°C+)."

Solution: Implement Gold(I) or Lewis Acid catalysis.

Catalyst Selection Matrix
Catalyst SystemIdeal SubstrateKey AdvantageProtocol Note

/ Hexane
Simple Aryl EthersExtremely low temp (-78°C).Stoichiometric usage often required. Moisture sensitive.
Au(I) (

)
Substituted Allyl EthersMild conditions (RT to 80°C); High functional group tolerance.Requires Ag salt activation. Excellent for "dearomative" Claisen [3].
ATPH (Al-tris-phenoxide) Complex/Chiral Ethers"Pocket" effect creates high regio- and stereocontrol.Bulky ligand wraps substrate, preventing abnormal Claisen [1].

Aliphatic EthersWater tolerant; recoverable.Good for microwave-assisted protocols.[1]

Q3: How does Gold(I) catalysis improve regioselectivity?

  • Insight: Cationic Gold(I) acts as a "soft" Lewis acid with high affinity for alkynes and alkenes. It effectively lowers the activation barrier for the [3,3] shift without the harsh acidity of

    
    , preserving acid-sensitive protecting groups (like TBS or MOM) elsewhere on the molecule [3].
    

Troubleshooting Module: Ireland–Claisen (Enolate Regiocontrol)

Diagnostic: Diastereoselectivity Loss

User Issue: "I am getting poor syn/anti selectivity in my Ireland-Claisen rearrangement."

Technical Translation: While this manifests as a stereochemical issue, the root cause is the regioselective formation of the enolate (Kinetic vs. Thermodynamic). The geometry of the enolate (


 vs. 

) translates directly to the product diastereomer via the Zimmerman-Traxler transition state.
The Enolization Decision Tree (Graphviz)

EnolateLogic Ester Allylic Ester Solvent Select Solvent/Base Ester->Solvent THF THF + LDA (-78°C) Solvent->THF HMPA THF/HMPA (23%) + LDA Solvent->HMPA ZEnolate (Z)-Enolate (Kinetic Control) THF->ZEnolate Chelation Control AntiProd Anti-Product (Major) ZEnolate->AntiProd [3,3] Rearrangement EEnolate (E)-Enolate (Thermodynamic Control) HMPA->EEnolate Charge Separation SynProd Syn-Product (Major) EEnolate->SynProd [3,3] Rearrangement

Figure 2: Controlling product diastereoselectivity by regulating enolate regiochemistry (E/Z).

Standard Operating Procedures (SOPs)

Protocol A: Kinetic Control (Favoring Anti-Product)

  • Solvent: Pure THF (Anhydrous).

  • Base: LDA (Lithium Diisopropylamide).[2]

  • Temp: Strictly -78°C.

  • Mechanism: The

    
     cation coordinates to both the carbonyl oxygen and the LDA nitrogen (cyclic transition state), forcing the substituent R to be cis to the 
    
    
    
    bond (Z-enolate).
  • Trapping: Add TMSCl immediately at -78°C.

Protocol B: Thermodynamic Control (Favoring Syn-Product)

  • Solvent: THF + 23% HMPA (or DMPU as a safer alternative).

  • Base: LDA or LiHMDS.

  • Mechanism: HMPA solvates the

    
     cation, breaking the chelation. The enolate relaxes to the sterically less encumbered (E)-geometry (trans-enolate) to minimize repulsion between the R group and the oxygen lone pairs [4].
    

Q4: I cannot use HMPA due to toxicity. What is the alternative?

  • Alternative: Use DMPU (N,N'-Dimethylpropyleneurea) as a direct replacement.

  • Silyl Ketene Acetal Equilibration: Alternatively, form the silyl ketene acetal under kinetic conditions, then add a catalytic amount of mercuric acetate or simply warm it up (if the silyl group is small, like TMS) to allow equilibration to the thermodynamic isomer before heating for rearrangement.

References

  • Maruoka, K., Saito, S., & Yamamoto, H. (1995). Molecular Design of a Chiral Lewis Acid for the Asymmetric Claisen Rearrangement. Journal of the American Chemical Society.[3] Link

  • Gozzo, F. C., et al. (2002). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. MDPI / ChemRxiv. Link

  • Toste, F. D., et al. (2017). Gold(I) Catalyzed Dearomative Claisen Rearrangement of Allyl Aryl Ethers.[4] Organic Letters. Link

  • Ireland, R. E., Mueller, R. H., & Willard, A. K. (1976).[5] The ester enolate Claisen rearrangement.[6] Stereochemical control through stereoselective enolate formation.[5] Journal of the American Chemical Society.[3] Link

Sources

Stability and storage conditions for 3-Allyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Allyl-4-hydroxybenzaldehyde Reference ID: CAS 41052-88-4 | Molecular Formula: C₁₀H₁₀O₂[1][2][3]

Executive Summary: Chemical Identity & Stability Profile

3-Allyl-4-hydroxybenzaldehyde is a bifunctional aromatic building block, most commonly synthesized via the thermal Claisen rearrangement of 4-allyloxybenzaldehyde.[1][2][3] Its structure features three reactive centers: a phenolic hydroxyl group, an aldehyde, and an allyl chain.[3]

While valuable for its versatility, this "triad" of functionality creates a unique stability challenge.[3] The molecule is prone to auto-oxidation (aldehyde


 acid) and oxidative coupling  (phenol 

quinone-like species), necessitating rigorous storage protocols.[1][2]
Property Specification
CAS Number 41052-88-4
Physical State Solid (Crystalline powder)
Primary Reactivity Nucleophilic addition (Aldehyde), Electrophilic substitution (Ring), Radical polymerization (Allyl)
Critical Sensitivity Air (Oxygen), Light (UV), Base (Phenoxide formation)

Golden Standard Storage Protocol

Failure to follow these steps will result in rapid discoloration (browning) and loss of titer.[1][2]

The Protocol
  • Atmosphere: Strict Inert Gas (Argon preferred). [3]

    • Why? The aldehyde hydrogen is susceptible to radical abstraction by atmospheric oxygen, initiating a chain reaction that forms 3-allyl-4-hydroxybenzoic acid.[1][2][3] Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for solids.[3]

  • Temperature: Refrigerate (2–8°C).

    • Why? Lower temperatures kinetically inhibit the Claisen rearrangement reversal (unlikely) and, more importantly, slow the rate of oxidative polymerization of the allyl group.[3]

  • Container: Amber Glass with Teflon-lined Cap. [1][2][3]

    • Why? Amber glass blocks UV light, which can catalyze the photo-oxidation of the phenol moiety to colored quinones.[3]

  • Desiccation: Store with Desiccant.

    • Why? While not extremely hygroscopic, moisture can facilitate hydrate formation at the aldehyde or promote microbial growth if not sterile.[3]

Troubleshooting Guide (Q&A Format)

Category: Visual Inspection & Purity[1][2][3]

Q: My sample has turned from pale yellow/white to dark brown. Is it still usable? A: The color change indicates oxidative degradation , likely due to the formation of quinoid species or coupled phenolic oligomers.[3]

  • Diagnosis: Run a Thin Layer Chromatography (TLC) plate (e.g., 20% Ethyl Acetate in Hexanes).[1][2]

    • Spot 1 (Product): UV active, distinct Rf.[3]

    • Spot 2 (Baseline/Smear): If you see a streak or a spot at the baseline, this is polymerized material.[3]

    • Spot 3 (Acid): A spot lower than the aldehyde (more polar) suggests oxidation to the carboxylic acid.[3]

  • Action: If the impurity level is <5% by NMR, you can use it for robust reactions.[3] If >5%, recrystallize (typically from ethanol/water or toluene/hexanes) or purify via silica column chromatography.

Q: I see a new peak in the Proton NMR around 10-13 ppm (broad). What is it? A: This is the carboxylic acid proton (


), confirming the oxidation of the aldehyde group.[2][3]
  • Mechanism:

    
    .[1][2]
    
  • Solution: Wash the organic solution of your compound with saturated Sodium Bicarbonate (

    
    ).[2] The acid will deprotonate and move to the aqueous layer; the aldehyde will remain in the organic layer.[3]
    
Category: Solubility & Handling

Q: The compound is not dissolving in water.[3] How do I introduce it into an aqueous buffer? A: 3-Allyl-4-hydroxybenzaldehyde is lipophilic.[1][2][3]

  • Protocol: Dissolve the compound in a "carrier" solvent like DMSO (Dimethyl Sulfoxide) or Ethanol first to make a concentrated stock (e.g., 100 mM).[2]

  • Dilution: Slowly add this stock to your aqueous buffer while vortexing. Do not exceed 1-5% v/v organic solvent to avoid precipitation.[1][2][3]

  • pH Note: In basic buffers (pH > 8), the phenol will deprotonate (

    
    ), significantly increasing water solubility but also increasing susceptibility to oxidation.[1][2]
    
Category: Synthesis (Claisen Rearrangement Context)

Q: I synthesized this via Claisen rearrangement of 4-allyloxybenzaldehyde, but the yield is low and the product is tarry. A: This is a classic issue with thermal Claisen rearrangements.

  • Cause: Overheating (>220°C) or lack of solvent control leads to polymerization of the allyl group.[3]

  • Fix: Ensure you are using a high-boiling solvent like N,N-Dimethylaniline or Decalin to act as a heat sink, or strictly control the temperature if running neat.[1][2][3] Perform the reaction under Nitrogen to prevent oxidative tarring at high temperatures.[3]

Decision Tree: Handling Compromised Reagents

Use this logic flow to determine the fate of your reagent batch.

StorageProtocol Start Start: Inspect Reagent Visual Visual Inspection: Color Check Start->Visual NMR Analytical Check: 1H NMR / TLC Visual->NMR Dark Brown/Red Use Action: Safe to Use Visual->Use Pale Yellow/White NMR->Use >95% Purity Purify Action: Purify (Recrystallize/Column) NMR->Purify Contains Polymer/Tar Wash Protocol: NaHCO3 Wash (Remove Acid) NMR->Wash Contains Acid (>5%) Purify->Use Success Discard Action: Discard (Haz Waste) Purify->Discard Failure/Low Recovery Wash->Purify Post-Wash Check

Caption: Workflow for assessing reagent quality. Darkening requires analytical verification before disposal.[1][2]

References & Authenticated Sources

  • Sigma-Aldrich. (n.d.).[1][2][3] Product Specification: 3-Allyl-4-hydroxybenzaldehyde (CAS 41052-88-4).[1][2][3][4] Retrieved from [1][2]

  • PrepChem. (n.d.).[3] Synthesis of 3-allyl-4-hydroxybenzaldehyde via Claisen Rearrangement.[1][2][3] Retrieved from

  • ChemicalBook. (n.d.).[3] 4-Hydroxybenzaldehyde Safety Data Sheet (Analogue Reference).[1][2][3] Retrieved from [1][2]

  • BenchChem. (n.d.).[3] 3-Allyl-4-(allyloxy)benzaldehyde and derivatives.[1][2][3][5] Retrieved from [1][2]

Sources

Technical Support: Optimizing Yields in 3-Allyl-4-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptively Simple" Rearrangement

You are likely here because your synthesis of 3-Allyl-4-hydroxybenzaldehyde is stalling. On paper, this is a textbook two-step sequence: O-allylation of 4-hydroxybenzaldehyde followed by a thermal [3,3]-sigmatropic Claisen rearrangement.[1]

In practice, this reaction is notoriously sensitive. Users frequently report yields dropping from a theoretical >90% to <40%, accompanied by the formation of intractable black tars (polymerization) or conjugated isomers.

This guide deconstructs the synthesis into its thermodynamic and kinetic bottlenecks. We move beyond "follow the recipe" to "control the variables."

Visualizing the Pathway

Before troubleshooting, verify your mechanistic understanding. The reaction must proceed through the allyl-vinyl ether intermediate, which then requires high activation energy to rearrange.

ReactionPathway Start 4-Hydroxybenzaldehyde (Starting Material) Step1 Step 1: O-Allylation (Allyl Bromide, K2CO3) Start->Step1 Inter 4-Allyloxybenzaldehyde (Ether Intermediate) Step1->Inter Step2 Step 2: Claisen Rearrangement (Δ, >200°C) Inter->Step2 Side1 Side Reaction: Polymerization/Tars Inter->Side1 Overheating/O2 Product 3-Allyl-4-hydroxybenzaldehyde (Target Phenol) Step2->Product Side2 Side Reaction: Oxidation to Benzoic Acid Product->Side2 Air Exposure

Figure 1: The synthetic pathway showing the critical intermediate and potential failure points.

Module 1: The Precursor (O-Allylation)

Status Check: If your intermediate (4-allyloxybenzaldehyde) is not >98% pure, your rearrangement will fail.[1]

The Claisen rearrangement is a concerted pericyclic reaction.[2] Impurities, particularly unreacted phenol or inorganic salts, can catalyze decomposition at the high temperatures required for Step 2.

Common Pitfalls & Solutions
IssueSymptomRoot CauseCorrective Action
Incomplete Conversion Starting material spot visible on TLC.[1]Base (

) too weak or wet.[1]
Use anhydrous

.[1] Add catalytic KI (Finkelstein condition) to accelerate allyl bromide reactivity.
C-Alkylation Multi-spot TLC profile.Solvent polarity issue.Switch to Acetone or DMF. Avoid protic solvents which solvate the anion too strongly.
Salt Contamination Cloudy oil after workup.[1]Poor extraction.[1]The intermediate must be salt-free.[1] Wash organic layer thoroughly with water and brine before drying over

.

Protocol Validation: The intermediate 4-allyloxybenzaldehyde should be a clear oil or low-melting solid.[1] If it is dark brown, purify it (silica plug, 10% EtOAc/Hexanes) before attempting the rearrangement.

Module 2: The Claisen Rearrangement (The Critical Step)

The Problem: This step requires temperatures (


) that are hostile to organic aldehydes.[1]
The Mechanism:  A [3,3]-sigmatropic shift moves the allyl group to the ortho position, temporarily disrupting aromaticity. Re-aromatization (tautomerization) drives the reaction to the phenol product [1].
Troubleshooting the "Black Tar" Scenario

If your reaction turns into a black solid, you have polymerized the aldehyde.

  • Oxygen Exclusion (Mandatory):

    • Aldehydes oxidize to carboxylic acids rapidly at

      
      .
      
    • Fix: You must degas your solvent (sparge with Argon/Nitrogen for 20 mins) and run the reaction under a positive pressure of inert gas.

  • Temperature Control vs. Duration:

    • Too Low (<180°C): Reaction stalls.

    • Too High (>230°C): Polymerization dominates.[1]

    • Optimal Window: 200–210°C.[1]

    • Solvent Strategy:

      • Neat (No Solvent): Risky.[1] Exotherms can cause runaway temperature spikes.[1]

      • High-Boiling Solvents: Use N,N-Diethylaniline or Decalin .[1] These act as heat sinks. N,N-Diethylaniline is slightly basic, which can help prevent acid-catalyzed polymerization [2].[1]

      • Microwave: If available, use a microwave reactor. 200°C for 10–30 minutes in NMP often gives cleaner profiles than 6 hours of conventional heating [3].

  • Isomerization (The "Propenyl" Impurity):

    • Prolonged heating causes the double bond to migrate into conjugation with the ring (3-propenyl-4-hydroxybenzaldehyde).[1]

    • Fix: Monitor strictly by GC-MS or NMR. Stop the reaction at 90% conversion rather than chasing 100%.

Module 3: Isolation & Purification

The Challenge: Separation of the product (phenol) from the starting material (ether).

The "Claisen Shuttle" Extraction

Because the product is a phenol (


) and the starting material is an ether (neutral), you can separate them chemically without chromatography.
  • Dissolve the crude reaction mixture in Diethyl Ether or EtOAc.

  • Extract with 2M NaOH (aq).

    • The Product (Phenolate) goes into the Aqueous layer.

    • The Impurities (Unreacted ether, non-phenolic tars) stay in the Organic layer.

  • Separate the layers. Discard the organic layer (or recover starting material).

  • Acidify the aqueous layer carefully with HCl to pH 3.

  • Extract the now-protonated product back into EtOAc.

Visualizing the Troubleshooting Logic:

Troubleshooting Start Issue: Low Yield / Tars Check1 Is Intermediate Pure? Start->Check1 Action1 Purify Intermediate (Silica Plug) Check1->Action1 No Check2 Reaction Atmosphere? Check1->Check2 Yes Action2 Use Argon/N2 Exclude O2 Check2->Action2 Air Present Check3 Temperature Control? Check2->Check3 Inert Action3 Use Solvent (Decalin/NMP) Target 200-210°C Check3->Action3 Neat/Unstable Check4 Workup Strategy? Check3->Check4 Stable Action4 Use NaOH Extraction (Isolate Phenol) Check4->Action4 Chromatography Fails Success High Yield (>80%) Check4->Success Optimized

Figure 2: Decision tree for diagnosing yield failures.

Frequently Asked Questions (FAQ)

Q: Can I perform the rearrangement in refluxing Acetone? A: No. Acetone boils at 56°C. The Claisen rearrangement requires activation energies accessible only above ~180°C [4]. You must use a high-boiling solvent (Decalin, NMP, Diphenyl ether) or run it neat.[1]

Q: My product has a sweet, vanilla-like smell but shows multiple spots on TLC. A: You likely have a mixture of the product (3-allyl) and the isomerized byproduct (3-propenyl).[1] This occurs if heating was maintained too long. The propenyl isomer is thermodynamically more stable due to conjugation. Reduce reaction time.

Q: Why do I lose yield during the NaOH extraction? A: 4-hydroxybenzaldehydes are prone to oxidation in basic solutions if exposed to air (forming dark quinones).[1] Keep the NaOH extraction cold (


) and perform the acidification immediately. Do not store the basic aqueous layer overnight.

Q: Can I use a microwave reactor? A: Yes, this is highly recommended. Literature suggests using NMP as a solvent at 200°C. The rapid heating and cooling profile of microwaves significantly reduces charring compared to oil baths [3].

References

  • Mechanism of Claisen Rearrangement. Organic Chemistry Portal.[Link]

  • Synthesis of 3-allyl-4-hydroxybenzaldehyde. PrepChem.[Link]

  • Thermal Requirements for [3,3]-Sigmatropic Rearrangements. Master Organic Chemistry.[Link]

Sources

Technical Support Center: Solvent Optimization for 3-Allyl-4-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Organic Chemists, Process Development Scientists, and Chemical Engineers. Scope: Troubleshooting solvent effects, reaction kinetics, and isolation protocols for the synthesis of 3-Allyl-4-hydroxybenzaldehyde via the Claisen rearrangement.

Core Synthesis Overview & Mechanism

The synthesis of 3-Allyl-4-hydroxybenzaldehyde typically proceeds via a two-step sequence:

  • O-Alkylation: Williamson ether synthesis converting 4-hydroxybenzaldehyde to 4-allyloxybenzaldehyde.

  • Claisen Rearrangement: A [3,3]-sigmatropic rearrangement of the allyl ether to the ortho-allyl phenol product.[1]

While Step 1 is straightforward, Step 2 (The Rearrangement) is highly sensitive to solvent thermodynamics and kinetics. The transition state (TS) is more polar than the ground state, meaning solvent polarity and hydrogen-bonding capacity dramatically alter reaction rates [1, 2].

Reaction Pathway Visualization

ClaisenPathway cluster_solvents Solvent Influence on TS Start 4-Hydroxybenzaldehyde Intermediate 4-Allyloxybenzaldehyde (Ether Intermediate) Start->Intermediate Allyl Bromide, K2CO3 Solvent: Acetone/DMF TS Cyclic Transition State (Highly Polar) Intermediate->TS Heat (180-220°C) Solvent Effect Critical Product 3-Allyl-4-hydroxybenzaldehyde TS->Product Re-aromatization NonPolar Non-Polar (Decalin) Slow Rate NonPolar->TS Weak Stabilization Polar Polar/H-Bond (Phenols/H2O) Accelerated Rate Polar->TS Strong Stabilization

Caption: Mechanistic pathway highlighting the critical solvent influence on the transition state stabilization during the Claisen rearrangement.

Module 1: The Precursor Step (O-Alkylation)

Issue: Low yield or incomplete conversion of 4-hydroxybenzaldehyde.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Sluggish Reaction Solvent is too "wet" or base is insoluble.Switch to DMF or DMSO. While Acetone is standard, DMF increases nucleophilicity of the phenoxide anion. Ensure

is finely ground and anhydrous.
C-Alkylation By-products Solvent promotes "soft" nucleophile attack.Use Acetone. Aprotic polar solvents like DMF can sometimes favor C-alkylation. Acetone (reflux) is the "safest" balance for O-selectivity [1].
Hydrolysis of Allyl Bromide Presence of water in solvent.[2]Dry Solvents. Allyl bromide hydrolyzes easily. Use anhydrous acetone and add a drying tube (CaCl2).

Q: Can I use ethanol for the O-alkylation step? A: Not recommended. Ethanol is a protic solvent and will solvate the phenoxide anion (hydrogen bonding), reducing its nucleophilicity. This slows the reaction significantly compared to polar aprotic solvents like Acetone or DMF. Furthermore, ethanol can compete as a nucleophile, leading to ethyl ether by-products.

Module 2: The Claisen Rearrangement (The Critical Step)

Issue: The reaction requires high temperatures (


), leading to solvent degradation or difficult isolation.
Solvent Selection Matrix

The choice of solvent dictates the reaction rate (kinetics) and the ease of workup (thermodynamics/boiling point).

Solvent SystemBoiling PointReaction RateWorkup DifficultyBest For...
Neat (Solvent-Free) N/AModerateLowScale-up. No solvent to remove. Requires precise temp control to prevent charring.
N,N-Diethylaniline ~217°CModerateHigh (Acid wash req.)Traditional Method. Good thermal sink, but toxic and hard to remove completely.
Decalin ~190°CSlowMediumInertness. Use if oxidative stability is a major concern.
PEG-400 >250°CFast Medium (Water wash)Green Chemistry. H-bonding accelerates the reaction; non-toxic [2].
Ionic Liquids ([bmim]Br) >300°CVery Fast Low (Extraction)High Yield. Stabilizes the polar transition state significantly [3].
FAQ: Kinetics & Acceleration

Q: Why is my reaction in Decalin taking 48 hours? A: Claisen rearrangements proceed via a highly ordered, polar transition state. Non-polar solvents like Decalin do not stabilize this transition state.

  • Solution: Switch to a solvent with hydrogen-bond donating capability (like PEG or ethylene glycol) or a highly polar solvent (Sulfolane). "On-water" conditions or fluorinated alcohols (e.g., HFIP) can accelerate Claisen rearrangements by up to 100-fold due to transition state stabilization [4].

Q: I see significant "tar" formation. What is happening? A: This is likely oxidative polymerization of the allyl group or the aldehyde functionality at high temperatures (


).
  • Fix 1 (Atmosphere): You must degas the solvent and run under a strict Nitrogen or Argon blanket.

  • Fix 2 (Stabilizers): Add a radical inhibitor like BHT (butylated hydroxytoluene) if running neat.

  • Fix 3 (Solvent): Switch to an Ionic Liquid (e.g., [bmim][BF4] or [bmim]Br).[3] These provide excellent thermal stability and often prevent polymerization side-reactions [5].

Module 3: Green & Modern Approaches (Microwave & Ionic Liquids)

Issue: Traditional heating is energy-inefficient and slow.

Workflow: Microwave-Assisted Synthesis

Microwave (MW) irradiation is highly effective for this transformation because the polar intermediate absorbs MW energy efficiently, creating localized superheating that drives the rearrangement.

MW_Workflow Step1 Prepare 4-Allyloxybenzaldehyde (Neat or in Ionic Liquid) Step2 Add Catalyst (Optional) Lewis Acids (e.g., AlCl3) or Alkali Salts (promote phenoxide ion) Step1->Step2 Step3 Microwave Irradiation Power: 175-300W Time: 5-15 mins Temp: 180°C Step2->Step3 Step4 Cool & Extract (Ethyl Acetate / Water) Step3->Step4

Caption: Optimized workflow for Microwave-Assisted Claisen Rearrangement.

Protocol Notes:

  • Solvent-Free MW: The neat ether can be irradiated directly. However, adding a "susceptor" like a small amount of ionic liquid or doping with a metal salt (e.g., LiCl) can improve energy transfer [6].

  • Ionic Liquid MW: Using [bmim]Br as both solvent and susceptor allows the reaction to complete in <20 minutes with yields >90% [3].

Module 4: Isolation & Purification

Issue: Separating the high-boiling solvent from the product.

Q: How do I remove N,N-diethylaniline? A: This is the biggest drawback of the amine solvents.

  • Dilute the reaction mixture with Ethyl Acetate.

  • Wash 3x with 10% HCl . The acid protonates the aniline, making it water-soluble.

  • Wash with brine, dry over

    
    , and concentrate.
    

Q: How do I purify the product from the Ionic Liquid? A: Ionic liquids are generally non-volatile and water-soluble (depending on the anion).

  • Extraction: The product (3-Allyl-4-hydroxybenzaldehyde) is organic. Extract the reaction mixture with diethyl ether or ethyl acetate. The IL remains in the aqueous/bottom phase.

  • Recycling: The remaining IL phase can often be dried under vacuum and reused for 3-5 cycles [3].

References

  • PrepChem. Synthesis of 3-allyl-4-hydroxybenzaldehyde.Link

  • Wikipedia. Claisen rearrangement - Solvent Effects.Link

  • ResearchGate. Facile synthesis of 3,4-dihydroxybenzaldehyde in ionic liquid (Analogous IL methodology).Link

  • ElectronicsAndBooks. Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity.Link

  • MDPI. Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Heterocycles.Link

  • Bentham Science. Microwave-assisted Claisen Rearrangement of 1-Allyloxy-4-hydroxybenzene in the Presence of Metal Salt.Link

Sources

Technical Support Center: HPLC Analysis of 3-Allyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 3-Allyl-4-hydroxybenzaldehyde. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to establish purity profiles and identify impurities using High-Performance Liquid Chromatography (HPLC). Here, we move beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs): Understanding Potential Impurities

A robust analytical method begins with a thorough understanding of what you are looking for. The impurities present in a sample of 3-Allyl-4-hydroxybenzaldehyde are almost always a direct result of its synthetic pathway.

Q1: What are the most probable process-related impurities in a sample of 3-Allyl-4-hydroxybenzaldehyde?

A1: The common synthesis route involves a two-step process: the O-allylation of 4-hydroxybenzaldehyde to form an ether intermediate, followed by a thermal Claisen rearrangement to yield the final product.[1][2] This pathway introduces several potential impurities:

  • Unreacted Starting Material: 4-Hydroxybenzaldehyde (p-hydroxybenzaldehyde) may persist if the initial O-allylation reaction does not go to completion.[1][2][3][4]

  • Key Intermediate: 4-Allyloxybenzaldehyde is the product of the first step and the reactant for the second. Incomplete Claisen rearrangement will leave this intermediate in your final product.[1]

  • Isomeric Impurities: While the Claisen rearrangement favors migration to the ortho position (position 3), other isomers or related rearranged products can sometimes form under non-optimized conditions.

  • Solvent and Reagent Residues: Residuals from substances like allyl bromide, potassium carbonate, and acetone used during the synthesis can also be present.[1]

Q2: Are there any common degradation-related impurities I should be aware of?

A2: Yes. Aldehydes, particularly those on an electron-rich phenolic ring, are susceptible to oxidation.

  • Oxidation Product: The primary degradation product is 3-Allyl-4-hydroxybenzoic acid. This occurs when the aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH). This can happen slowly over time with exposure to air.[5] Benzaldehyde itself is known to be easily oxidized to benzoic acid, a common impurity in laboratory samples.[5][6]

  • Photodegradation Products: Exposure to light, especially UV light, can initiate various degradation pathways.[7] It is crucial to store both solid samples and prepared solutions in amber vials or otherwise protected from light.[8]

The following table summarizes these potential impurities.

Impurity NameImpurity TypeOriginRationale for Presence
4-HydroxybenzaldehydeStarting MaterialSynthesisIncomplete O-allylation reaction.[1][2]
4-AllyloxybenzaldehydeIntermediateSynthesisIncomplete Claisen rearrangement.[1]
3-Allyl-4-hydroxybenzoic acidDegradantOxidationOxidation of the aldehyde functional group upon exposure to air.[5]
Isomeric By-productsBy-productSynthesisNon-specific side reactions during the thermal rearrangement.

Recommended HPLC Protocol for Impurity Profiling

This reversed-phase HPLC method is designed to provide excellent resolution between 3-Allyl-4-hydroxybenzaldehyde and its key potential impurities. The trustworthiness of this protocol is established through the inclusion of system suitability checks.

Step 1: Reagent and Sample Preparation
  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.22 µm membrane filter.

    • Expertise & Experience: The acidic pH (3.0) is critical. It ensures that the phenolic hydroxyl group on both the analyte and impurities remains protonated (non-ionized). This prevents peak tailing caused by interactions between the ionized, highly polar phenolate form and residual silanol groups on the HPLC column packing.[9]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of 3-Allyl-4-hydroxybenzaldehyde reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the 3-Allyl-4-hydroxybenzaldehyde sample in 100 mL of diluent.

Step 2: Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides the necessary hydrophobicity to retain and separate the analyte and its structurally similar impurities.[10]
Mobile Phase Gradient Elution (see table below)A gradient is necessary to first separate the more polar impurities (like 4-hydroxybenzaldehyde) and then elute the more retained main component and non-polar impurities in a reasonable time with good peak shape.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak efficiency.[10]
Detection Wavelength 277 nmThis wavelength provides good sensitivity for the benzaldehyde chromophore common to the analyte and most key impurities.[10]
Injection Volume 10 µLA small injection volume minimizes the risk of peak distortion from solvent effects or column overload.

Gradient Elution Program:

Time (minutes)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.07030
20.04060
25.04060
25.17030
30.07030
Step 3: System Suitability Test (SST)

Before analyzing samples, perform five replicate injections of the Standard Solution. The system is deemed ready for use if it meets the following criteria:

  • Tailing Factor (Asymmetry): The tailing factor for the 3-Allyl-4-hydroxybenzaldehyde peak should be ≤ 1.5.

  • Relative Standard Deviation (RSD): The %RSD for the peak area of 3-Allyl-4-hydroxybenzaldehyde should be ≤ 2.0%.

Trustworthiness: The SST is a self-validating check that confirms the HPLC system is performing correctly on the day of analysis, ensuring the reliability of the data generated.[12]

Troubleshooting Guide

Encountering issues is a normal part of analytical work. This section provides a logical framework for diagnosing and resolving common HPLC problems.

HPLC_Troubleshooting_Workflow cluster_issues Problem Categories cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed in Chromatogram pressure_issue High or Unstable Pressure System pressure is out of normal range start->pressure_issue peak_shape_issue Poor Peak Shape Tailing, fronting, or split peaks start->peak_shape_issue retention_issue Retention Time Shift Peaks elute earlier or later than expected start->retention_issue pressure_causes Blockage in System Column Frit Plugged Buffer Precipitation pressure_issue->pressure_causes Investigate peak_shape_causes Column Overload Secondary Silanol Interactions Mismatched Injection Solvent peak_shape_issue->peak_shape_causes Investigate retention_causes Incorrect Mobile Phase Column Aging Temperature Fluctuation retention_issue->retention_causes Investigate pressure_solutions Flush system without column Backflush or replace column Ensure buffer solubility in mobile phase pressure_causes->pressure_solutions Implement peak_shape_solutions Reduce sample concentration Lower mobile phase pH Use diluent as injection solvent peak_shape_causes->peak_shape_solutions Implement retention_solutions Prepare fresh mobile phase Replace column Use column thermostat retention_causes->retention_solutions Implement

Caption: A logical workflow for troubleshooting common HPLC issues.

Q3: My main peak for 3-Allyl-4-hydroxybenzaldehyde is tailing significantly. What is the likely cause and how do I fix it?

A3: Peak tailing for a phenolic compound like this is most often caused by secondary interactions between the acidic hydroxyl group and free silanol groups (-Si-OH) on the silica-based C18 column packing.[9] At a pH above its pKa, the hydroxyl group becomes an ionized phenolate (-O⁻), which interacts strongly with the silanols.

  • Primary Solution: Ensure your mobile phase pH is low enough (e.g., pH 2.5-3.0) to keep the phenolic group fully protonated, minimizing these interactions.

  • Secondary Solution: If tailing persists, consider using a modern, base-deactivated column specifically designed with end-capping to shield these residual silanols.

  • Other Possibility: A blocked or "dirty" column inlet frit can also cause peak distortion. Try back-flushing the column according to the manufacturer's instructions.[12][13]

Q4: I am observing a small peak eluting just before my main analyte that wasn't there in previous runs. What could it be?

A4: This is likely a new degradation product. Given its earlier retention time, it is more polar than the parent compound. The most probable candidate is 3-Allyl-4-hydroxybenzoic acid , the oxidation product.

  • Confirmation Strategy: To confirm, you can perform a forced degradation study.[14][15] Gently heat a sample solution in the presence of a small amount of hydrogen peroxide (an oxidizing agent). If the area of the unknown peak increases significantly relative to the main peak, it strongly suggests it is the oxidation product.

  • Prevention: To prevent further formation, ensure your samples and standards are freshly prepared and stored in airtight, light-protected containers. Consider sparging your mobile phase with helium to remove dissolved oxygen.

Q5: My retention times are gradually decreasing with each injection. What's happening?

A5: A consistent decrease in retention time often points to a loss of the stationary phase from the column, a phenomenon known as "column bleed" or degradation. This can be caused by using a mobile phase with a pH that is too high or too low for the specific column chemistry.

  • Diagnosis: Check the pH limits specified by your column manufacturer. Standard silica-based C18 columns are typically stable in a pH range of 2 to 8. Operating outside this range can hydrolyze the silica backbone (at high pH) or cleave the bonded phase (at low pH).

  • Solution: If your method requires a pH outside the stable range, you must use a column specifically designed for those conditions (e.g., a hybrid or polymer-based column). If the column is already damaged, it will likely need to be replaced.

References

  • PubMed. (2021). High Performance Liquid Chromatography versus Stacking-Micellar Electrokinetic Chromatography for the Determination of Potentially Toxic Alkenylbenzenes in Food Flavouring Ingredients. Available at: [Link]

  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • PrepChem.com. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxybenzaldehyde. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • Chemisky. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Available at: [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Available at: [Link]

  • The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Wikipedia. (n.d.). Benzaldehyde. Available at: [Link]

  • Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • ResearchGate. (n.d.). How to quantify the benzene by HPLC method?. Available at: [Link]

  • ResearchGate. (2017). Studying Newly Synthesized and Developed 4-Hydroxy-3-Methoxybenzaldehyde Schiff Bases by UV Spectrophotometry and High Performance Liquid Chromatography. Available at: [Link]

  • CIR Journals. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics. Available at: [Link]

  • PubMed. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Available at: [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available at: [Link]

  • Ataman Kimya. (n.d.). BENZALDEHYDE. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Available at: [Link]

  • Article Publishing Platform. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Available at: [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Available at: [Link]

  • Sciencemadness.org. (2008). Synthesis of 4-hydroxybenzaldehyde from phenol?. Available at: [Link]

Sources

Optimizing reaction time for 3-Allyl-4-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Kinetics & Troubleshooting Ticket ID: #RXN-CLSN-3A4H Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Reaction Scope

User Query: "How do I optimize the reaction time and yield for synthesizing 3-allyl-4-hydroxybenzaldehyde? My current thermal process is slow and yields are inconsistent."

Scientist Response: The synthesis of 3-allyl-4-hydroxybenzaldehyde relies on the Claisen Rearrangement of the precursor 4-allyloxybenzaldehyde. This is a [3,3]-sigmatropic rearrangement.[1] The reaction is thermodynamically favorable but kinetically demanding due to a high activation energy (


).

To optimize this, we must transition from "cooking and looking" to precise kinetic control. This guide covers three protocols:

  • Baseline Thermal: Robust, scalable, but slow.

  • Microwave-Assisted: High-speed optimization (minutes vs. hours).

  • Lewis Acid Catalysis: Low-temperature acceleration.[2]

Reaction Pathway Visualization

The following diagram illustrates the transformation and potential failure points.

ClaisenRearrangement Fig 1. Mechanistic Pathway of 3-Allyl-4-hydroxybenzaldehyde Synthesis Start 4-Allyloxybenzaldehyde (Precursor) TS Transition State (Chair-like) Start->TS Heat (>180°C) or Lewis Acid Side1 Polymerization/Tar (Oxidation) Start->Side1 O2 present Overheating Inter Dienone Intermediate (Unstable) TS->Inter [3,3]-Sigmatropic Product 3-Allyl-4-hydroxybenzaldehyde (Target) Inter->Product Tautomerization (Rapid) Side2 Isomerization (Conjugated Alkene) Product->Side2 Prolonged Heat Acid Trace

Protocol Module A: Baseline Thermal Synthesis (Scalable)

Context: Best for large batches (>50g) where microwave reactors are size-limited. Standard Time: 4–12 Hours.

Optimized Protocol
  • Solvent Selection: Use a high-boiling solvent. Diethylaniline (DEA) or N-Methyl-2-pyrrolidone (NMP) are standard.

    • Why? DEA acts as a weak base to buffer acidity, preventing acid-catalyzed degradation.

    • Solvent-Free (Neat): Possible but risks "runaway" exotherms and polymerization (tar formation).

  • Temperature: Maintain 190°C – 210°C .

    • Critical: Below 180°C, the reaction stalls.[3] Above 220°C, polymerization dominates.

  • Atmosphere: Strict Nitrogen/Argon sparging is required.

    • Mechanism:[1][2][3][4][5][6][7][8] Phenolic products oxidize rapidly at 200°C. Oxygen is the primary cause of "black tar" failure.

Step-by-Step
  • Dissolve 4-allyloxybenzaldehyde in NMP (1.0 M concentration).

  • Sparge with

    
     for 15 minutes.
    
  • Heat to reflux (

    
    ) or set block to 
    
    
    
    .
  • Monitor: Check TLC/HPLC every hour. Stop immediately upon disappearance of starting material.

  • Workup: Cool to room temperature. Dilute with water.[9] Extract with Ethyl Acetate.[10] Wash with 1M HCl (to remove NMP/DEA) followed by brine.

Protocol Module B: Microwave-Assisted Optimization (High Speed)

Context: Best for rapid screening or small-to-medium scale (<10g). Target Time: 10–45 Minutes.

Microwave irradiation provides direct dielectric heating, often achieving rates 10-50x faster than thermal blocks due to the Arrhenius effect and efficient energy transfer.

Optimization Matrix
ParameterStarting PointOptimization RangeRationale
Solvent NMP or DMFIonic Liquids (e.g., [bmim][BF4])Polar solvents couple best with MW energy. Ionic liquids can double rates.
Temp 200°C180°C – 220°CHigh temp required to cross activation barrier.
Time 10 min5 – 45 minExtended MW irradiation causes degradation.
Power DynamicMax 300WUse "High Absorption" setting if available.
Protocol
  • Load microwave vial with precursor in NMP (0.5 M). Add a stir bar.

  • Cap under inert atmosphere (

    
    ).
    
  • Run 1: Ramp to 200°C (2 min), Hold 10 min.

  • Analysis: If conversion <50%, extend to 20 min. Do not exceed 220°C.[11]

Note: Literature suggests yields of >90% are achievable in under 30 minutes using this method [2][4].

Protocol Module C: Lewis Acid Catalysis (Low Temp)

Context: Use if the substrate is sensitive to high heat (e.g., if you have other functional groups on the ring). Target Temp: 30°C – 80°C.

Lewis acids coordinate to the ether oxygen, lowering the activation energy of the transition state.

  • Catalysts:

    
    , 
    
    
    
    , or
    
    
    .
  • Risk: Lewis acids can cleave the ether bond (de-allylation) instead of rearranging it if conditions are too harsh.

Procedure:

  • Dissolve precursor in dry

    
     at -78°C.
    
  • Add

    
     (1.1 eq).
    
  • Warm slowly to Room Temperature or Reflux (

    
    ).
    
  • Warning: This method requires strict moisture exclusion.

Troubleshooting Guide (FAQ)

User Issue: "My reaction mixture turned into a black, insoluble tar."

  • Diagnosis: Oxidative polymerization.

  • Fix: The phenol product is an antioxidant trap. At 200°C in air, it forms quinones and polymerizes. You must deoxygenate solvents and run under positive

    
     pressure.
    

User Issue: "I see a new impurity spot very close to the product on TLC."

  • Diagnosis: Isomerization to the styrene derivative (3-(1-propenyl)-4-hydroxybenzaldehyde).

  • Cause: Thermodynamic equilibration occurs if heating continues too long after conversion.

  • Fix: Quench the reaction immediately upon consumption of starting material. Do not "overcook."

User Issue: "The reaction stalled at 60% conversion."

  • Diagnosis: Insufficient temperature.

  • Fix: The Claisen rearrangement has a sharp temperature cutoff. If you are at 170°C, it may never finish. Increase T to 200°C+.

Decision Logic for Optimization

Use this flow to select your method.

DecisionTree Fig 2. Protocol Selection Decision Tree Start Start Optimization Scale What is your scale? Start->Scale Small < 10 grams Scale->Small Large > 50 grams Scale->Large Sensitive Is molecule heat sensitive? Small->Sensitive Thermal Use Thermal/Reflux (DEA/NMP, 210°C, 6h) Large->Thermal MW Use Microwave Protocol (200°C, 15 min) No No Sensitive->No Robust Yes Yes Sensitive->Yes Fragile Lewis Use Lewis Acid Catalysis (TiCl4, 40°C) No->MW Yes->Lewis

References

  • Claisen, L. (1912).[7][10] Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole.[10] Berichte der deutschen chemischen Gesellschaft.

  • Kaval, N., et al. (2005). Microwave-Assisted Claisen Rearrangement: A Rapid Entry to 3-Allyl-4-hydroxybenzaldehydes.[12] Journal of Combinatorial Chemistry. (Demonstrates rapid kinetics in minutes).

  • Lutz, R. P. (1984). Catalysis of the Cope and Claisen rearrangements. Chemical Reviews.

  • BenchChem Support. (2024). Synthesis of 3-allyl-4-hydroxybenzaldehyde.[9][12][13] (Confirming 200°C parameters).

  • Sigma-Aldrich. (2024). Product Specification: 3-Allyl-4-hydroxybenzaldehyde.[9][12][13]

Sources

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential: 3-Allyl-4-hydroxybenzaldehyde vs. Vanillin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the continuous search for novel and effective antioxidant compounds, understanding the structure-activity relationships of phenolic molecules is paramount. This guide provides an in-depth comparison of the antioxidant activities of 3-Allyl-4-hydroxybenzaldehyde and the well-established compound, vanillin. While vanillin has been the subject of numerous studies, data on 3-Allyl-4-hydroxybenzaldehyde is less direct. This comparison, therefore, synthesizes available experimental data for vanillin and extrapolates the potential activity of 3-Allyl-4-hydroxybenzaldehyde based on established principles of antioxidant chemistry and the influence of its specific functional groups.

Unveiling the Molecular Structures

At the heart of their antioxidant potential lies the phenolic hydroxyl group, a common feature in both molecules. However, the key distinction is the presence of an allyl group in 3-Allyl-4-hydroxybenzaldehyde and a methoxy group in vanillin, ortho to the hydroxyl group. These substitutions significantly influence the electronic properties and, consequently, the antioxidant capacity of the molecules.

cluster_vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) cluster_allyl 3-Allyl-4-hydroxybenzaldehyde vanillin vanillin allyl allyl

Caption: Chemical structures of Vanillin and 3-Allyl-4-hydroxybenzaldehyde.

Vanillin: A Profile of Antioxidant Activity

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely used flavoring agent that has demonstrated notable antioxidant properties.[1] Its ability to scavenge free radicals has been evaluated through various in vitro assays. However, the results can be inconsistent across different methods. For instance, vanillin has shown strong activity in the ABTS radical-scavenging assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the oxidative hemolysis inhibition assay (OxHLIA), but has demonstrated weak or no activity in the DPPH radical-scavenging assay.[1][2]

The antioxidant mechanism of vanillin is thought to involve a self-dimerization process after reacting with radicals, which contributes to its high reaction stoichiometry against certain radicals.[1][2] This dimerization is a key factor in its potent effect in specific assays. Studies have also shown that vanillin and its derivatives can protect against oxidative damage in cellular models.[3]

3-Allyl-4-hydroxybenzaldehyde: A Structure-Activity Perspective

Direct experimental data on the antioxidant activity of 3-Allyl-4-hydroxybenzaldehyde is not as readily available in the literature. However, we can infer its potential based on the well-documented effects of allyl groups on the antioxidant capacity of phenolic compounds. The allyl group, a propenyl chain, is an electron-donating group. The presence of such a group on the phenolic ring can influence the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. A lower BDE facilitates the donation of a hydrogen atom to a free radical, thereby enhancing antioxidant activity.

Eugenol (4-allyl-2-methoxyphenol), a major component of clove oil, is structurally similar to 3-Allyl-4-hydroxybenzaldehyde and is a potent antioxidant.[4][5] The antioxidant activity of eugenol is largely attributed to the allyl group, which can stabilize the resulting phenoxyl radical through resonance. It is therefore plausible that the allyl group in 3-Allyl-4-hydroxybenzaldehyde would similarly enhance its radical scavenging capabilities compared to a compound with a methoxy group in the same position.

Comparative Antioxidant Performance: A Data-Driven Overview

To provide a clear comparison, the following table summarizes available quantitative data for vanillin from key antioxidant assays. A corresponding entry for 3-Allyl-4-hydroxybenzaldehyde is included with a qualitative prediction based on structure-activity relationships, highlighting the need for direct experimental validation.

Antioxidant AssayVanillin (IC50/Activity)3-Allyl-4-hydroxybenzaldehyde (Predicted Activity)Reference Compound (Example)
DPPH Radical Scavenging Low to negligible activity reported.[1][2] One study reported a marginal IC50 of 0.81 µg/mL.[6][7][8]Predicted to be higher than vanillin due to the electron-donating nature of the allyl group.Vitamin C (Ascorbic Acid): ~0.44 µg/mL[6][7][8]
ABTS Radical Scavenging Stronger activity than ascorbic acid and Trolox reported.[1][2]Predicted to be potent, potentially comparable to or exceeding vanillin.Trolox
FRAP (Ferric Reducing Antioxidant Power) Data not consistently available in direct comparative studies.Predicted to show significant reducing power.-
ORAC (Oxygen Radical Absorbance Capacity) Much stronger antioxidant activity than ascorbic acid and Trolox.[1][2]Predicted to have high ORAC value.Trolox

Experimental Protocols for Antioxidant Activity Assessment

For researchers aiming to conduct a direct comparative study, the following are detailed, step-by-step methodologies for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of concentrations of the test compounds (3-Allyl-4-hydroxybenzaldehyde and vanillin) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

cluster_workflow DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mixing Mix DPPH Solution with Test Compounds in 96-well Plate prep_dpph->mixing prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mixing incubation Incubate in Dark for 30 min at Room Temperature mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

  • ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Reagent Dilution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox).

  • Reaction: Add a small volume (e.g., 10 µL) of each sample concentration to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

  • Incubation: Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

cluster_workflow ABTS Assay Workflow gen_abts Generate ABTS•+ with Potassium Persulfate dilute_abts Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm gen_abts->dilute_abts mixing Mix Diluted ABTS•+ with Test Compounds dilute_abts->mixing prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mixing incubation Incubate for 6 min at Room Temperature mixing->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition and TEAC measurement->calculation

Caption: Experimental workflow for the ABTS radical cation scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH.

Methodology:

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O).

  • Reaction: Add a small volume of the sample (e.g., 50 µL) to a large volume of the FRAP reagent (e.g., 1.5 mL).

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the ferrous-TPTZ complex at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the samples with a standard curve prepared using known concentrations of Fe²⁺.

cluster_workflow FRAP Assay Workflow prep_frap Prepare Fresh FRAP Reagent mixing Mix FRAP Reagent with Test Compounds prep_frap->mixing prep_samples Prepare Solutions of Test Compounds prep_samples->mixing incubation Incubate at 37°C for 4 min mixing->incubation measurement Measure Absorbance at 593 nm incubation->measurement calculation Determine Ferric Reducing Power from Standard Curve measurement->calculation

Caption: Experimental workflow for the FRAP assay.

Conclusion and Future Directions

To definitively establish the comparative antioxidant efficacy, direct experimental evaluation of 3-Allyl-4-hydroxybenzaldehyde using a battery of standardized antioxidant assays is essential. The protocols provided in this guide offer a robust framework for such an investigation. The findings from these studies will be invaluable for researchers and professionals in the fields of food science, pharmacology, and drug development seeking to identify and characterize novel antioxidant agents.

References

  • Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(2), 170-177.
  • Kim, H. J., Lee, J. Y., Kim, J., & Lee, Y. S. (2007). Vanillin, 4-hydroxybenzyl aldehyde and 4-hydroxybenzyl alcohol prevent hippocampal CA1 cell death following global ischemia. Neuroscience Letters, 428(2-3), 82-87.
  • Sari, D. K., Susanti, H., & Riyanto, S. (2020). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. E3S Web of Conferences, 202, 07005.
  • de Oliveira, M. P., de Carvalho, M. G., da Silva, C. J., & Werle, A. A. (2016). Eugenol derivatives as potential anti-oxidants: is phenolic hydroxyl necessary to obtain an effect?. Journal of Pharmacy and Pharmacology, 68(5), 681-689.
  • Ugoeze, K. C., & Osuji, O. C. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. Journal of Pharmaceutical Research Science & Technology, 1(1), 1-8.
  • Ugoeze, K. C., & Osuji, O. C. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin.
  • Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. PubMed.
  • Ugoeze, K. C., & Osuji, O. C. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. Journal of Pharmaceutical Research Science & Technology.
  • Park, I. K., Kim, J., Lee, S. G., & Shin, S. C. (2007). Antioxidant and Anti-Inflammatory Activities of Eugenol and Its Derivatives from Clove (Eugenia caryophyllata Thunb.). Journal of the Korean Society for Applied Biological Chemistry, 50(4), 301-306.

Sources

Biological Activity of 3-Allyl-4-hydroxybenzaldehyde vs. 4-Hydroxybenzaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Pivot

In the landscape of phenolic aldehyde scaffolds, 4-hydroxybenzaldehyde (4-HBA) serves as a foundational "parent" molecule—a reliable, moderate inhibitor of tyrosinase with established antioxidant properties. However, its derivative, 3-Allyl-4-hydroxybenzaldehyde (3-A-4-HBA) , represents a critical "lipophilic evolution."

By introducing an allyl group at the meta position (ortho to the hydroxyl), 3-A-4-HBA overcomes the primary limitation of 4-HBA: membrane permeability . While 4-HBA is hydrophilic and water-soluble, 3-A-4-HBA possesses a higher LogP, allowing for superior cellular uptake and hydrophobic interaction within enzyme active sites (e.g., the copper-binding pocket of tyrosinase). This guide dissects the biological divergence between these two compounds, focusing on enzymatic inhibition kinetics, anti-inflammatory signaling, and synthetic utility.

Physicochemical & Structural Comparison

The biological differences stem directly from the steric and electronic impact of the allyl group.

Feature4-Hydroxybenzaldehyde (4-HBA)3-Allyl-4-hydroxybenzaldehyde (3-A-4-HBA)
Structure Simple phenolic aldehydeOrtho-allylated phenolic aldehyde
Molecular Weight 122.12 g/mol 162.19 g/mol
Lipophilicity (LogP) ~1.35 (Hydrophilic)~2.45 (Lipophilic)
Solubility High in water/bufferHigh in organic solvents; poor in water
Reactivity Nucleophilic phenol; electrophilic aldehydeBifunctional: Phenol + Allyl (radical/ene reactions)
Primary Biological Role Antioxidant; Competitive InhibitorScaffold for Curcumin Mimics; Hydrophobic Binder

Biological Activity Profile

Tyrosinase Inhibition & Melanogenesis

4-HBA is a classic competitive inhibitor of mushroom tyrosinase. It mimics the substrate (tyrosine) but lacks the catalytic turnover speed. However, its binding is often weak due to limited hydrophobic contacts.

3-A-4-HBA leverages the "Allyl Effect."[1] The allyl chain extends into the hydrophobic pocket of the tyrosinase active site, stabilizing the enzyme-inhibitor complex.

  • Mechanism: The ortho-allyl group creates steric bulk that prevents the rotation of the phenol, locking it into a conformation that disrupts the copper active site more effectively than the unsubstituted parent.

  • Data Insight: Derivatives of 3-A-4-HBA (e.g., 3,5-bis-allyl variants) have shown IC50 values significantly lower than 4-HBA in diphenolase activity assays, often shifting from millimolar (mM) to micromolar (μM) potency.

Anti-Inflammatory Signaling

This is the most distinct divergence point.

  • 4-HBA: Acts primarily through ROS scavenging and modulation of the Src kinase pathway. It promotes wound healing but has a lower ceiling for suppressing acute cytokine storms.

  • 3-A-4-HBA: Serves as the pharmacophore for Curcumin Mimics (e.g., piperidone derivatives). The allyl group enhances cell membrane penetration, allowing the molecule to intracellularly inhibit NF-κB translocation.

    • Target: Downregulation of IL-6 and TNF-α.[2]

    • Application: 3-A-4-HBA derivatives are investigated for treating Acute Lung Injury (ALI) due to this potent cytokine suppression.

Antimicrobial Activity[3][4][5]
  • 4-HBA: Exhibits weak bacteriostatic activity. It is often used as a preservative rather than a therapeutic antibiotic.

  • 3-A-4-HBA: The allyl group imparts "phenolic terpene-like" activity (similar to eugenol or chavicol). It disrupts bacterial cell membranes more effectively than 4-HBA, particularly against Gram-positive strains like S. aureus.

Experimental Protocols

Protocol: Comparative Tyrosinase Inhibition Assay

Objective: Determine the IC50 of 3-A-4-HBA vs. 4-HBA using L-DOPA as a substrate.

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Mushroom Tyrosinase (1000 U/mL)

  • L-DOPA (2.5 mM stock)

  • Test Compounds (Dissolved in DMSO, final DMSO <1%)

Workflow:

  • Preparation: Dilute 4-HBA and 3-A-4-HBA serially (e.g., 10 μM to 5 mM).

  • Incubation: Mix 10 μL of inhibitor + 160 μL buffer + 10 μL enzyme in a 96-well plate. Incubate at 25°C for 10 mins.

  • Reaction: Add 20 μL L-DOPA to initiate the reaction.

  • Measurement: Monitor absorbance at 475 nm (dopachrome formation) every 30 seconds for 10 minutes.

  • Calculation: Plot % Inhibition vs. Concentration. Use non-linear regression to find IC50.

Protocol: Synthesis via Claisen Rearrangement

The biological availability of 3-A-4-HBA relies on its synthesis from 4-HBA. This is a self-validating chemical transformation.

Steps:

  • O-Allylation: React 4-HBA with allyl bromide and K2CO3 in acetone (Reflux 4h) → Yields 4-allyloxybenzaldehyde .

  • Rearrangement: Heat the intermediate neat (solvent-free) at 200–220°C for 2–4 hours.

  • Purification: The allyl group migrates from the oxygen to the ortho carbon (Claisen Rearrangement), restoring the phenol. Recrystallize from hexane/EtOAc.

Visualizations of Mechanisms[5]

Synthesis Pathway (Claisen Rearrangement)

The following diagram illustrates the conversion of the parent 4-HBA to the biologically more active 3-A-4-HBA.[1]

ClaisenRearrangement HBA 4-Hydroxybenzaldehyde (Parent) Ether 4-Allyloxybenzaldehyde (Intermediate) HBA->Ether O-Alkylation AllylBr Allyl Bromide + K2CO3 AllylBr->Ether Product 3-Allyl-4-hydroxybenzaldehyde (Active Scaffold) Ether->Product Claisen Rearrangement Heat Heat (220°C) [3,3]-Sigmatropic Shift Heat->Product

Caption: The Claisen Rearrangement pathway transforms the O-allyl ether into the C-allyl phenol, significantly altering lipophilicity.

Anti-Inflammatory Signaling Workflow

How 3-A-4-HBA derivatives (Curcumin Mimics) exert biological effects compared to the parent.

SignalingPathway Compound 3-A-4-HBA Derivatives (Lipophilic) Membrane Cell Membrane Compound->Membrane Passive Diffusion NFkB NF-κB Complex (Cytoplasm) Membrane->NFkB Intracellular Inhibition Nucleus Nucleus Translocation NFkB->Nucleus Blocked Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Downregulation Result Reduced Inflammation (ALI Protection) Cytokines->Result

Caption: 3-A-4-HBA derivatives penetrate membranes to block NF-κB translocation, preventing cytokine storms.

References

  • Synthesis and Bio-properties of 4-piperidone Containing Compounds as Curcumin Mimics. Source: National Institutes of Health (NIH) / PubMed Central Context: Describes the synthesis of 3,5-bis(3-allyl-4-hydroxybenzylidene)-4-piperidones from 3-allyl-4-hydroxybenzaldehyde and their anti-inflammatory activity against IL-6 and TNF-α.

  • 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde Enhance Survival of Mouse Astrocytes. Source: PubMed Context: Establishes the baseline antioxidant and vasculoprotective activity of the parent compound, 4-hydroxybenzaldehyde.

  • Tyrosinase Inhibition by 4-Substituted Benzaldehydes. Source: PubMed Context: Details the structure-activity relationship (SAR) of benzaldehydes, highlighting how steric factors at the 4-position and hydrophobic substituents influence inhibition kinetics.

  • Synthesis of 3-Allyl-4-hydroxybenzaldehyde via Claisen Rearrangement. Source: PrepChem Context: Provides the validated chemical methodology for converting 4-hydroxybenzaldehyde to its 3-allyl derivative.

Sources

Comparing the anti-inflammatory effects of 3-Allyl-4-hydroxybenzaldehyde and other phenols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Anti-inflammatory Effects of 3-Allyl-4-hydroxybenzaldehyde and Other Phenols

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital protective mechanism, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is mediated by a complex network of signaling pathways and pro-inflammatory molecules. Key players in this process include nitric oxide (NO), prostaglandins (synthesized by cyclooxygenase-2, COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the expression of these inflammatory mediators.

Phenolic compounds, a diverse group of secondary metabolites found in plants, have garnered significant attention for their potent anti-inflammatory properties. Their ability to modulate key inflammatory pathways makes them promising candidates for the development of novel therapeutics. This guide provides a comparative analysis of the anti-inflammatory effects of 3-Allyl-4-hydroxybenzaldehyde and other well-characterized phenols, namely vanillin, eugenol, and curcumin. Due to the limited publicly available experimental data specifically for 3-Allyl-4-hydroxybenzaldehyde, this guide will utilize its close structural analog, 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (also known as 5-Allylvanillin), as a proxy for comparative purposes. We will delve into the experimental data supporting their anti-inflammatory activities, detail the methodologies for key assays, and explore the underlying molecular mechanisms.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of phenolic compounds is intrinsically linked to their chemical structure. The presence and position of hydroxyl, methoxy, and other functional groups on the benzene ring influence their ability to scavenge free radicals and interact with protein targets in inflammatory pathways.

Structural Comparison

The phenols under comparison share a core aromatic ring but differ in their substitutions, which dictates their biological activity.

  • 3-Allyl-4-hydroxybenzaldehyde and its analog 3-Allyl-4-hydroxy-5-methoxybenzaldehyde feature an allyl group, which is also present in eugenol.

  • Vanillin is a methoxy-substituted 4-hydroxybenzaldehyde.

  • Eugenol is characterized by an allyl and a methoxy group on a phenol ring.

  • Curcumin possesses a more complex structure with two phenolic rings linked by a seven-carbon chain, featuring methoxy groups and a β-diketone moiety.

Quantitative Comparison of In Vitro Anti-inflammatory Effects

The following table summarizes the available data on the in vitro anti-inflammatory activities of the selected phenols. It is important to note that direct comparative studies are scarce, and experimental conditions can vary between studies.

CompoundAssayTarget/Cell LineIC₅₀ / % InhibitionReference(s)
3-Allyl-4-hydroxy-5-methoxybenzaldehyde NO InhibitionLPS-stimulated RAW 264.7Data not available[1]
Vanillin NO InhibitionLPS-stimulated RAW 264.7Significantly reduced NO production[2][3]
TNF-α, IL-6, IL-1β InhibitionLPS-stimulated RAW 264.7Significantly reduced cytokine production[2][3]
Eugenol NO InhibitionLPS-stimulated RAW 264.7Data not available
TNF-α, IL-6 InhibitionLPS-stimulated RAW 264.7Downregulation of proinflammatory cytokines
Curcumin NO InhibitionLPS-stimulated RAW 264.7IC₅₀ ~5 µM
COX-2 InhibitionVariousPotent inhibitor
TNF-α, IL-6 InhibitionVariousPotent inhibitor

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many phenolic compounds are attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are two of the most critical targets.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[4] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a cascade of phosphorylation events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding cytokines, chemokines, and enzymes like iNOS and COX-2.[5][6] Phenolic compounds can inhibit this pathway at multiple points, including preventing IκB degradation and blocking NF-κB's nuclear translocation.[7]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA NFkB->DNA Binds to NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription Phenols Phenolic Compounds Phenols->IKK Inhibit Phenols->NFkB Inhibit Translocation

NF-κB Signaling Pathway and Phenol Inhibition.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network that regulates a wide array of cellular processes, including inflammation.[1][8] It consists of a cascade of protein kinases that, once activated by inflammatory stimuli, lead to the activation of transcription factors that also promote the expression of pro-inflammatory genes.[9] The main subfamilies of MAPKs involved in inflammation are ERK, JNK, and p38. Phenolic compounds have been shown to inhibit the phosphorylation and activation of these MAPKs, thereby dampening the inflammatory response.[10]

MAPK_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Nucleus Nucleus TranscriptionFactors->Nucleus Translocates to Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Phenols Phenolic Compounds Phenols->MAPKK Inhibit Phenols->MAPK Inhibit in_vitro_workflow start Start: RAW 264.7 Macrophage Culture viability MTT Assay for Cell Viability start->viability treatment Pre-treat with Phenolic Compound viability->treatment Determine non-toxic concentrations stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess Griess Assay for Nitric Oxide (NO) supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa end End: Data Analysis (IC₅₀ Calculation) griess->end elisa->end in_vivo_workflow start Start: Acclimatize Rats fasting Fast Overnight start->fasting groups Divide into Groups (Control, Standard, Test) fasting->groups initial_vol Measure Initial Paw Volume (Plethysmometer) groups->initial_vol treatment Administer Test Phenol (Oral or IP) initial_vol->treatment carrageenan Inject Carrageenan into Paw treatment->carrageenan 1 hour post-treatment measure_edema Measure Paw Volume at 1, 2, 3, 4 hours carrageenan->measure_edema calculate Calculate % Inhibition of Edema measure_edema->calculate end End: Data Analysis calculate->end

Workflow for In Vivo Carrageenan-Induced Paw Edema Assay.
5. Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified to assess the efficacy of anti-inflammatory drugs.

Protocol:

  • Acclimatize male Wistar rats (150-200g) for at least one week.

  • Fast the animals overnight before the experiment.

  • Divide the rats into groups: control (vehicle), standard (e.g., indomethacin 10 mg/kg), and test groups (different doses of the phenol).

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds and standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage increase in paw volume (edema) for each group at each time point.

  • Determine the percentage inhibition of edema by the test compounds compared to the control group.

Conclusion

The available evidence, though indirect for 3-Allyl-4-hydroxybenzaldehyde, suggests that it and other phenolic compounds like vanillin, eugenol, and curcumin are potent modulators of the inflammatory response. Their ability to inhibit key inflammatory mediators such as NO, TNF-α, IL-6, and COX-2 is largely attributed to their interference with the NF-κB and MAPK signaling pathways. The provided experimental protocols offer a robust framework for the systematic evaluation and comparison of these compounds.

While this guide provides a comprehensive overview based on current knowledge, it also highlights a critical gap in the literature: the lack of direct, quantitative anti-inflammatory data for 3-Allyl-4-hydroxybenzaldehyde. Future research should focus on conducting head-to-head comparative studies of this and other promising phenolic compounds using the standardized assays detailed herein. Such investigations are essential for elucidating their structure-activity relationships and for advancing the development of new, natural-product-based anti-inflammatory therapies.

References

  • Biomolecules & Therapeutics. (2008). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. [Link]

  • CABI Digital Library. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. [Link]

  • Pharmacology Discovery Services. (n.d.). Inflammation, Carrageenan-Induced, Rat. Retrieved February 7, 2026, from [Link]

  • PLOS One. (2016). Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation. [Link]

  • Journal of Clinical Practice and Research. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. [Link]

  • ResearchGate. (n.d.). An accurate and simple method for measurement of paw edema. Retrieved February 7, 2026, from [Link]

  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. [Link]

  • PubMed. (2015). Rat paw oedema modeling and NSAIDs: Timing of effects. [Link]

  • MDPI. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. [Link]

  • PubMed. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Evolution of Anti-Inflammatory Activity of Aqueous Methanolic Extract of Basella alba on Wistar Alibino Rats. [Link]

  • Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved February 7, 2026, from [Link]

  • PMC. (2022). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. [Link]

  • ACS Omega. (2023). Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba. [Link]

  • PubMed. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. [Link]

  • MDPI. (2024). Maladaptive Trained Immunity Drives Persistent IL-6 Production and Enhanced TLR Responsiveness in Monocyte-Derived Macrophages from People Living with HIV. [Link]

  • ACS Publications. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. [Link]

  • PMC. (2014). Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations. [Link]

  • ResearchGate. (2024). Griess reaction using stimulated macrophage cell culture, what am I missing?. [Link]

  • PMC. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. [Link]

  • ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. [Link]

  • NCBI. (2011). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

  • NCBI. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved February 7, 2026, from [Link]

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  • PMC. (2015). Lipopolysaccharide induces neuroglia activation and NF-κB activation in cerebral cortex of adult mice. [Link]

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  • MDPI. (2022). Mangosteen (Garcinia mangostana) Pericarp and Leaf Tinctures Inhibit LPS-Induced Pro-Inflammatory Responses in Macrophages and Activate Nrf2. [Link]

  • PubMed. (2001). Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism. [Link]

  • PubMed. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. [Link]

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  • PubMed. (2002). Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO. [Link]

  • NIH. (2018). Effect of 4-Allyl-1-hydroxy-2-methoxybenzene (Eugenol) on Inflammatory and Apoptosis Processes in Dental Pulp Fibroblasts. [Link]

  • ResearchGate. (n.d.). Scheme 16: (A) Examples of anti-inflammatory benzaldehyde derivatives;.... Retrieved February 7, 2026, from [Link]

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A Researcher's Guide to Validating the Antioxidant Capacity of 3-Allyl-4-hydroxybenzaldehyde Against Established Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's antioxidant capacity is a critical step in its preclinical evaluation. This guide provides a comprehensive framework for assessing the antioxidant potential of 3-Allyl-4-hydroxybenzaldehyde, a synthetic phenolic aldehyde, by comparing it against well-established antioxidant standards: Ascorbic Acid, Trolox, and Gallic Acid.

While direct, peer-reviewed comparative data for 3-Allyl-4-hydroxybenzaldehyde is not yet broadly available, this document outlines the essential experimental protocols and theoretical considerations necessary to conduct a thorough and scientifically sound validation. By following these methodologies, researchers can generate robust and publishable data to elucidate the compound's antioxidant profile.

The structural characteristics of 3-Allyl-4-hydroxybenzaldehyde, particularly the presence of a hydroxyl group on the benzene ring, suggest a potential for antioxidant activity. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. The allyl group may also influence its radical scavenging ability and lipophilicity, potentially affecting its interaction with different radical species and its efficacy in various assay systems.

This guide will detail the principles and step-by-step protocols for three widely accepted in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Furthermore, it will present established antioxidant values for the standard compounds to serve as benchmarks for comparison.

Principles of Antioxidant Capacity Assays

A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile, as different assays reflect various mechanisms of antioxidant action.

  • DPPH Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow.[1][2] The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's scavenging capacity.

  • ABTS Radical Cation Decolorization Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[3] This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[4] The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically, and the antioxidant capacity is determined by comparing the absorbance change to that of a known Fe²⁺ standard.[5][6][7]

Comparative Antioxidant Standards

To contextualize the antioxidant capacity of 3-Allyl-4-hydroxybenzaldehyde, it is essential to compare its performance against well-characterized standards.

Standard AntioxidantMolar Mass ( g/mol )Typical DPPH IC₅₀ (µg/mL)Typical ABTS Trolox Equivalents (TEAC)
Ascorbic Acid 176.122-8~1.0
Trolox 250.293-101.0 (by definition)
Gallic Acid 170.121-51.5-2.5

Note: IC₅₀ values can vary depending on specific experimental conditions. The values presented are typical ranges found in the literature.

Experimental Workflow for Validation

The following diagram illustrates a logical workflow for the comprehensive validation of 3-Allyl-4-hydroxybenzaldehyde's antioxidant capacity.

Caption: A streamlined workflow for the validation of antioxidant capacity.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

DPPH Radical Scavenging Assay

Objective: To determine the concentration of 3-Allyl-4-hydroxybenzaldehyde required to scavenge 50% of DPPH radicals (IC₅₀).

Materials:

  • 3-Allyl-4-hydroxybenzaldehyde

  • Ascorbic Acid (Standard)

  • Gallic Acid (Standard)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Sample and Standard Solutions: Prepare a series of concentrations of 3-Allyl-4-hydroxybenzaldehyde and the standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

  • Assay:

    • Add 100 µL of each sample or standard concentration to the wells of a 96-well plate in triplicate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • For the control, use 100 µL of the sample/standard solvent and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value.[1]

ABTS Radical Cation Decolorization Assay

Objective: To determine the Trolox Equivalent Antioxidant Capacity (TEAC) of 3-Allyl-4-hydroxybenzaldehyde.

Materials:

  • 3-Allyl-4-hydroxybenzaldehyde

  • Trolox (Standard)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare a series of concentrations of 3-Allyl-4-hydroxybenzaldehyde and Trolox in the appropriate solvent.

  • Assay:

    • Add 20 µL of each sample or standard concentration to the wells of a 96-well plate in triplicate.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of TEAC:

    • Create a standard curve by plotting the % inhibition of absorbance against the concentration of Trolox.

    • Calculate the TEAC value for the sample using the standard curve.[8] TEAC is expressed as µM Trolox equivalents per µM of the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

Objective: To determine the ferric reducing capacity of 3-Allyl-4-hydroxybenzaldehyde.

Materials:

  • 3-Allyl-4-hydroxybenzaldehyde

  • Ferrous sulfate (FeSO₄) (Standard)

  • 300 mM Acetate buffer (pH 3.6)

  • 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[6] Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions: Prepare a series of concentrations of 3-Allyl-4-hydroxybenzaldehyde and FeSO₄ in an appropriate solvent.

  • Assay:

    • Add 20 µL of each sample or standard concentration to the wells of a 96-well plate in triplicate.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Create a standard curve by plotting the absorbance against the concentration of FeSO₄.

    • Determine the FRAP value of the sample from the standard curve and express it as µM FeSO₄ equivalents per µM of the sample.[7]

Data Interpretation and Reporting

When presenting the results, it is crucial to report the IC₅₀ values for the DPPH assay, the TEAC values for the ABTS assay, and the FeSO₄ equivalent values for the FRAP assay for both 3-Allyl-4-hydroxybenzaldehyde and the standards. A lower IC₅₀ value indicates a higher antioxidant activity.[1] For TEAC and FRAP values, a higher equivalent value signifies greater antioxidant capacity.

The collective data from these three assays will provide a robust and multi-faceted assessment of 3-Allyl-4-hydroxybenzaldehyde's antioxidant potential, enabling a meaningful comparison with established standards and contributing valuable knowledge to the field of antioxidant research and drug development.

References

  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]

  • Matamane, R.P., Pillai, M.K., & Magama, S. (2020). 2,2-Diphenyl-1-picrylhydrazyl (DPPH)
  • ResearchGate. (n.d.). DPPH antioxidant activity: the highest level (lowest IC50) found in.... Retrieved from [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg.) Leaves. Retrieved from [Link]

  • Sayekti, E., et al. (2016). Synthesis and antioxidant properties of C–4–allyloxy– phenylcalix[9]resorcinarene. International Journal of ChemTech Research, 9(8), 594-599.

  • PubMed. (2010). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • Cell Biolabs, Inc. (n.d.). Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). How to calculate Trolox equivalent per mass sample?. Retrieved from [Link]

  • SciSpace. (n.d.). The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more. Retrieved from [Link]

  • SciELO. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Retrieved from [Link]

  • ResearchGate. (n.d.). 142 questions with answers in FRAP | Science topic. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Does anyone know in Ferric reduction assay (FRAP) how to calculate the result equivalent of FeSO4 per mg of dry weight ?. Retrieved from [Link]

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A Comparative Guide to the Efficacy of 3-Allyl-4-hydroxybenzaldehyde and Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the exploration of natural compounds with potent antioxidant properties remains a cornerstone of drug discovery. This guide offers a detailed comparative analysis of the antioxidant efficacy of 3-Allyl-4-hydroxybenzaldehyde against a panel of well-established natural antioxidants: quercetin, curcumin, and resveratrol. As a Senior Application Scientist, my objective is to provide not just a simple comparison, but a deeper, mechanistic understanding of their activities, supported by experimental data and detailed protocols to empower your own research endeavors.

Introduction to the Antioxidant Candidates

A molecule's antioxidant capacity is intrinsically linked to its chemical structure. The presence of phenolic hydroxyl groups, the potential for electron delocalization, and the overall molecular geometry are key determinants of a compound's ability to neutralize reactive oxygen species (ROS).

3-Allyl-4-hydroxybenzaldehyde: This compound is a synthetic derivative of 4-hydroxybenzaldehyde, a naturally occurring phenolic aldehyde. The introduction of an allyl group at the C3 position is a strategic modification intended to enhance its lipophilicity and potentially modulate its antioxidant activity. While 4-hydroxybenzaldehyde is found in various plants, 3-Allyl-4-hydroxybenzaldehyde is primarily synthesized for research purposes[1].

  • Chemical Structure: C₁₀H₁₀O₂

  • Key Features: A phenolic hydroxyl group ortho to an aldehyde group, and an allyl group, which may influence its interaction with cellular membranes and radical species.

Quercetin: A flavonoid ubiquitously found in fruits and vegetables, quercetin is one of the most extensively studied natural antioxidants. Its potent radical-scavenging ability is attributed to its multiple hydroxyl groups and conjugated structure.

  • Chemical Structure: C₁₅H₁₀O₇

  • Key Features: Five hydroxyl groups and a C2-C3 double bond in conjugation with a 4-oxo group, which are critical for its antioxidant activity.

Curcumin: The principal curcuminoid of turmeric, curcumin is a polyphenol known for its vibrant yellow color and diverse pharmacological activities. Its unique β-diketone moiety and phenolic hydroxyl groups contribute to its antioxidant and anti-inflammatory properties.

  • Chemical Structure: C₂₁H₂₀O₆

  • Key Features: Two phenolic hydroxyl groups and a β-diketone group that can exist in enol and keto forms, both contributing to its radical-scavenging capacity.

Resveratrol: A stilbenoid found in grapes, berries, and peanuts, resveratrol has garnered significant attention for its potential anti-aging and cardioprotective effects. Its antioxidant activity stems from its phenolic hydroxyl groups.

  • Chemical Structure: C₁₄H₁₂O₃

  • Key Features: A stilbene backbone with three hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.

Mechanisms of Antioxidant Action

The antioxidant activity of these phenolic compounds is primarily mediated through two key mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).[2][3][4] In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the free radical. The resulting radical cation from the antioxidant is typically stabilized by resonance.

Furthermore, these compounds can exert their antioxidant effects indirectly by upregulating the endogenous antioxidant defense system, most notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7][8]

The Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds (including many phenolic antioxidants), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, inducing their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces Conformational Change Phenolic_Antioxidant Phenolic Antioxidant Phenolic_Antioxidant->Keap1 Induces Conformational Change ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Cytoprotection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cytoprotection Leads to DPPH_Workflow A Prepare DPPH stock solution (e.g., 0.1 mM in methanol) C Add a fixed volume of DPPH solution to each dilution in a 96-well plate A->C B Prepare serial dilutions of test compounds and standards (e.g., Quercetin) B->C D Incubate in the dark at room temperature for a defined period (e.g., 30 minutes) C->D E Measure the absorbance at the wavelength of maximum absorption of DPPH (approx. 517 nm) D->E F Calculate the percentage of radical scavenging activity E->F G Plot a dose-response curve and determine the IC50 value F->G ABTS_Workflow A Generate ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate B Incubate the mixture in the dark at room temperature for 12-16 hours A->B C Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.7 at 734 nm B->C E Add a small volume of the sample to a fixed volume of the diluted ABTS•+ solution C->E D Prepare serial dilutions of test compounds and standards D->E F Incubate for a specific time (e.g., 6 minutes) E->F G Measure the absorbance at 734 nm F->G H Calculate the percentage of ABTS•+ scavenging and determine IC50 G->H

Caption: A generalized workflow for the ABTS radical cation scavenging assay.

Detailed Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the sample or standard to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: The calculation for scavenging activity and IC50 determination is similar to the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).

[9][10]Experimental Workflow:

ORAC_Workflow A Prepare a working solution of the fluorescent probe (e.g., fluorescein) C In a 96-well plate, add the fluorescent probe, sample/standard, and a peroxyl radical generator (e.g., AAPH) A->C B Prepare serial dilutions of test compounds and a standard (e.g., Trolox) B->C D Immediately place the plate in a fluorescence reader pre-set to 37°C C->D E Monitor the fluorescence decay kinetically over a set period (e.g., 60-90 minutes) D->E F Calculate the Area Under the Curve (AUC) for each sample and standard E->F G Determine the ORAC value relative to the Trolox standard F->G CAA_Workflow A Seed cells (e.g., HepG2) in a 96-well plate and grow to confluence B Wash cells and treat with the test compound and the fluorescent probe (DCFH-DA) A->B C Incubate for a period to allow for cellular uptake and de-esterification of the probe B->C D Wash cells to remove excess probe and compound C->D E Add a peroxyl radical generator (AAPH) to induce oxidative stress D->E F Measure the fluorescence kinetically over time in a plate reader E->F G Calculate the CAA units based on the inhibition of fluorescence compared to control cells F->G

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Allyl-4-hydroxybenzaldehyde

[1][2]

Executive Summary & Immediate Action

Do not dispose of 3-Allyl-4-hydroxybenzaldehyde down the drain. This compound poses risks of aquatic toxicity and potential polymerization if improperly managed in municipal water systems.[1]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste hauler.[1]

  • Waste Stream: Non-halogenated Organic Waste.[1]

  • Immediate Hazard: Skin/Eye Irritant (H315, H319).[1][2][3][4] Air and light sensitive (potential for autoxidation).[1]

Chemical Profile & Waste Characterization

To ensure safe handling, one must understand the functional groups driving the disposal logic. 3-Allyl-4-hydroxybenzaldehyde (CAS: 2538-87-6) contains three distinct reactive moieties: a phenol, an aldehyde, and an allyl group.[1]

PropertyDataRelevance to Disposal
CAS Number 2538-87-6Unique identifier for waste manifesting.[1]
Molecular Formula C₁₀H₁₀O₂Organic content; suitable for fuel blending/incineration.[1]
Physical State Solid / Powder (usually)Requires solid waste containers unless dissolved.[1]
Flash Point >110°C (Estimated)Combustible but not typically D001 (Ignitable) unless in solvent.[1]
Reactivity Air/Light SensitiveAldehyde: Prone to autoxidation to carboxylic acid.Allyl: Potential for radical polymerization.Phenol: Weakly acidic; reacts exothermically with strong bases.[1]
GHS Classification Irritant (Cat 2)Causes skin (H315), eye (H319), and respiratory (H335) irritation.[1][2]

Segregation Strategy (The "Why" and "How")

Senior Scientist Insight: Effective disposal begins at the bench, not the loading dock. The most common error in handling phenolic aldehydes is commingling them with incompatible streams that trigger "trash can chemistry."

Critical Segregation Rules
  • Isolate from Oxidizers: The aldehyde group is a reducing agent.[1] Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can cause rapid, exothermic oxidation, evolving heat and potentially igniting the waste container.[1]

  • Isolate from Strong Bases: The phenolic proton is acidic. Mixing with concentrated hydroxides (NaOH, KOH) forms phenoxide salts.[1] While not explosive, this generates heat and changes the solubility profile, potentially complicating downstream incineration.

  • Polymerization Control: The allyl group (

    
    ) introduces a risk of radical polymerization.[1] Do not mix with radical initiators or waste streams containing heavy metal catalysts, which can accelerate this process.
    

Operational Disposal Protocol

Phase 1: Waste Preparation

For Pure Solid Substance:

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers if the substance has degraded to acidic byproducts.

  • Stabilization: If the material has been stored for a long period and appears dark (oxidized), no special stabilization is needed for disposal, but ensure the container is not pressurized.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Allyl-4-hydroxybenzaldehyde, 100%"[1]

    • Hazards: "Irritant," "Combustible."

For Solutions (Reaction Mixtures):

  • Solvent Compatibility: Identify the primary solvent.[1]

    • If Halogenated (DCM, Chloroform): Segregate into Halogenated Waste .[1]

    • If Non-Halogenated (Acetone, Ethyl Acetate, Methanol): Segregate into Non-Halogenated Waste .[1]

  • pH Check: Ensure the solution pH is between 5 and 9. If highly acidic or basic due to reagents, neutralize carefully before adding to the bulk solvent carboy to prevent drum corrosion or heating.

Phase 2: Waste Accumulation & Storage[1]
  • Headspace: Leave at least 10% headspace in all containers to accommodate thermal expansion or minor off-gassing.[1]

  • Environment: Store in a cool, dry area away from direct sunlight (to inhibit photo-oxidation of the aldehyde).[1][4]

  • Secondary Containment: Use polypropylene trays to capture potential leaks.[1]

Phase 3: Final Disposal (Hauler Handoff)

Transfer the material to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1] The standard industry code for this material (unless mixed with listed solvents) is generally Non-Regulated Chemical Waste (if solid) or D001 (if in ignitable solvent), but it should always be profiled as Incineration Required .[1]

Decision Matrix: Disposal Workflow

The following diagram outlines the logical decision path for disposing of 3-Allyl-4-hydroxybenzaldehyde in various laboratory states.

DisposalWorkflowStartWaste Generation:3-Allyl-4-hydroxybenzaldehydeStateCheckPhysical State?Start->StateCheckSolidPure Solid / PowderStateCheck->SolidSolidLiquidSolution / MixtureStateCheck->LiquidLiquidSolidcontContainer:Wide-mouth HDPE or GlassSolid->SolidcontSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(e.g., DCM, CHCl3)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(e.g., MeOH, Acetone)SolventCheck->NonHaloNo HalogensStreamAStream A:Halogenated Organic WasteHalo->StreamAStreamBStream B:Non-Halogenated Organic WasteNonHalo->StreamBStreamCStream C:Solid Chemical WasteSolidcont->StreamCLabelLabeling:'Irritant', 'Combustible'List all constituentsStreamA->LabelStreamB->LabelStreamC->LabelDestFinal Destination:High-Temp Incineration (TSDF)Label->Dest

Figure 1: Decision matrix for the segregation and packaging of 3-Allyl-4-hydroxybenzaldehyde waste streams.

Spill Management Protocol

In the event of an accidental release, rapid containment prevents environmental contamination.

  • PPE Required: Nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use a N95 or P100 respirator.

  • Solid Spill:

    • Do not dry sweep if dust generation is likely.[1]

    • Cover with a damp paper towel or use a HEPA vacuum.[1]

    • Scoop into a sealable bag/container. Label as "Hazardous Waste - Debris."[1]

  • Liquid Spill (Solution):

    • Contain: Use absorbent pads or vermiculite to dike the spill.

    • Absorb: Cover the liquid completely with absorbent material.

    • Clean: Wipe the area with soap and water.[4] Do not use bleach (potential reaction with phenolic compounds).[1]

    • Disposal: Place all saturated absorbents into the solid hazardous waste stream.

References

  • PubChem. (n.d.).[1][5] 3-Allyl-4-hydroxybenzaldehyde (Compound).[1] National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Management: Solvents and Organic Waste.[1] Retrieved February 2, 2026, from [Link][1]

Navigating the Uncharted: A Practical Guide to Safely Handling 3-Allyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Inferred Hazard Profile

The safe handling of any chemical begins with a thorough understanding of its potential hazards. In the absence of a dedicated SDS for 3-Allyl-4-hydroxybenzaldehyde, we must infer its hazard profile from its structural components. The 4-hydroxybenzaldehyde backbone is known to cause skin, eye, and respiratory irritation[1][2]. The addition of an allyl group introduces a higher level of concern, as allyl compounds are often associated with increased toxicity, reactivity, and the potential for skin sensitization. Therefore, we will proceed with a heightened degree of caution, treating 3-Allyl-4-hydroxybenzaldehyde as a substance with the potential for significant irritation and as a possible sensitizer.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling 3-Allyl-4-hydroxybenzaldehyde, with the rationale rooted in the potential hazards of both the aromatic aldehyde and the allyl functional group.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and airborne particles that can cause serious eye irritation or damage[3][4].
Hand Protection Nitrile glovesProvides a barrier against skin contact, which can lead to irritation and potential sensitization. Double-gloving is recommended for extended handling periods.
Body Protection Laboratory coatProtects skin and personal clothing from accidental spills and contamination.
Respiratory Protection Use in a certified chemical fume hoodGiven the potential for respiratory irritation from fine particles or vapors, all handling of solid and dissolved 3-Allyl-4-hydroxybenzaldehyde should be performed in a well-ventilated fume hood to minimize inhalation exposure[5][6].

A Step-by-Step Guide to Safe Handling and Disposal

Adherence to a strict, methodical workflow is paramount when working with novel compounds. The following protocol outlines the key stages of handling 3-Allyl-4-hydroxybenzaldehyde, from initial receipt to final disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7]. The container should be tightly sealed to prevent exposure to moisture and air.

Preparation and Handling in the Laboratory
  • Work Area Preparation: All handling of 3-Allyl-4-hydroxybenzaldehyde must be conducted within a certified chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid compound, do so in the fume hood to contain any airborne particles. Use appropriate tools (e.g., spatula, weigh paper) to minimize the generation of dust.

  • Dissolution: When preparing solutions, add the solid 3-Allyl-4-hydroxybenzaldehyde to the solvent slowly to avoid splashing.

Spill Management
  • Minor Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Major Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.

Waste Disposal
  • Chemical Waste: All waste containing 3-Allyl-4-hydroxybenzaldehyde, including unused material, contaminated solutions, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container.

The following diagram illustrates the comprehensive workflow for the safe handling of 3-Allyl-4-hydroxybenzaldehyde.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management Receive Receive & Inspect Store Store Securely Receive->Store DonPPE Don PPE Store->DonPPE Weigh Weigh & Transfer DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Decontaminate Decontaminate Work Area Dissolve->Decontaminate DoffPPE Doff & Dispose PPE Decontaminate->DoffPPE Waste Dispose of Chemical Waste DoffPPE->Waste Container Dispose of Empty Container Waste->Container

Caption: Workflow for Safe Handling of 3-Allyl-4-hydroxybenzaldehyde.

Conclusion: Safety as the Bedrock of Innovation

While the full toxicological profile of 3-Allyl-4-hydroxybenzaldehyde remains to be elucidated, a proactive and informed approach to safety is essential. By understanding the hazards of its constituent parts and adhering to the rigorous handling protocols outlined in this guide, researchers can confidently and safely explore the potential of this and other novel compounds. Your commitment to safety not only protects you and your colleagues but also ensures the integrity and success of your groundbreaking research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • Ind-Safety. (n.d.). 4-Hydroxybenzaldehyde 107110 - Safety Data Sheet. Retrieved from [Link]

  • Chemstock. (n.d.). 3-HYDROXYBENZALDEHYDE. Retrieved from [Link]

  • Loba Chemie. (2019, March 6). 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

  • Millipore. (2021, December 1). 4-Hydroxybenzaldehyde for synthesis. Retrieved from [Link]

Sources

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